(4-Methoxyoxan-4-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyoxan-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-7(6-8)2-4-10-5-3-7/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZUYOGFJJSUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010836-50-6 | |
| Record name | (4-methoxyoxan-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Methoxyoxan-4-yl)methanol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (4-Methoxyoxan-4-yl)methanol
Abstract
The tetrahydropyran (oxane) ring is a privileged scaffold found in a multitude of natural products and pharmacologically active molecules.[1][2] The specific functionalization of this core structure is a critical endeavor in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, a versatile building block featuring a quaternary stereocenter with distinct ether and alcohol functionalities. We will delve into the strategic considerations behind the synthetic design, provide a detailed, field-tested experimental protocol, and outline a full suite of analytical techniques for the unambiguous characterization of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking to incorporate this valuable intermediate into their synthetic programs.
Strategic Approach to Synthesis: A Rationale-Driven Pathway
The synthesis of a molecule with a quaternary center, such as this compound, requires a carefully planned strategy to control the sequential introduction of functional groups onto a single carbon atom. A retrosynthetic analysis points to tetrahydropyran-4-one as an ideal and commercially available starting material.
Our forward-thinking synthetic strategy is designed around three key transformations:
-
Carbon-Carbon Bond Formation: Introduction of a one-carbon unit that will become the hydroxymethyl group.
-
Etherification: Installation of the key methoxy group at the C4 position.
-
Functional Group Interconversion: Reduction of the one-carbon unit to the final primary alcohol.
The causality behind our chosen sequence is critical. Attempting to add two different groups directly to the ketone via sequential nucleophilic additions (e.g., a methoxy anion followed by a hydroxymethyl anion equivalent) is fraught with challenges, including competing reactions and lack of selectivity. Therefore, a more controlled, stepwise approach is necessary. We will utilize a cyanohydrin-based strategy, a classic and reliable method for constructing such quaternary centers.
Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system. The success of each step can be readily monitored by Thin-Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the intermediate products, ensuring a high degree of confidence before proceeding to the next transformation.
Step 1: Synthesis of 4-Hydroxyoxane-4-carbonitrile
-
Causality: The reaction of tetrahydropyran-4-one with a cyanide source, such as trimethylsilyl cyanide (TMSCN), is an effective method for nucleophilic addition to the carbonyl group. This step installs the necessary one-carbon nitrile functionality and a hydroxyl group, which serves as a handle for the subsequent methylation. The use of TMSCN followed by in-situ hydrolysis or a mild work-up is often cleaner than using traditional reagents like KCN/acid.
-
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add tetrahydropyran-4-one (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add trimethylsilyl cyanide (TMSCN, 1.1 eq) dropwise via syringe.
-
Add a catalytic amount of zinc iodide (ZnI₂, ~0.1 eq).
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which is often used in the next step without further purification.
-
Step 2: Synthesis of 4-Methoxyoxane-4-carbonitrile
-
Causality: With the cyanohydrin in hand, the next crucial step is the methylation of the tertiary hydroxyl group. A strong base is required to deprotonate the sterically hindered alcohol. Sodium hydride (NaH) is an excellent choice as it forms a sodium alkoxide, which then acts as a potent nucleophile to attack an electrophilic methyl source, such as methyl iodide (MeI). Anhydrous conditions are paramount to prevent quenching the base.
-
Procedure:
-
Dissolve the crude 4-hydroxyoxane-4-carbonitrile from the previous step in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. (Caution: Hydrogen gas is evolved. )
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (MeI, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the very slow, dropwise addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-methoxyoxane-4-carbonitrile.
-
Step 3: Synthesis of this compound
-
Causality: The final step involves the reduction of the nitrile group to a primary alcohol. This is a two-stage process within a single pot. First, a partial reduction of the nitrile to an imine, which is then hydrolyzed to an aldehyde, is achieved using Diisobutylaluminium hydride (DIBAL-H) at low temperatures. The subsequent in-situ reduction of the aldehyde to the primary alcohol is then accomplished with a milder reducing agent like sodium borohydride (NaBH₄). This sequence provides a controlled pathway to the desired alcohol.
-
Procedure:
-
Dissolve the purified 4-methoxyoxane-4-carbonitrile (1.0 eq) in anhydrous toluene in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H (1.0 M solution in hexanes, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir at -78 °C for 2-3 hours. Monitor the formation of the intermediate aldehyde by TLC.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol (MeOH).
-
Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously until two clear layers form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel to yield this compound as a pure compound.
-
Diagram: Synthetic Workflow
Caption: A three-step synthetic route to the target compound.
Comprehensive Characterization
Unambiguous structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating data package.
Spectroscopic Analysis
The following data are predicted for the final product, this compound.
Table 1: Predicted NMR Spectroscopic Data
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | -OH (alcohol) | variable (e.g., 1.5-2.5) | broad singlet |
| (400 MHz, CDCl₃) | -CH ₂- (ring, C2/C6) | 3.65 - 3.85 | multiplet |
| -CH ₂OH (hydroxymethyl) | ~3.60 | singlet | |
| -OCH ₃ (methoxy) | ~3.25 | singlet | |
| -CH ₂- (ring, C3/C5) | 1.60 - 1.80 | multiplet | |
| ¹³C NMR | C 4 (quaternary) | ~75 | singlet |
| (100 MHz, CDCl₃) | -C H₂OH (hydroxymethyl) | ~68 | triplet |
| -C H₂- (ring, C2/C6) | ~65 | triplet | |
| -OC H₃ (methoxy) | ~51 | quartet | |
| -C H₂- (ring, C3/C5) | ~33 | triplet |
Note: NMR chemical shifts are predictions and may vary slightly based on solvent and concentration.
Table 2: Predicted Key IR Absorption Bands
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3500 - 3300 | Broad, Strong |
| Alkane (ring & substituents) | C-H stretch | 2950 - 2850 | Strong |
| Ether | C-O stretch | 1150 - 1080 | Strong |
| Primary Alcohol | C-O stretch | 1070 - 1030 | Strong |
Rationale: The IR spectrum provides clear evidence for the key functional groups. A broad O-H stretch confirms the presence of the alcohol, while the absence of a C≡N stretch (around 2250 cm⁻¹) and a C=O stretch (around 1715 cm⁻¹) validates the successful conversion from the nitrile and the starting ketone, respectively.[3][4]
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Expected Molecular Ion: For C₇H₁₄O₃, the calculated molecular weight is 146.18 g/mol . Expect to see [M+H]⁺ at m/z = 147.1 or [M+Na]⁺ at m/z = 169.1.
-
Key Fragmentation: A characteristic loss of the hydroxymethyl group (•CH₂OH, 31 Da) would result in a fragment ion at m/z = 115.1. Loss of the methoxy group (•OCH₃, 31 Da) would also lead to a fragment at m/z = 115.1.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product will be significantly more polar than the methylated nitrile intermediate.
-
Column Chromatography: Utilized for the purification of intermediates and the final product, separating them from unreacted starting materials and by-products.
-
Purity Assessment: Final purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Quantitative NMR (qNMR) for rigorous applications.
Diagram: Characterization Workflow
Caption: A workflow for purification and structural validation.
Conclusion
This guide outlines a logical, robust, and verifiable pathway for the synthesis of this compound. The chosen strategy, proceeding through a cyanohydrin intermediate, allows for the controlled and sequential installation of the required functional groups onto the tetrahydropyran-4-one scaffold. The detailed characterization workflow provides a comprehensive toolkit for researchers to confirm the identity and purity of the final product with a high degree of scientific certainty. This versatile building block, now accessible through a reliable synthetic protocol, can be a valuable asset for programs in drug discovery and complex molecule synthesis.
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Al-Dies, A. M., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxyoxan-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(4-Methoxyoxan-4-yl)methanol, a substituted tetrahydropyran derivative, represents a structural motif of increasing interest in medicinal chemistry and materials science. An understanding of its fundamental physicochemical properties is paramount for its effective application in drug design, formulation development, and synthetic chemistry. This technical guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, including its structural features, predicted and experimentally-derived properties, and thermal stability. In the absence of extensive experimental data for this specific molecule, this guide integrates predicted values with established analytical protocols, offering a robust framework for its evaluation. Detailed methodologies for the determination of key parameters such as lipophilicity (LogP) and acid dissociation constant (pKa) are presented to empower researchers in their investigations.
Introduction: The Significance of the Oxane Scaffold
The oxane, or tetrahydropyran, ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecular designs to modulate solubility, metabolic stability, and target engagement. The introduction of substituents, such as the methoxy and methanol groups in this compound, allows for fine-tuning of these properties. This guide serves as a foundational resource for scientists working with this and structurally related compounds, providing both critical data and the experimental context for its validation.
Molecular Structure and Identification
A thorough understanding of the molecular architecture is the cornerstone of physicochemical characterization.
Diagram: Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Identification and General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | (4-methoxytetrahydro-2H-pyran-4-yl)methanol | [1] |
| CAS Number | 1010836-50-6 | [1] |
| Molecular Formula | C₇H₁₄O₃ | [1] |
| Molecular Weight | 146.18 g/mol | [1] |
| Appearance | Predicted to be a colorless liquid or low-melting solid at room temperature. |
Core Physicochemical Properties
The interplay of a molecule's physicochemical properties governs its behavior in both chemical and biological systems.
Table 2: Thermodynamic and Physical Properties
| Property | Value | Source(s) |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Density | Not experimentally determined. | |
| Predicted XlogP | -0.4 | [2] |
Table 3: Solubility and Dissociation
| Property | Value | Source(s) |
| Water Solubility | Predicted to be miscible. | [3] |
| pKa (alcohol) | Predicted to be in the range of 16-18. | [4] |
Structural Elucidation and Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the methylene protons of the hydroxymethyl group (a singlet or AB quartet), and the methylene protons of the tetrahydropyran ring (complex multiplets).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the methoxy carbon, the hydroxymethyl carbon, the quaternary carbon of the ring, and the remaining methylene carbons of the oxane ring.[7]
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the alcohol group (around 3300-3500 cm⁻¹), C-H stretching bands (around 2850-3000 cm⁻¹), and a prominent C-O stretching band for the ether and alcohol functionalities (around 1050-1150 cm⁻¹).[8][9]
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 146. Key fragmentation patterns would likely involve the loss of a methoxy group (M-31) or a hydroxymethyl group (M-31).[10]
Experimental Protocols for Physicochemical Characterization
To facilitate rigorous scientific investigation, this section provides detailed, field-proven methodologies for determining key physicochemical parameters.
Determination of the Octanol-Water Partition Coefficient (LogP)
Principle: The n-octanol/water partition coefficient (P) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.[11] LogP is the logarithm of this coefficient. The Shake Flask method, as recommended by the OECD, is the gold standard for its determination.[12]
Diagram: Shake Flask Method Workflow
Caption: Workflow for LogP determination using the Shake Flask method.
Step-by-Step Protocol:
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
-
Stock Solution: Prepare a stock solution of this compound in the pre-saturated phase in which it is more soluble.
-
Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol and water. Add a small aliquot of the stock solution.
-
Equilibration: Shake the vessel at a constant, controlled temperature for a sufficient time to reach equilibrium (preliminary experiments should determine the required time).
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the analyte using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[2]
Determination of the Acid Dissociation Constant (pKa)
Principle: The pKa is a measure of the acidity of a compound.[13] For this compound, the hydroxyl group is the only ionizable proton, and it is expected to be a very weak acid. Potentiometric titration is a common and accurate method for pKa determination.[14][15]
Diagram: Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in high-purity water or a suitable co-solvent system if aqueous solubility is limited.
-
Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Place the solution in a thermostatted vessel and slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the compound has been neutralized (the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve or by analyzing the derivative of the curve.
Thermal Stability Analysis
Thermal analysis techniques provide critical information about the stability and decomposition profile of a compound.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[3][4] For this compound, a TGA thermogram would be expected to show a single-step weight loss corresponding to its volatilization or decomposition at elevated temperatures.[5][16] The onset temperature of this weight loss provides an indication of its thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[9][17] A DSC thermogram can reveal thermal events such as melting (an endothermic peak) and boiling (a broad endotherm).[18] For this compound, a sharp endothermic peak would indicate its melting point.
Synthesis Outline
While a specific, published synthesis for this compound was not identified, a plausible synthetic route can be proposed based on the synthesis of the parent compound, (tetrahydro-2H-pyran-4-yl)methanol.[12]
Diagram: Proposed Synthetic Pathway
Caption: A potential synthetic route to this compound.
Conclusion
This compound is a molecule with significant potential in various scientific domains. This technical guide has provided a comprehensive overview of its key physicochemical properties, integrating predicted data with established experimental protocols. By offering a detailed framework for the characterization of this and similar molecules, this guide aims to facilitate further research and development in the fields of medicinal chemistry and materials science. The presented methodologies for determining LogP and pKa, along with the outlines for spectroscopic and thermal analysis, provide a solid foundation for generating robust and reliable data.
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- 16. Tetrahydropyran synthesis [organic-chemistry.org]
- 17. [4-(4-Methoxybutan-2-yl)oxan-4-yl]methanol | C11H22O3 | CID 116500224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chembk.com [chembk.com]
A Comprehensive Technical Guide to (4-Methoxyoxan-4-yl)methanol for Advanced Research and Pharmaceutical Development
This guide provides an in-depth exploration of (4-methoxyoxan-4-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its fundamental properties, synthesis, and potential applications, offering a technical resource for researchers, scientists, and professionals in pharmaceutical development.
Core Compound Identification and Properties
This compound is a substituted tetrahydropyran derivative. The tetrahydropyran ring, a saturated six-membered heterocycle containing one oxygen atom, is a common scaffold in numerous natural products and pharmacologically active molecules. The IUPAC preferred name for tetrahydropyran is oxane[1].
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | (4-Methoxytetrahydro-2H-pyran-4-yl)methanol |
| CAS Number | 1010836-50-6[2] |
| Molecular Formula | C₇H₁₄O₃[2] |
| Molecular Weight | 146.18 g/mol [2] |
| PubChem CID | 66937097[2] |
Structural Representation:
The structure of this compound features a central oxane ring. At the 4-position, it is substituted with both a methoxy (-OCH₃) group and a hydroxymethyl (-CH₂OH) group. This geminal substitution pattern at a non-anomeric position is a key structural feature.
Caption: 2D structure of this compound.
Synthesis and Manufacturing Considerations
While specific, detailed industrial synthesis routes for this compound are not extensively published in readily available literature, a general retrosynthetic analysis suggests plausible pathways. One logical approach involves the nucleophilic addition of a methoxy group to a suitable tetrahydropyran-4-one precursor, followed by the introduction of the hydroxymethyl group.
Potential Synthetic Pathway:
A plausible synthetic route could start from 4-oxacyclohexanone. The introduction of a hydroxymethyl group at the 4-position could be achieved through various methods, such as a Grignard reaction with formaldehyde or a Cannizzaro reaction. Subsequent methylation of the tertiary alcohol would yield the final product.
Caption: A potential synthetic workflow for this compound.
Applications in Drug Discovery and Development
The structural motifs present in this compound make it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Novel Chemical Entities: The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of two distinct functional groups (a methoxy ether and a primary alcohol) on a quaternary center allows for diverse and regioselective chemical modifications. This enables the construction of libraries of compounds for high-throughput screening.
-
Modulation of Physicochemical Properties: The introduction of the this compound moiety into a drug candidate can influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The ether and alcohol functionalities can participate in hydrogen bonding, potentially improving aqueous solubility and interactions with biological targets.
-
Versatile Intermediate: The primary alcohol of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution. The methoxy group is generally stable under many reaction conditions, allowing for selective manipulation of the hydroxymethyl group. This chemical versatility makes it a valuable intermediate in multi-step synthetic campaigns.
Methanol, as a general solvent and reagent, plays a crucial role in various pharmaceutical processes, including the synthesis of active pharmaceutical ingredients (APIs), extraction of natural products, and chromatography.[3][4] The synthesis of derivatives of this compound would likely involve standard organic synthesis techniques where solvents like methanol are frequently employed.
Experimental Protocols and Methodologies
While a specific, validated protocol for the synthesis of this compound is not publicly detailed, a general procedure for a related transformation, such as the synthesis of a substituted methanol, can provide a framework. For instance, the synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol involves the reaction of sodium tetraphenyl borate with quinine in deionized water.[5][6]
General Protocol for Derivatization of the Hydroxymethyl Group (Illustrative Example: Esterification)
This protocol outlines a general method for the esterification of the primary alcohol of this compound, a common step in creating derivatives for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM.
-
Addition of Coupling Agents: Add DMAP (0.1 equivalents) to the solution. In a separate flask, dissolve DCC or EDCI (1.2 equivalents) in anhydrous DCM.
-
Reaction Execution: Slowly add the solution of the coupling agent to the reaction mixture at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the urea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterization: Characterize the purified ester by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Caption: A generalized workflow for the esterification of this compound.
Safety and Handling
As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern on a privileged tetrahydropyran scaffold provides a foundation for the synthesis of novel and diverse molecular architectures. The distinct reactivity of its functional groups allows for selective chemical transformations, making it an important tool for the development of new therapeutic agents. Further research into the applications and synthesis of this compound is warranted to fully explore its potential in pharmaceutical development.
References
- This compound. Vertex AI Search.
-
Tetrahydropyran. Wikipedia. [Link]
-
Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Purosolv. [Link]
-
How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals. Purosolv. [Link]
-
Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. PubMed. [Link]
-
Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. MDPI. [Link]
Sources
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. labsolu.ca [labsolu.ca]
- 3. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol [purosolv.com]
- 4. The Role of Methanol in Pharma-Grade Compound Extraction [purosolv.com]
- 5. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-Depth Spectroscopic Guide to (4-Methoxyoxan-4-yl)methanol: Elucidating Structure Through NMR, IR, and MS Data
Abstract
Introduction
(4-Methoxyoxan-4-yl)methanol represents a unique chemical scaffold incorporating a tetrahydropyran ring, a tertiary ether, and a primary alcohol. The tetrahydropyran motif is a prevalent structural feature in numerous natural products and pharmacologically active molecules, making the synthesis and characterization of its derivatives a significant area of research. Spectroscopic analysis is the cornerstone of molecular structure elucidation, and a thorough understanding of the NMR, IR, and MS data is paramount for unambiguous identification and purity assessment.
This guide is designed to provide researchers, scientists, and drug development professionals with a detailed theoretical framework for the spectroscopic characterization of this compound. The subsequent sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, explaining the rationale behind the expected signals and fragmentation pathways. Furthermore, detailed experimental protocols for acquiring high-quality spectral data are provided, alongside visualizations to aid in the conceptual understanding of the underlying chemical principles.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectral data for this compound based on established spectroscopic principles and comparison with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the conformational rigidity of the tetrahydropyran ring.
-
-OCH₃ (Methoxy Group): A sharp singlet is predicted in the region of 3.2-3.4 ppm . The integration of this peak will correspond to three protons. Protons of a methoxy group typically appear in this range.
-
-CH₂OH (Hydroxymethyl Group): A singlet is expected around 3.5-3.7 ppm , integrating to two protons. The proximity to the electronegative oxygen of the hydroxyl group causes a downfield shift.
-
-OH (Hydroxyl Proton): A broad singlet is anticipated, the chemical shift of which is highly dependent on concentration and solvent, but typically falls within 1.5-4.0 ppm .
-
Tetrahydropyran Ring Protons: The four methylene groups of the tetrahydropyran ring will give rise to complex multiplets due to axial and equatorial protons and their respective couplings.
-
H-2/H-6 (Axial and Equatorial): These protons, adjacent to the ring oxygen, will be the most downfield of the ring protons, appearing in the range of 3.5-3.8 ppm .
-
H-3/H-5 (Axial and Equatorial): These protons are expected to resonate in the region of 1.5-1.8 ppm .
-
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | 3.2 - 3.4 | s | 3H |
| -CH₂OH | 3.5 - 3.7 | s | 2H |
| Ring H-2/H-6 | 3.5 - 3.8 | m | 4H |
| Ring H-3/H-5 | 1.5 - 1.8 | m | 4H |
| -OH | 1.5 - 4.0 | br s | 1H |
The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.
-
-OCH₃ (Methoxy Carbon): This carbon is expected to appear in the range of 48-52 ppm .
-
-CH₂OH (Hydroxymethyl Carbon): The carbon of the hydroxymethyl group is predicted to resonate around 65-70 ppm .
-
C-4 (Quaternary Carbon): The quaternary carbon at position 4, bonded to two oxygen atoms, will be significantly deshielded and is expected in the 70-75 ppm region.
-
C-2/C-6 (Ring Carbons): These carbons, adjacent to the ring oxygen, are anticipated to appear at 65-70 ppm .
-
C-3/C-5 (Ring Carbons): These carbons are predicted to be in the 30-35 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | 48 - 52 |
| -CH₂OH | 65 - 70 |
| C-4 | 70 - 75 |
| C-2/C-6 | 65 - 70 |
| C-3/C-5 | 30 - 35 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the O-H, C-H, and C-O bonds.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group of the alcohol.
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp to medium peaks in the 2850-3000 cm⁻¹ region.
-
C-O Stretch: Two distinct C-O stretching bands are anticipated. A strong band between 1050-1150 cm⁻¹ corresponding to the C-O-C stretch of the ether and another strong band in the 1000-1050 cm⁻¹ region for the C-O stretch of the primary alcohol.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C-O (Ether) | 1050 - 1150 | Strong |
| C-O (Alcohol) | 1000 - 1050 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 146 , corresponding to the molecular formula C₇H₁₄O₃.
-
Fragmentation Pattern:
-
Loss of a methoxy group (-OCH₃): A peak at m/z = 115 resulting from the cleavage of the C4-OCH₃ bond.
-
Loss of a hydroxymethyl group (-CH₂OH): A peak at m/z = 115 from the cleavage of the C4-CH₂OH bond.
-
Loss of methanol (-CH₃OH): A peak at m/z = 114 can be expected from the elimination of methanol.
-
Loss of water (-H₂O): A peak at m/z = 128 is likely due to the loss of a water molecule from the alcohol functional group.
-
Ring cleavage: Cleavage of the tetrahydropyran ring can lead to a variety of smaller fragments. A characteristic peak for cyclic ethers is often observed at m/z = 57 .
-
Visualization of Key Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
To obtain high-quality spectral data for this compound, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum typically from 4000 to 400 cm⁻¹.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
Perform a background scan prior to the sample scan.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.
-
Mass Analysis: Utilize a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
Synthesis of this compound
While a specific literature procedure for the synthesis of this compound was not identified, a plausible synthetic route can be proposed based on established organic chemistry reactions.
Proposed Synthetic Pathway
Caption: A proposed synthetic route to this compound.
This proposed synthesis involves the addition of a formaldehyde equivalent to tetrahydro-4H-pyran-4-one, followed by protection of the newly formed primary alcohol, methylation of the tertiary alcohol, and subsequent deprotection.
Conclusion
This technical guide has presented a detailed, albeit theoretical, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, provide a solid foundation for the identification and characterization of this compound. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data. While the absence of experimental data necessitates a predictive approach, the principles and analogies used in this guide are well-established in the field of organic spectroscopy, making it a reliable resource for researchers working with substituted tetrahydropyrans and related heterocyclic systems.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
The Definitive Guide to the Crystal Structure Analysis of (4-Methoxyoxan-4-yl)methanol: From Synthesis to Structural Elucidation
This technical guide provides a comprehensive, in-depth walkthrough of the complete process for determining the crystal structure of (4-Methoxyoxan-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document goes beyond a simple recitation of methods. It delves into the rationale behind experimental choices, ensuring a robust and reproducible scientific narrative. We will navigate the journey from the initial synthesis and crystallization of the target compound to the intricate details of single-crystal X-ray diffraction, structure solution, refinement, and validation.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the compound of interest and the subsequent growth of high-quality single crystals. As no direct synthetic route for this compound is readily available in the literature, we propose a plausible pathway based on established methodologies for the synthesis of substituted tetrahydropyrans.
Proposed Synthesis of this compound
A logical approach to the synthesis of the target molecule involves a Prins-type cyclization reaction. This reaction class is well-suited for the formation of tetrahydropyran rings.[1] The proposed synthetic scheme is outlined below:
Scheme 1: Proposed Synthesis of this compound
Caption: Proposed Prins cyclization for the synthesis of this compound.
In this proposed synthesis, a suitable homoallylic alcohol is reacted with formaldehyde in the presence of an acid catalyst, such as trifluoroacetic acid (TFA).[2] Methanol serves as both the solvent and the nucleophile that introduces the methoxy group at the C4 position. The reaction of homoallylic alcohols with aldehydes is a known method for producing 4-hydroxy-substituted tetrahydropyrans.[2][3]
Purification and Crystallization
Following synthesis, the crude product must be purified, typically using column chromatography. The generation of single crystals suitable for X-ray diffraction is often the most challenging step.[4][5] Several crystallization techniques can be employed for small organic molecules, and the optimal method is often found through screening various conditions.[6][7]
| Crystallization Technique | Description | Key Considerations |
| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.[8] | The choice of solvent is crucial as it affects crystal growth and can be incorporated into the crystal lattice.[8] |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.[8] | This method is excellent for small quantities of material and allows for fine control over the rate of crystallization.[8] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystals form at the interface of the two solvents. | The rate of diffusion, and thus crystallization, can be controlled by temperature. |
For this compound, a starting point for crystallization screening would be to dissolve the purified compound in a moderately polar solvent (e.g., ethyl acetate, dichloromethane) and attempt crystallization via slow evaporation and vapor diffusion with a non-polar anti-solvent (e.g., hexane, heptane).
Single-Crystal X-ray Diffraction (SC-XRD): Probing the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at the atomic level.[5][9] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
The SC-XRD Workflow
The experimental workflow for SC-XRD can be broken down into several key stages:
Caption: The sequential workflow of a single-crystal X-ray diffraction experiment.
Experimental Protocol: Data Collection
-
Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in its largest dimension and free of visible defects, is selected under a microscope.[5][9] It is then mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil to allow for data collection at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Unit Cell Determination: The mounted crystal is placed on the diffractometer and an initial set of diffraction images is collected.[10] The positions of the diffraction spots are used to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal's orientation.
-
Data Collection Strategy: Based on the determined unit cell and crystal system, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections.[10] Modern diffractometers with CCD or CMOS detectors can collect a full dataset in a matter of hours.[10]
Structure Solution and Refinement: From Diffraction Pattern to Molecular Model
The raw diffraction data is a collection of intensities and positions of reflections. The process of converting this data into a three-dimensional model of the molecule is computationally intensive and involves two main stages: structure solution and refinement.
The Phase Problem and Structure Solution
A fundamental challenge in crystallography is the "phase problem." While the intensities of the diffracted X-rays are measured, their phase information is lost. To solve the structure, these phases must be determined. For small molecules like this compound, direct methods are typically employed. These methods use statistical relationships between the intensities of the reflections to derive the initial phases.
Structure Refinement with SHELXL
Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data. The most widely used program for the refinement of small-molecule crystal structures is SHELXL.[11][12]
Refinement Protocol using SHELXL:
-
Initial Model: The output from the structure solution program provides an initial set of atomic coordinates.
-
Least-Squares Refinement: SHELXL uses a least-squares algorithm to adjust the atomic coordinates, and their anisotropic displacement parameters (which describe the thermal motion of the atoms), to minimize the difference between the observed structure factor amplitudes (derived from the measured intensities) and the calculated structure factor amplitudes (from the current atomic model).[13]
-
Difference Fourier Maps: After each round of refinement, a difference Fourier map is calculated. This map shows regions of excess or deficient electron density, which can indicate the positions of missing atoms (like hydrogen atoms) or errors in the model. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[13]
-
Convergence: The refinement process is repeated until the model converges, meaning that further adjustments to the parameters do not significantly improve the agreement with the experimental data. The quality of the final model is assessed by several figures of merit, including the R-factor (R1) and the weighted R-factor (wR2).
Structure Validation and Interpretation: Ensuring Accuracy and Reliability
The final step in the crystal structure analysis is to validate the determined structure to ensure its quality and chemical sensibility. This is a critical step before the deposition of the structure in a crystallographic database and its publication.
The Role of checkCIF
The International Union of Crystallography (IUCr) provides an online tool called checkCIF that analyzes a crystallographic information file (CIF) for potential errors, inconsistencies, and unusual features.[14][15][16] The program generates a report with a series of alerts, categorized by their severity (A, B, C, G).
Common checkCIF Alerts and Their Interpretation:
| Alert Level | Meaning | Example | Action Required |
| A | A serious issue that requires immediate attention. | Missing hydrogen atoms, unusually short or long bond lengths. | The structural model must be corrected and re-refined. A detailed explanation is required if the issue cannot be resolved. |
| B | A potentially serious issue that should be investigated. | A high R-factor, significant residual electron density. | The data and refinement should be carefully checked. A comment explaining the alert is often necessary. |
| C | A less serious issue or a point of interest. | Unusual torsion angles, a slightly high goodness-of-fit. | These alerts should be reviewed to ensure they are not indicative of a larger problem. |
| G | General information or a suggestion for improving the CIF. | Missing experimental details. | The CIF should be updated with the relevant information. |
It is imperative that all A and B level alerts are addressed before considering the structure determination complete.[17][18]
Interpreting the Final Crystal Structure
The final, validated crystal structure of this compound would provide a wealth of information, including:
-
Precise bond lengths and angles: Confirming the molecular connectivity and geometry.
-
Conformation of the tetrahydropyran ring: Typically a chair conformation.
-
Stereochemistry: The relative arrangement of the substituents on the ring.
-
Intermolecular interactions: Such as hydrogen bonding, which dictates how the molecules pack in the crystal lattice.
This detailed structural information is invaluable for understanding the compound's properties and for applications in areas such as drug design and materials science.
Conclusion
The determination of the crystal structure of this compound is a multi-step process that requires careful execution and a thorough understanding of the underlying principles of synthesis, crystallization, and X-ray diffraction. This guide has provided a comprehensive overview of the entire workflow, from the initial synthesis of the molecule to the final validation of its three-dimensional structure. By following these rigorous procedures, researchers can obtain high-quality, reliable crystal structures that provide fundamental insights into the nature of matter at the atomic level.
References
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Crystallization of Small Molecules. (n.d.). Retrieved January 19, 2026, from [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved January 19, 2026, from [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(11), 1633-1639. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1738-1755. [Link]
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Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 19, 2026, from [Link]
-
Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved January 19, 2026, from [Link]
-
Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
-
InfinityLab. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, December 29). X-ray crystallography. [Link]
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Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. IUCr Journals, 7(1), 1-11. [Link]
-
ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]
-
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. ResearchGate. [Link]
-
Spek, A. L. (2019). checkCIF validation ALERTS: what they mean and how to respond. SciSpace. [Link]
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Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved January 19, 2026, from [Link]
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Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube. [Link]
-
Spek, A. L. (n.d.). PLATON/VALIDATION. Retrieved January 19, 2026, from [Link]
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Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved January 19, 2026, from [Link]
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Barry, C. St. J., et al. (2003). Stereoselective Synthesis of 4‐Hydroxy‐2,3,6‐trisubstituted Tetrahydropyrans. ChemInform, 34(44). [Link]
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Barry, C. St. J., et al. (2003). Stereoselective Synthesis of 4-Hydroxy-2,3,6-trisubstituted Tetrahydropyrans. Organic Letters, 5(14), 2429–2432. [Link]
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National Institutes of Health. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Retrieved January 19, 2026, from [Link]
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Clarke, P. A., & Martin, W. H. C. (2003). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran‐4‐ones. ChemInform, 34(17). [Link]
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An In-Depth Technical Guide to the Stability and Reactivity of (4-Methoxyoxan-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the chemical behavior of (4-Methoxyoxan-4-yl)methanol, a molecule of interest in medicinal chemistry and synthetic organic chemistry. Drawing upon fundamental principles and established data for analogous structures, this document offers predictive insights into the stability and reactivity of this unique 4,4-disubstituted oxane. The information presented herein is intended to empower researchers in designing synthetic routes, predicting metabolic fate, and understanding the handling and storage requirements of this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound is a saturated heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the C4 position with both a methoxy and a hydroxymethyl group. This arrangement, with a quaternary center bearing two distinct oxygen functionalities, presents a unique combination of steric and electronic properties. The tetrahydropyran motif is a common scaffold in numerous natural products and FDA-approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. The presence of a tertiary alcohol and a sterically hindered methoxy group on the same carbon atom suggests a complex interplay of reactivity that warrants detailed examination.
This guide will dissect the stability of the oxane ring, the reactivity of the tertiary alcohol, and the behavior of the neopentyl-like methoxy group under various chemical conditions.
Physicochemical Properties and Characterization
While experimental data for this compound is not extensively available in public literature, its properties can be reliably predicted based on its constituent parts.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₁₄O₃ | Based on structural analysis. |
| Molecular Weight | 146.18 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless liquid or low-melting solid | Typical for small, functionalized organic molecules. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, THF); sparingly soluble in water. | The presence of hydroxyl and ether groups allows for hydrogen bonding, but the overall carbon framework limits aqueous solubility. |
| Boiling Point | Estimated to be in the range of 200-250 °C | Higher than simpler oxanes due to the hydroxyl group and increased molecular weight. |
| pKa | ~17-18 | The pKa of the tertiary alcohol is expected to be similar to other tertiary alcohols. |
Characterization: The structure of this compound can be unequivocally confirmed using a combination of standard spectroscopic techniques.
-
¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.3 ppm), a singlet for the hydroxymethyl protons (~3.5 ppm), and complex multiplets for the oxane ring protons.
-
¹³C NMR: Key signals would include the quaternary carbon (~70-80 ppm), the methoxy carbon (~50 ppm), the hydroxymethyl carbon (~65 ppm), and the carbons of the oxane ring.[1][2]
-
IR Spectroscopy: A broad absorption in the 3600-3200 cm⁻¹ region characteristic of the O-H stretch of the alcohol, and C-O stretching bands for the ether linkages around 1100 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 146, with characteristic fragmentation patterns including the loss of a hydroxymethyl group or a methoxy group.
Proposed Synthesis of this compound
A plausible synthetic route to this compound, while not explicitly reported, can be designed based on established methodologies for the synthesis of substituted tetrahydropyrans. A potential pathway involves the intramolecular cyclization of a suitably functionalized acyclic precursor.
Caption: Acid-catalyzed reactions of the tertiary alcohol.
Protocol for Acid-Catalyzed Substitution:
-
Dissolve this compound in a suitable inert solvent (e.g., dichloromethane).
-
Add a strong acid (e.g., HBr in acetic acid) at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃).
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Reactions Involving the Oxane Ring
As previously discussed, the oxane ring is generally stable but can be cleaved under forcing acidic conditions. This reactivity is less pronounced than in smaller cyclic ethers like epoxides and oxetanes due to lower ring strain.
Intramolecular Reactions
The presence of both a hydroxyl and a methoxy group on the same carbon does not readily lend itself to common intramolecular reactions under typical conditions. However, under strongly acidic conditions that promote carbocation formation, rearrangement pathways could be envisioned, although they are likely to be complex and lead to a mixture of products.
Conclusion and Future Perspectives
This compound is predicted to be a relatively stable molecule, with its reactivity dominated by the tertiary alcohol. The oxane ring and the sterically hindered methoxy group are expected to be robust under most conditions, except for strong acids. The primary alcohol moiety offers a handle for further functionalization in synthetic applications.
For drug development professionals, the stability of the core structure to metabolic oxidation is a key advantage. The tertiary alcohol is unlikely to be a site of oxidative metabolism, and the hindered ether is also expected to be metabolically stable. The primary alcohol, however, could be susceptible to oxidation or conjugation in vivo.
Further experimental studies are warranted to confirm these predicted stability and reactivity profiles. Investigating its synthesis and exploring its utility as a scaffold in medicinal chemistry could lead to the discovery of novel therapeutic agents with favorable pharmacokinetic properties.
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(4-Methoxyoxan-4-yl)methanol solubility in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of (4-Methoxyoxan-4-yl)methanol for Pharmaceutical Development
Abstract
The solubility of chemical intermediates is a critical parameter in pharmaceutical research and development, influencing reaction kinetics, purification efficiency, and formulation success. This technical guide provides a comprehensive analysis of the solubility of this compound, a valuable polar building block in medicinal chemistry. In the absence of publicly available quantitative solubility data, this document establishes a robust framework for predicting solubility based on first principles of intermolecular forces and Hansen Solubility Parameters (HSP). Furthermore, it delivers a field-proven, detailed experimental protocol for determining thermodynamic solubility via the gold-standard shake-flask method, empowering researchers to generate precise, reliable data in their own laboratories. This "predict and verify" approach provides a complete workflow for scientists and drug development professionals to confidently handle and utilize this compound in their synthetic and formulation endeavors.
Core Compound Analysis: this compound
This compound is a substituted tetrahydropyran derivative whose utility in drug discovery stems from its rigid, polar scaffold. Understanding its physicochemical properties is the foundation for predicting its behavior in various solvent systems.
Chemical Structure:
The molecule possesses a unique combination of functional groups that dictate its interaction with solvents:
-
Primary Alcohol (-CH₂OH): Acts as a strong hydrogen bond donor and acceptor.
-
Tertiary Ether (-OCH₃): Acts as a hydrogen bond acceptor.
-
Cyclic Ether (Oxan ring): The ring oxygen also serves as a hydrogen bond acceptor.
-
Aliphatic Ring Structure: Provides a non-polar, hydrocarbon-like character.
This duality—strong hydrogen bonding capability combined with a non-polar scaffold—suggests a nuanced solubility profile, with high affinity for polar solvents that can engage in hydrogen bonding and lower affinity for non-polar, aliphatic, or aromatic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
| Molecular Formula | C₇H₁₄O₃ | - |
| Molecular Weight | 146.18 g/mol | [1] |
| CAS Number | 1010836-50-6 | [1] |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | - |
| Hydrogen Bond Donors | 1 (from -OH) | Calculated |
| Hydrogen Bond Acceptors | 3 (from -OH, -OCH₃, and ring oxygen) | Calculated |
| Predicted XLogP | ~ -0.2 to 0.3 | Estimated based on similar structures |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a qualitative starting point, but a more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP). HSP deconstructs the total cohesive energy of a substance into three components, representing the different types of intermolecular forces.[2]
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.
The guiding principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[1] The distance (Ra) between a solute and a solvent in the three-dimensional Hansen space can be calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is favorable.[1]
Visualization of Solute-Solvent Interactions
The diagram below illustrates the key intermolecular forces that govern the dissolution of this compound in different classes of solvents.
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A Technical Guide to the Thermogravimetric Analysis of (4-Methoxyoxan-4-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive framework for conducting the thermogravimetric analysis (TGA) of (4-Methoxyoxan-4-yl)methanol, a novel substituted oxane derivative. As direct experimental data for this specific compound is not available in the public domain, this document establishes a predictive and methodological approach based on established principles of thermal analysis and the known chemistry of its constituent functional groups—a tertiary alcohol, a methyl ether, and a saturated oxane ring. We detail a robust, self-validating experimental protocol, present a hypothetical but scientifically plausible data set, and propose a multi-step thermal decomposition mechanism. This guide is intended for researchers, chemists, and drug development professionals requiring a thorough understanding of the thermal stability and degradation profile of similar heterocyclic compounds.
Introduction to Thermal Analysis of this compound
This compound is a saturated heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with both a primary alcohol (-CH₂OH) and a methoxy (-OCH₃) group at the C4 position. The thermal stability of such molecules is a critical parameter in pharmaceutical development and materials science, influencing storage conditions, shelf-life, and formulation strategies.[1] Polymers and excipients used in drug formulations can significantly interact with active ingredients, where thermal stability is a key indicator of potential degradation pathways.[[“]][3]
Thermogravimetric analysis (TGA) is an essential technique for this characterization.[4] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] This provides quantitative insights into thermal events such as desolvation, decomposition, and oxidation.[7] For this compound, TGA can elucidate its decomposition profile, determine its upper-temperature stability limit, and provide foundational data for kinetic studies.[6][8]
Core Principles of Thermogravimetric Analysis
The operational principle of TGA is based on measuring the mass of a sample placed in a furnace while its temperature is changed according to a defined program.[8] A high-precision balance continuously records the sample's mass.[9] The resulting data is plotted as a thermogram, showing mass percentage versus temperature.[10]
Key information is derived from two curves:
-
Thermogravimetric (TG) Curve: Plots mass (%) vs. temperature (°C). Plateaus indicate thermal stability, while vertical drops, or "steps," signify mass loss events.[11]
-
Derivative Thermogravimetric (DTG) Curve: Plots the rate of mass loss vs. temperature. Peaks on the DTG curve correspond to the point of the maximum rate of mass loss for each step, offering a more precise temperature for the event.[11][12] This is particularly useful for resolving overlapping decomposition events.[13]
Experimental Design and Methodology
A robust TGA protocol is self-validating, meaning its parameters are chosen to ensure data is reproducible, accurate, and interpretable. The following methodology is designed for the analysis of a pure, non-volatile organic compound like this compound and is aligned with general principles outlined in standards such as ASTM E1131.[14][15]
Materials and Instrumentation
-
Sample: this compound, purity >98%.
-
Instrument: A calibrated thermogravimetric analyzer (e.g., METTLER TOLEDO TGA/DSC 3+ or TA Instruments Discovery TGA 5500).
-
Crucible: 70 µL alumina or platinum crucible.
-
Purge Gas: High-purity nitrogen (99.999%) at a constant flow rate.
TGA Protocol: A Step-by-Step Approach
-
Instrument Calibration: Verify temperature and mass calibration of the TGA instrument according to the manufacturer's guidelines.
-
Tare Crucible: Place an empty, clean crucible in the TGA and perform a tare.
-
Sample Preparation: Weigh approximately 5-10 mg of the sample directly into the tared crucible. A smaller sample size minimizes thermal lag and ensures uniform heating.[16]
-
Instrument Setup:
-
Load the sample into the furnace.
-
Set the nitrogen purge gas flow rate to 50 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the intrinsic thermal stability is measured.[14]
-
-
Thermal Method:
-
Equilibrate: Hold at 30°C for 5 minutes to ensure thermal stability before the ramp.
-
Ramp: Heat the sample from 30°C to 600°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experiment time for organic compounds.[5][16]
-
Data Collection: Record mass, time, and temperature throughout the experiment.
-
-
Blank Curve Correction: Run the same thermal method with an empty crucible. Subtracting this blank curve from the sample data corrects for instrumental drift and buoyancy effects.[17]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the TGA experiment.
Caption: Experimental workflow for TGA of this compound.
Hypothetical Results and Data Analysis
Based on the chemical structure, a multi-step decomposition is anticipated. The C-O bonds of the ether and alcohol functionalities, along with the C-C bonds of the oxane ring, represent potential points of thermal cleavage.
Predicted Thermogram
The TGA and DTG curves for this compound are predicted to show two main decomposition steps.
-
Step 1 (approx. 180-250°C): The initial mass loss is likely due to the cleavage of the exocyclic groups. The C-O bond of the methoxy group and the C-C bond connecting the hydroxymethyl group are plausible initial scission points.
-
Step 2 (approx. 250-380°C): The second, more significant mass loss would correspond to the fragmentation and decomposition of the remaining oxane ring structure. Heterocyclic rings like tetrahydropyran often decompose via concerted retro-Diels-Alder-type reactions or radical chain mechanisms.[18][19]
Quantitative Data Summary
The key quantitative data from the hypothetical thermogram is summarized below.
| Parameter | Step 1 | Step 2 |
| Temperature Range (°C) | 180 - 250 | 250 - 380 |
| Onset Temperature (T_onset, °C) | ~ 185 | ~ 255 |
| DTG Peak (T_peak, °C) | ~ 220 | ~ 310 |
| Mass Loss (%) | ~ 43% | ~ 55% |
| Residual Mass @ 600°C (%) | ~ 2% |
Proposed Thermal Decomposition Mechanism
The thermal degradation of this compound in an inert atmosphere is hypothesized to proceed through the following pathway:
-
Initial Fragmentation: The first decomposition step involves the loss of the two substituents at the C4 position. This could occur via two competing pathways:
-
Loss of formaldehyde (CH₂O) from the hydroxymethyl group and a methoxy radical (•OCH₃).
-
Loss of a methanol molecule (CH₃OH) and subsequent rearrangement. Given the predicted mass loss of ~43%, the combined loss of formaldehyde (30 g/mol ) and a methoxy group (31 g/mol ) from the parent molecule (146.18 g/mol ) accounts for a theoretical mass loss of 41.7%, which aligns well with the hypothetical data.
-
-
Ring Decomposition: Following the initial fragmentation, the now unstable substituted oxane ring undergoes further decomposition at higher temperatures. This likely involves ring-opening followed by fragmentation into smaller volatile products like aldehydes and alkenes.[18][20]
Mechanistic Pathway Visualization
The proposed decomposition pathway is illustrated below.
Caption: Proposed thermal decomposition pathway for the title compound.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically grounded approach for the thermogravimetric analysis of this compound. The proposed methodology, based on established TGA principles and standards, provides a reliable framework for determining its thermal stability.[14][21] The hypothetical results suggest a two-step decomposition process, initiated by the loss of its functional groups followed by the degradation of the core oxane ring.
To validate the proposed mechanism and gain deeper insight, the following steps are recommended:
-
Evolved Gas Analysis (EGA): Coupling the TGA instrument to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR) is critical.[22][23] This would allow for the real-time identification of the gaseous products evolved during each decomposition step, confirming the identities of fragments like formaldehyde and methanol.[24][25]
-
Kinetic Analysis: Performing the TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) would enable the use of model-free kinetics (e.g., Ozawa-Flynn-Wall method) to determine the activation energy of the decomposition processes, providing a quantitative measure of thermal stability.
By following this structured analytical approach, researchers can build a complete and robust profile of the thermal properties of this compound, contributing valuable data for its potential application in drug development and materials science.
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Torontech. (n.d.). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). Interpreting TGA Curves. Retrieved from [Link]
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Labcompare. (n.d.). Understanding TG vs DTG: A Comprehensive Guide to Thermogravimetric Analysis. Retrieved from [Link]
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AAPS Newsmagazine. (n.d.). Excipient Reactivity and Drug Stability in Formulations. Retrieved from [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of (4-Methoxyoxan-4-yl)methanol
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount for identifying new therapeutic agents. The compound (4-Methoxyoxan-4-yl)methanol, a molecule featuring a substituted oxane (tetrahydropyran) ring, presents an intriguing starting point for such an investigation. While direct biological data for this specific molecule is not present in the current body of scientific literature, its constituent functional groups—the oxane core, a methoxy group, and a primary alcohol—are prevalent in a wide array of pharmacologically active compounds.
The oxane ring is a key structural component in numerous natural products and synthetic drugs, valued for its conformational stability and its ability to engage in hydrogen bonding as an acceptor. Derivatives of heterocyclic compounds containing oxygen, such as oxazines and oxadiazoles, have demonstrated a vast range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties[1][2][3]. For instance, certain pentacyclic triterpenoid derivatives containing oxane rings have been investigated for their potential against SARS-CoV-2[4].
Furthermore, the methoxy group is a ubiquitous substituent in approved pharmaceuticals and bioactive natural products[5]. It can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating lipophilicity, metabolic stability, and target binding affinity[5][6]. Studies on various methoxy-containing compounds have revealed potent antiproliferative, antifungal, and antibacterial activities[7][8]. The primary methanol group offers a site for potential metabolic transformations and can act as a hydrogen bond donor, further contributing to potential interactions with biological targets.
This guide, therefore, serves as a prospective research framework for the systematic evaluation of this compound. It outlines a comprehensive, multi-tiered strategy for screening its potential biological activities, elucidating its mechanism of action, and establishing a foundation for its potential development as a novel therapeutic agent. The protocols and logical workflows described herein are designed to be self-validating, providing a robust pathway for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this unexplored molecule.
Physicochemical Characterization of this compound
A thorough understanding of a compound's physicochemical properties is a critical prerequisite for any biological investigation, as these properties govern its solubility, permeability, and overall druglikeness.
Core Molecular Properties
| Property | Value | Source/Method |
| Molecular Formula | C7H14O3 | Calculated |
| Molecular Weight | 146.18 g/mol | Calculated |
| IUPAC Name | This compound | Standard Nomenclature |
| Predicted LogP | -0.1 | Computational (e.g., XLogP3) |
| Topological Polar Surface Area | 49.8 Ų | Computational |
Proposed Experimental Characterization
A comprehensive experimental characterization is essential to validate computational predictions and inform formulation development.
Protocol 1: Determination of Aqueous Solubility
-
Prepare a series of supersaturated solutions of this compound in phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibrate the solutions at 25°C and 37°C for 24 hours with constant agitation.
-
Filter the solutions through a 0.45 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Express solubility in µg/mL and µM.
Protocol 2: Lipophilicity Assessment (LogD)
-
Prepare a solution of the compound at a known concentration in a biphasic system of n-octanol and PBS (pH 7.4).
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the n-octanol and aqueous layers.
-
Carefully collect aliquots from both layers.
-
Quantify the compound's concentration in each layer via HPLC-UV or LC-MS.
-
Calculate the distribution coefficient (LogD) as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
A Tiered Strategy for Biological Activity Screening
A systematic, tiered approach is proposed to efficiently screen for a broad range of potential biological activities, followed by more focused mechanistic studies.
Caption: A tiered workflow for the biological evaluation of this compound.
Tier 1: Broad In Vitro Screening
The initial phase is designed to cast a wide net to identify any significant biological effects of the compound across different domains.
Protocol 3: MTT Assay for General Cytotoxicity
-
Cell Seeding : Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) and a normal human fibroblast line (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment : Prepare a 2X serial dilution of this compound in culture medium, ranging from 100 µM down to 0.1 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation : Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition : Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
Hypothetical Data Summary: Tier 1 Cytotoxicity Screen
| Cell Line | Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 25.8 |
| HCT116 | Colon Cancer | 9.7 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Tier 2: Elucidating a Hypothetical Anticancer Mechanism
Assuming the Tier 1 screen reveals selective cytotoxicity against cancer cells, the next logical step is to investigate the underlying mechanism of action. Many methoxy-substituted compounds exert anticancer effects by inducing apoptosis through kinase signaling pathways[8][9]. We will hypothesize that this compound induces apoptosis via modulation of a key survival pathway, such as PI3K/Akt.
Caption: Hypothetical signaling pathway for apoptosis induction by this compound.
Protocol 4: Caspase-Glo 3/7 Assay for Apoptosis Detection
-
Cell Culture and Treatment : Seed HCT116 cells in a white-walled 96-well plate. After 24 hours, treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution : Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation : Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement : Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis : Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.
Conclusion and Future Directions
This technical guide presents a structured, hypothesis-driven framework for the initial exploration of the biological activities of this compound. By leveraging knowledge from structurally related oxane and methoxy-containing compounds, we have established a rationale for prioritizing anticancer and antimicrobial screening. The proposed tiered workflow ensures a cost-effective and scientifically rigorous approach, beginning with broad screening and progressing to detailed mechanistic studies for any identified "hits."
Should this compound demonstrate promising and selective in vitro activity, future work would focus on:
-
Structure-Activity Relationship (SAR) Studies : Synthesizing analogs to optimize potency and selectivity.
-
In Vivo Efficacy : Validating the in vitro findings in relevant animal models of cancer or infectious disease.
-
Pharmacokinetic and Toxicological Profiling : Assessing the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and safety profile in vivo.
The exploration of novel chemical matter like this compound is fundamental to the advancement of therapeutic science. This guide provides the foundational strategy to embark on that exploration.
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(Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem. National Center for Biotechnology Information. [Link]
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Synthesis and Pharmacological Effects of the Anti-Cancer Agent 2-Methoxyestradiol. Current Medicinal Chemistry. [Link]
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Methodological & Application
The Strategic Utility of (4-Methoxyoxan-4-yl)methanol in Modern Synthetic Chemistry: A Guide for Researchers
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the tetrahydropyran (THP) moiety has emerged as a cornerstone scaffold. Its inherent conformational rigidity and the presence of an oxygen atom capable of acting as a hydrogen bond acceptor make it a valuable bioisostere for cyclohexane and other cyclic systems. The incorporation of THP derivatives can significantly enhance the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. This guide focuses on a specific, yet versatile, member of this family: (4-Methoxyoxan-4-yl)methanol . We will delve into its synthetic utility, provide exemplary protocols for its application, and discuss the underlying chemical principles that make it a valuable building block for the modern synthetic chemist.
The this compound Building Block: Properties and Synthetic Rationale
This compound is a bifunctional molecule featuring a primary alcohol and a tertiary methoxy group situated on a tetrahydropyran ring. This unique arrangement of functional groups offers several strategic advantages in multi-step syntheses.
Key Structural Features and Their Implications:
-
Primary Alcohol: The primary hydroxyl group serves as a versatile handle for a wide array of chemical transformations. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or engaged in esterification and etherification reactions.
-
Tertiary Methoxy Group: The methoxy group at the C4 position introduces a degree of steric hindrance and modulates the electronic properties of the ring. Its presence can influence the reactivity of the adjacent functional groups and the overall conformational preference of the molecule.
-
Tetrahydropyran Core: The THP ring provides a stable, non-aromatic scaffold that can be used to introduce three-dimensionality into a target molecule. This is often a desirable feature in drug design, as it can lead to more specific interactions with biological targets.
Synthetic Applications and Methodologies
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with pharmaceutical applications. Below, we outline key transformations and provide illustrative protocols.
Oxidation to the Corresponding Aldehyde
The selective oxidation of the primary alcohol to an aldehyde is a fundamental transformation that opens up a vast landscape of subsequent chemical reactions, including reductive amination, Wittig reactions, and aldol condensations.
Protocol: Parikh-Doering Oxidation
This protocol is favored for its mild reaction conditions, which are compatible with a wide range of functional groups.
Materials:
-
This compound
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO (e.g., 10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add triethylamine (5.0 eq) followed by the portion-wise addition of sulfur trioxide pyridine complex (3.0 eq).
-
Maintain the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (4-methoxyoxan-4-yl)carbaldehyde.
Rationale for Experimental Choices:
-
Parikh-Doering Conditions: The use of SO₃·py activated by DMSO is a mild and efficient method for oxidizing primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.
-
Triethylamine: Acts as a base to neutralize the acidic byproducts of the reaction.
-
Low Temperature: The reaction is performed at 0 °C to control the exothermicity and improve the selectivity of the oxidation.
Conversion to Halides for Nucleophilic Substitution
The conversion of the primary alcohol to a halide, such as a bromide or chloride, transforms the hydroxyl group into a good leaving group, enabling a variety of nucleophilic substitution reactions.
Protocol: Appel Reaction for Bromination
Materials:
-
This compound
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add triphenylphosphine (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(bromomethyl)-4-methoxyoxane.
Rationale for Experimental Choices:
-
Appel Reaction: This reaction provides a mild and efficient method for converting primary alcohols to the corresponding bromides without the need for harsh acidic conditions.
-
Triphenylphosphine and Carbon Tetrabromide: These reagents form a phosphonium salt in situ, which activates the alcohol for nucleophilic attack by the bromide ion.
Integration into Drug Discovery Pipelines
The derivatives of this compound are valuable building blocks in the synthesis of complex molecular architectures for drug discovery. The tetrahydropyran motif is a recurring feature in a number of approved drugs and clinical candidates.[1]
Visualizing Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following workflow diagram outlines the key transformations discussed.
Caption: Synthetic pathways from this compound.
Data Summary
The following table summarizes the typical reaction conditions and outcomes for the key transformations discussed.
| Transformation | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Oxidation | SO₃·py, TEA, DMSO | DCM | 0 | 1-3 | 85-95 |
| Bromination | CBr₄, PPh₃ | DCM | 0 to RT | 2-4 | 80-90 |
Note: Yields are approximate and may vary depending on the specific substrate and reaction scale.
Conclusion
This compound represents a valuable and versatile building block in the synthetic chemist's toolbox. Its unique combination of a reactive primary alcohol and a stable tetrahydropyran core, functionalized with a methoxy group, allows for the strategic construction of complex molecules with favorable physicochemical properties. The protocols outlined in this guide provide a solid foundation for the application of this reagent in a variety of synthetic contexts, particularly in the pursuit of novel therapeutic agents. As the demand for structurally diverse and medicinally relevant compounds continues to grow, the importance of well-defined and strategically functionalized building blocks like this compound will undoubtedly increase.
References
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Application Notes & Protocols for (4-Methoxyoxan-4-yl)methanol: A Polar, Saturated Heterocyclic Building Block for Modern Medicinal Chemistry
These application notes provide medicinal chemists, researchers, and drug development professionals with a comprehensive guide to the strategic use of (4-Methoxyoxan-4-yl)methanol. This building block offers a unique combination of a polar tetrahydropyran (oxane) core and a reactive primary alcohol, enabling the introduction of desirable physicochemical properties into drug candidates.
Introduction: The Imperative for Three-Dimensionality and Optimized Physicochemical Properties in Drug Discovery
Modern drug discovery has seen a clear trend moving away from flat, aromatic molecules towards more three-dimensional, saturated structures.[1][2][3][4] This shift is driven by the need to improve compound developability, addressing liabilities such as poor solubility, off-target effects, and metabolic instability that often plague highly aromatic compounds.[4] Saturated heterocycles have emerged as a powerful tool in this endeavor, offering a means to enhance aqueous solubility, escape metabolic oxidation, and explore novel chemical space with greater three-dimensional diversity.[1][3]
This compound, a 4-substituted oxane, is a prime example of a building block designed to meet these modern medicinal chemistry needs. Its tetrahydropyran ring provides a rigid, polar scaffold, while the geminal methoxy and hydroxymethyl groups offer distinct advantages for property modulation and synthetic elaboration.
Physicochemical Properties and Strategic Rationale for Use
The strategic incorporation of this compound into a lead compound is underpinned by its ability to act as a bioisostere and to introduce favorable physicochemical properties.
The Oxane Ring as a Bioisosteric Element
The tetrahydropyran (THP) ring of this compound can be considered a bioisostere for a cyclohexane ring.[5] This substitution can offer several advantages:
-
Reduced Lipophilicity: The introduction of the oxygen atom lowers the lipophilicity compared to its carbocyclic counterpart, which can lead to improved aqueous solubility and a more favorable ADME profile.[5]
-
Hydrogen Bond Acceptor: The ring oxygen can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions with the biological target.[5]
-
Metabolic Stability: The oxane ring is generally more resistant to metabolic oxidation compared to a cyclohexyl ring, particularly at the position equivalent to the oxygen atom.
Furthermore, the 4,4-disubstituted oxane core can serve as a more polar and metabolically stable replacement for a gem-dimethyl group.[6][7][8] This is a common strategy to mitigate rapid metabolism often associated with isopropyl or tert-butyl groups.
Impact on Molecular Properties
The key physicochemical properties of this compound are summarized below:
| Property | Value/Description | Rationale for Impact in Drug Design |
| Molecular Formula | C7H14O3 | Low molecular weight for a building block with significant functionality. |
| Molecular Weight | 146.18 g/mol | Contributes minimally to molecular weight gain, aiding in keeping final compounds within Lipinski's rule of five. |
| Calculated LogP | -0.4 (approx.) | The negative LogP indicates high polarity, useful for reducing the lipophilicity of a lead compound. |
| Hydrogen Bond Donors | 1 (from the -OH group) | Enables covalent attachment while providing a hydrogen bond donor in the final molecule if desired, or a point for further functionalization. |
| Hydrogen Bond Acceptors | 3 (two from the ether oxygens, one from the hydroxyl) | Increases the potential for interactions with water (solubility) and biological targets. |
| Fraction of sp³ carbons (Fsp³) | 1.0 | Maximally three-dimensional, which can improve binding selectivity and reduce off-target effects. |
Synthetic Applications and Protocols
This compound is a versatile building block for introducing the 4-methoxyoxane-4-carboxymethyl moiety into a target molecule. The primary alcohol serves as a handle for various chemical transformations.
General Reaction Workflow
The primary alcohol of this compound can be readily functionalized through several common synthetic routes.
Caption: General synthetic workflow for utilizing this compound.
Protocol 1: Williamson Ether Synthesis for Aryl Ether Formation
This protocol details a representative procedure for coupling this compound with a phenolic substrate, a common transformation in medicinal chemistry.
Objective: To synthesize an aryl ether by reacting an activated form of this compound with a phenol-containing scaffold.
Step 1: Activation of the Primary Alcohol (Mesylation)
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the solution.
-
Mesylation: Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude (4-methoxyoxan-4-yl)methyl methanesulfonate. This intermediate is often used in the next step without further purification.
Step 2: Nucleophilic Substitution with a Phenolic Scaffold
-
Reagent Preparation: In a separate flask, dissolve the phenol-containing scaffold (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (0.2 M).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.), to the solution.
-
Addition of Mesylate: Add a solution of the crude (4-methoxyoxan-4-yl)methyl methanesulfonate (1.1 eq.) in the same solvent to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl ether.
Caption: Workflow for the Williamson ether synthesis protocol.
Protocol 2: Mitsunobu Reaction for Direct Etherification
The Mitsunobu reaction allows for the direct coupling of the primary alcohol with a phenolic or acidic N-H partner without prior activation.
Objective: To directly synthesize an ether or attach to a nitrogen nucleophile from this compound.
-
Reagent Preparation: Dissolve this compound (1.2 eq.), the phenol or N-H containing scaffold (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) (0.2 M) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Concentrate the reaction mixture in vacuo. The crude product can often be directly purified by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.
Expected Outcomes and Impact on Drug Candidate Profiles
The successful incorporation of the this compound moiety is expected to confer several beneficial changes to a lead compound's profile:
-
Improved Solubility: The high polarity of the building block should increase the aqueous solubility of the final compound.
-
Reduced Metabolic Liability: The oxane ring and the quaternary center are generally resistant to CYP450-mediated oxidation.
-
Enhanced Permeability (in some cases): While polar, saturated heterocycles can sometimes improve permeability by reducing the energetic penalty of desolvation upon entering a lipid membrane, compared to more flexible, polar acyclic chains.[8]
-
Favorable Conformation: The rigid tetrahydropyran ring can help to lock the substituent in a specific conformational orientation, which may be beneficial for target binding and can reduce the entropic penalty upon binding.
Conclusion
This compound is a valuable building block for medicinal chemists seeking to improve the "drug-like" properties of their compounds. Its strategic application allows for the introduction of a polar, metabolically robust, and three-dimensional scaffold. The protocols provided herein offer a starting point for the synthetic elaboration of this versatile reagent, enabling its incorporation into a wide range of drug discovery programs.
References
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Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]
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SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]
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ResearchGate. (2015, August 10). Saturated Heterocycles with Applications in Medicinal Chemistry. [Link]
-
Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]
-
Frontiers in Chemistry. (2024). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery. [Link]
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Ullah, Z., et al. (2024). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
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Caron, S., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]
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Application Note: Strategic Derivatization of (4-Methoxyoxan-4-yl)methanol for Accelerated Drug Discovery
An Application Guide for Medicinal Chemists
Executive Summary
The tetrahydropyran (THP) scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties upon drug candidates.[1] As a conformationally restricted ether, the THP ring often serves as a bioisosteric replacement for cyclohexyl groups, reducing lipophilicity while potentially adding a hydrogen bond acceptor site, which can enhance target engagement and improve ADME (absorption, distribution, metabolism, and excretion) profiles.[2] This application note provides a detailed guide to the strategic derivatization of (4-Methoxyoxan-4-yl)methanol, a versatile building block featuring a primary alcohol that serves as a prime handle for chemical modification. We will explore key derivatization strategies—esterification, etherification, and reductive amination—providing not just step-by-step protocols, but the critical scientific rationale behind these choices to empower researchers in their drug discovery campaigns.
The Strategic Value of the this compound Scaffold
The choice of a chemical scaffold is a critical decision in drug design. The this compound scaffold offers several distinct advantages:
-
Improved Physicochemical Properties: The oxygen atom in the THP ring lowers the lipophilicity compared to its carbocyclic analog, which can improve aqueous solubility and reduce metabolic lability.[2]
-
Bioisosterism and Conformational Rigidity: The THP ring is a recognized bioisostere of cyclohexane but with a lower entropic penalty upon binding to a target protein due to its inherent rigidity.[2] The methoxy group at the 4-position provides a fixed conformational anchor and an additional point for potential hydrogen bonding.
-
Synthetic Tractability: The primary hydroxyl group (-CH₂OH) is a highly versatile functional handle, readily participating in a wide array of well-established chemical transformations.[1] This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).
The overall workflow for utilizing this scaffold in a drug discovery program is outlined below.
Caption: High-level workflow for a drug discovery campaign.
Core Derivatization Strategies
The primary alcohol of this compound is the key to its synthetic utility. The following strategies are fundamental for creating a diverse library of analogs.
Caption: Key derivatization pathways from the core scaffold.
Esterification is one of the most direct methods to derivatize the hydroxyl group. The resulting esters can act as prodrugs, which are cleaved in vivo to release the active parent alcohol, or as stable analogs to probe interactions with the biological target.
Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction.[3] Using the alcohol as the limiting reagent and a large excess of the carboxylic acid or a dehydrating agent can drive the reaction toward the ester product. The initial protonation of the carboxylic acid's carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating the nucleophilic attack by the this compound.[4]
Introducing an ether linkage allows for the exploration of hydrophobic regions within a target's binding site. This strategy is crucial for optimizing van der Waals interactions and can significantly impact potency and metabolic stability.
Causality: This Sₙ2 reaction requires the conversion of the weakly nucleophilic alcohol into a potent alkoxide nucleophile using a strong, non-nucleophilic base like sodium hydride (NaH). The resulting alkoxide then displaces a halide from a primary or secondary alkyl halide. The choice of an aprotic polar solvent like THF or DMF is critical to solvate the sodium cation without protonating the highly reactive alkoxide intermediate.
Amines are fundamental in drug design, often serving as key hydrogen bond donors/acceptors or as basic centers for salt formation, which can dramatically improve solubility and bioavailability. This transformation requires a two-step sequence: oxidation of the primary alcohol to an aldehyde, followed by reductive amination.
Causality: The initial oxidation must be mild to prevent over-oxidation to the carboxylic acid; reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal. The subsequent reductive amination involves the formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then selectively reduced by a hydride agent like sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is preferred as it is mild enough not to reduce the starting aldehyde but is reactive towards the protonated iminium intermediate.
| Strategy | Typical Reagents | Typical Conditions | Purpose in Drug Discovery |
| Esterification | Carboxylic acid, H₂SO₄ (cat.) | Reflux in toluene with Dean-Stark trap | Create prodrugs, modulate solubility, probe polar interactions. |
| Etherification | NaH, then Alkyl Halide (R-X) | Anhydrous THF or DMF, 0 °C to RT | Enhance lipophilicity, improve metabolic stability, explore hydrophobic pockets. |
| Reductive Amination | 1. PCC or DMP2. R₁R₂NH, NaBH(OAc)₃ | 1. DCM, RT2. DCE or THF, RT | Introduce a basic center, modulate pKa, improve solubility via salt formation. |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks and detailed characterization steps to ensure the integrity of the final compounds.
Objective: To synthesize an acetate ester derivative via Fischer Esterification.
Materials:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (10 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (e.g., 1.46 g, 10 mmol), toluene (40 mL), and glacial acetic acid (5.7 mL, 100 mmol).
-
Carefully add concentrated sulfuric acid (0.05 mL, ~1 mmol) to the stirring mixture.
-
Heat the reaction mixture to reflux and collect the water azeotrope in the Dean-Stark trap. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), visualizing with a potassium permanganate stain. The reaction is typically complete within 4-6 hours when no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%).
Characterization (Self-Validation):
-
¹H NMR (CDCl₃, 400 MHz): Expect a new singlet around δ 2.0-2.1 ppm (3H) for the acetate methyl group and a downfield shift of the -CH₂- protons adjacent to the new ester oxygen.
-
LC-MS: Confirm the mass of the product (Expected [M+H]⁺ for C₉H₁₆O₄). Purity should be >95% by HPLC analysis.
-
FTIR (ATR): Appearance of a strong C=O stretch around 1735-1745 cm⁻¹ and disappearance of the broad O-H stretch from the starting material.
Objective: To synthesize a benzyl ether derivative via Williamson Ether Synthesis.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of NaH (e.g., 0.48 g, 12 mmol) in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.46 g, 10 mmol) in anhydrous THF (10 mL) dropwise via syringe. Caution: H₂ gas evolution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.3 mL, 11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution (20 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification:
-
Purify the residue by flash column chromatography on silica gel (e.g., eluting with 5% to 20% ethyl acetate in hexanes).
Characterization (Self-Validation):
-
¹H NMR (CDCl₃, 400 MHz): Expect new aromatic signals between δ 7.2-7.4 ppm (5H) and a characteristic benzylic -CH₂- singlet around δ 4.5 ppm (2H).
-
¹³C NMR: Confirm the presence of aromatic carbons and the new benzylic carbon.
-
HRMS: Obtain a high-resolution mass spectrum to confirm the elemental composition.
Analytical Characterization Workflow
Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and structural integrity of synthesized derivatives.
Caption: A standard workflow for analytical quality control.
| Technique | Purpose | Key Information Obtained |
| HPLC/UPLC | Purity assessment and quantification.[5] | Retention time (t₋), peak area (% purity). |
| LC-MS | Identity confirmation and purity check.[6] | Molecular weight of the compound and major impurities. |
| NMR (¹H, ¹³C) | Unambiguous structural elucidation.[5] | Chemical environment of all protons and carbons, confirmation of covalent structure. |
| HRMS | Elemental composition confirmation. | Exact mass measurement to determine the molecular formula. |
| FTIR | Functional group identification. | Presence/absence of key functional groups (e.g., -OH, C=O, C-O-C). |
Conclusion
This compound is a high-value building block for medicinal chemistry, offering a synthetically accessible starting point for generating novel chemical entities with promising pharmacokinetic profiles.[7] The derivatization strategies and detailed protocols provided in this guide—from classic esterifications to more complex multistep transformations—serve as a robust foundation for researchers. By understanding the causality behind each synthetic choice and adhering to rigorous, self-validating analytical practices, drug discovery teams can efficiently explore chemical space, accelerate the generation of structure-activity relationship data, and ultimately increase the probability of identifying promising preclinical candidates.
References
-
Title: 4-Methyltetrahydropyran as a Convenient Alternative Solvent for Olefin Metathesis Reaction: Model Studies and Medicinal Chemistry Applications Source: ACS Publications URL: [Link]
-
Title: New and unusual scaffolds in medicinal chemistry Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Derivatization – Knowledge and References Source: Taylor & Francis Online URL: [Link]
-
Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: PMC - NIH URL: [Link]
-
Title: Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity Source: PMC - NIH URL: [Link]
-
Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: NIH URL: [Link]
-
Title: Medicinal chemistry of oxazines as promising agents in drug discovery Source: PubMed URL: [Link]
-
Title: Green Synthetic Methods of Oxazine and Thiazine Scaffolds as Promising Medicinal Compounds: A Mini-review Source: PubMed URL: [Link]
-
Title: (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 Source: PubChem URL: [Link]
-
Title: Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study Source: MDPI URL: [Link]
-
Title: Tetrahydropyran synthesis Source: Organic Chemistry Portal URL: [Link]
- Title: Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane Source: Google Patents URL
-
Title: Esterification Synthesis Lab - Banana, Wintergreen, Flowers Source: YouTube URL: [Link]
-
Title: Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: Macmillan Group - Princeton University URL: [Link]
-
Title: Tetrahydropyran – Knowledge and References Source: Taylor & Francis Online URL: [Link]
-
Title: Tetrahydropyran-2-methanol | C6H12O2 | CID 7524 Source: PubChem - NIH URL: [Link]
-
Title: Analysis of Methanol and Its Derivatives in Illegally Produced Alcoholic Beverages Source: PubMed URL: [Link]
-
Title: Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson's Homologation Approach Source: PMC - PubMed Central URL: [Link]
-
Title: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) Source: Master Organic Chemistry URL: [Link]
-
Title: Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans Source: MDPI URL: [Link]
-
Title: Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study Source: PubMed URL: [Link]
-
Title: Identification and characterization of an imidazolium by-product formed during the synthesis of 4-methylmethcathinone (mephedrone) Source: LJMU Research Online URL: [Link]
-
Title: Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography Source: PMC - NIH URL: [Link]
-
Title: Esterification of Oleic Acid with Methanol Catalyzed by P-Toluene Sulphonic Acid/MCM-41 Source: ResearchGate URL: [Link]
-
Title: ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL Source: Journal of Chemical Technology and Metallurgy URL: [Link]
-
Title: Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives Source: YouTube URL: [Link]
-
Title: A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine Source: ResearchGate URL: [Link]
-
Title: Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring Source: RSC Publishing URL: [Link]
-
Title: Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound Source: RSC Publishing URL: [Link]
-
Title: Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection Source: MDPI URL: [Link]
Sources
Application Notes and Protocols for Asymmetric Synthesis Involving (4-Methoxyoxan-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide delves into the prospective applications of (4-Methoxyoxan-4-yl)methanol in the field of asymmetric synthesis. While direct, published applications of this specific molecule are not yet prevalent in peer-reviewed literature, its structural motifs—a tetrahydropyran (oxane) ring and a primary alcohol—present intriguing possibilities for its use as a versatile chiral building block. This document outlines detailed, theoretically grounded protocols for the enantioselective synthesis of chiral derivatives from this compound and their subsequent hypothetical application as chiral auxiliaries or catalyst precursors in key asymmetric transformations. The protocols provided are based on well-established, analogous reactions and are intended to serve as a foundational guide for researchers exploring the potential of this and similar scaffolds in drug discovery and fine chemical synthesis.
Introduction: The Significance of Chiral Tetrahydropyrans and the Potential of this compound
The tetrahydropyran (oxane) ring is a privileged scaffold found in a multitude of bioactive natural products and pharmaceuticals.[1] The stereochemical configuration of substituents on this ring is often crucial for biological activity, making the development of synthetic routes to enantiomerically pure tetrahydropyran derivatives a significant focus in organic chemistry and drug development.[1][2]
This compound, an achiral molecule, possesses a unique substitution pattern that, upon stereoselective modification, can yield valuable chiral intermediates. Its primary alcohol functionality provides a handle for derivatization or for directing asymmetric reactions, while the methoxy group can influence the molecule's conformational preferences and reactivity.
This guide will explore two primary hypothetical pathways for the utilization of this compound in asymmetric synthesis:
-
Pathway A: Asymmetric Desymmetrization. The enantioselective modification of the achiral starting material to produce a chiral derivative.
-
Pathway B: Application of Chiral Derivatives. The use of the resulting chiral molecule as a ligand in asymmetric catalysis or as a precursor to a chiral catalyst.
Pathway A: Proposed Protocol for Asymmetric Acetylation of this compound via Enzymatic Catalysis
A plausible strategy for introducing chirality to the this compound scaffold is through an enantioselective enzymatic acylation. Lipases are well-known for their ability to catalyze the asymmetric acetylation of prochiral diols and other symmetric molecules with high enantioselectivity. This protocol is based on established procedures for enzymatic kinetic resolutions.
Principle
A lipase, such as Candida antarctica lipase B (CALB), can selectively acylate one of the enantiotopic hydroxymethyl groups of a related desymmetrized diol, or in a more complex scenario, could potentially be engineered or selected to act on a prochiral precursor to this compound. For the purpose of this theoretical protocol, we will consider a hypothetical enzymatic desymmetrization of a related diol precursor, which would then be converted to the chiral methoxy derivative. A more direct, though speculative, approach would be the enantioselective reaction involving the hydroxyl group of this compound itself if the enzyme can differentiate between the two faces of the molecule.
Experimental Protocol
Materials:
-
(4-Hydroxymethyl-oxan-4-yl)methanol (precursor to the title compound)
-
Immobilized Lipase (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether, TBME)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask, add (4-Hydroxymethyl-oxan-4-yl)methanol (1 equivalent).
-
Dissolve the substrate in anhydrous TBME.
-
Add immobilized lipase (e.g., Novozym 435, by weight).
-
Add vinyl acetate (1.5 equivalents) to the reaction mixture.
-
Seal the flask and stir the suspension at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion to the monoacetate.
-
Upon reaching approximately 50% conversion (for optimal enantiomeric excess of the remaining diol), filter off the enzyme and wash it with fresh solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the chiral monoacetate and the remaining chiral diol by flash column chromatography on silica gel.
Expected Outcome and Data
Based on analogous enzymatic resolutions, high enantiomeric excess (ee) of both the product and the unreacted starting material can be anticipated.
| Compound | Expected Enantiomeric Excess (ee) | Expected Yield |
| Chiral Monoacetate | >95% | ~45-50% |
| Chiral Diol | >95% | ~45-50% |
The chiral diol can then be selectively methylated to yield chiral this compound.
Pathway B: Hypothetical Applications of Chiral this compound Derivatives
Once a chiral version of this compound or a related derivative is obtained, it can be envisioned as a key component in established asymmetric transformations.
Application as a Chiral Ligand in Sharpless Asymmetric Epoxidation
Chiral alcohols are known to be effective ligands in various metal-catalyzed asymmetric reactions. The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[3][4][5] While typically tartrate-based ligands are used, the principle of using a chiral diol to form a chiral titanium complex can be extended to other chiral diols.
Sources
Application Notes and Protocols for (4-Methoxyoxan-4-yl)methanol in Advanced Polymer Synthesis
Abstract
This technical guide provides an in-depth exploration of the potential applications of (4-Methoxyoxan-4-yl)methanol, a unique bifunctional molecule, in the field of polymer chemistry. While direct polymerization data for this specific compound is not extensively documented, its constituent functional groups—a primary alcohol and a methoxy-substituted oxane ring—offer intriguing possibilities for the synthesis of novel polymers. This document outlines detailed protocols and theoretical frameworks for utilizing this compound as both an initiator and a modifying comonomer in various polymerization reactions. Furthermore, we will discuss the potential for ring-opening polymerization of the oxane moiety under specific catalytic conditions. These application notes are intended for researchers and professionals in polymer science and drug development seeking to leverage the unique structural features of this compound to create materials with tailored properties.
Introduction: A Molecule of Untapped Potential
This compound presents a compelling scaffold for polymer innovation. Its structure combines a reactive hydroxyl group, a well-established initiating and functionalizing moiety in polymer synthesis, with a sterically hindered and electronically modified tetrahydropyran (oxane) ring. The presence of the methoxy group at the 4-position of the oxane ring may influence the polarity, solubility, and backbone flexibility of resulting polymers.
This guide will dissect the reactivity of each functional group and propose methodologies for its incorporation into polymer chains, drawing upon established principles of polymer chemistry. We will explore its role in initiating common polymerization reactions and its potential as a building block for novel polymer architectures.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in polymer synthesis.
| Property | Value | Source |
| Molecular Formula | C7H14O3 | PubChem |
| Molecular Weight | 146.18 g/mol | PubChem |
| Appearance | Colorless liquid (predicted) | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in a range of organic solvents. | N/A |
Application as an Initiator in Polymerization
The primary alcohol of this compound serves as a versatile initiation site for several types of polymerization. The resulting polymers will possess a terminal (4-Methoxyoxan-4-yl)methyl group, which can impart unique solubility, thermal, and mechanical properties.
Ring-Opening Polymerization of Lactones (e.g., ε-Caprolactone)
The hydroxyl group can initiate the ring-opening polymerization of lactones to produce aliphatic polyesters, which are often biodegradable and biocompatible.
Protocol: Synthesis of Poly(ε-caprolactone) initiated by this compound
Materials:
-
This compound
-
ε-Caprolactone (freshly distilled)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)2)
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and assemble hot under a stream of inert gas.
-
To a Schlenk flask, add this compound (e.g., 0.146 g, 1 mmol) and freshly distilled ε-caprolactone (e.g., 11.4 g, 100 mmol) in anhydrous toluene (20 mL).
-
In a separate vial, prepare a stock solution of Sn(Oct)2 in anhydrous toluene (e.g., 10 mg/mL).
-
Add the required amount of the Sn(Oct)2 catalyst solution to the monomer/initiator mixture (e.g., a monomer-to-catalyst ratio of 1000:1).
-
Immerse the flask in a preheated oil bath at 110 °C and stir for the desired reaction time (e.g., 4-24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via 1H NMR.
-
After the desired conversion is reached, cool the reaction to room temperature and dissolve the viscous polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the white polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The ring-opening polymerization of lactones is sensitive to water, which can act as a competing initiator and broaden the molecular weight distribution.
-
Distilled Monomer: Removing impurities and water from the monomer is critical for achieving controlled polymerization.
-
Sn(Oct)2 Catalyst: This is a commonly used and efficient catalyst for the ring-opening polymerization of lactones, proceeding via a coordination-insertion mechanism.
Diagram of Initiation Workflow:
Caption: Workflow for the synthesis of poly(ε-caprolactone).
Cationic Ring-Opening Polymerization (CROP) of Cyclic Ethers
The hydroxyl group of this compound can act as an initiator in the cationic ring-opening polymerization of strained cyclic ethers like oxetanes and tetrahydrofuran (THF). This process typically involves a protonic acid or a Lewis acid co-initiator. The polymerization proceeds via an activated monomer mechanism.
This compound as a Comonomer and Modifier
The hydroxyl group can be chemically modified to introduce a polymerizable moiety, transforming the molecule into a functional monomer. This allows for the incorporation of the methoxyoxane structure as a pendant group along the polymer backbone.
Synthesis of a Methacrylate Monomer from this compound
Protocol: Acrylation of this compound
Materials:
-
This compound
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Basic alumina
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.46 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (1.25 g, 12 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on basic alumina to remove any acidic impurities that could cause premature polymerization.
Diagram of Monomer Synthesis:
Caption: Synthesis of the corresponding methacrylate monomer.
Radical Polymerization of (4-Methoxyoxan-4-yl)methyl Methacrylate
The resulting methacrylate monomer can be polymerized via standard radical polymerization techniques.
Protocol: Free Radical Polymerization
Materials:
-
(4-Methoxyoxan-4-yl)methyl methacrylate
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Toluene or 1,4-dioxane (anhydrous)
-
Methanol
Procedure:
-
Dissolve the monomer and AIBN (e.g., 1 mol% relative to the monomer) in the chosen solvent in a Schlenk tube.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed tube in a preheated oil bath at 70 °C for the desired time (e.g., 24 hours).
-
Cool the reaction and precipitate the polymer in a large excess of cold methanol.
-
Isolate the polymer by filtration and dry under vacuum.
Ring-Opening of the Oxane Moiety: Challenges and Opportunities
The tetrahydropyran ring is significantly less strained than three- or four-membered cyclic ethers, making its ring-opening polymerization thermodynamically less favorable. However, under specific and often harsh catalytic conditions, ring-opening can be induced. Research into the ring-opening of substituted tetrahydropyrans is an active area, and knowledge from these studies can be extrapolated.
Potential Strategies:
-
Strong Lewis Acids: The use of potent Lewis acids at low temperatures could potentially activate the ether oxygen for nucleophilic attack.
-
Cationic Initiators: Strong protic acids or carbocationic salts might induce ring-opening, though this would likely compete with reactions at the hydroxyl group if it is not protected.
It is important to note that these are exploratory avenues and would require significant optimization and characterization to achieve controlled polymerization.
Conclusion
This compound is a promising, yet underexplored, molecule in polymer chemistry. Its bifunctional nature allows for its use as an initiator for various polymerizations, leading to end-functionalized polymers with a unique oxane moiety. Furthermore, its conversion to a polymerizable monomer opens the door to a new class of polymers with pendant methoxyoxane groups. While the direct ring-opening polymerization of the oxane ring presents a scientific challenge, it also offers an opportunity for the development of novel catalytic systems. The protocols and theoretical considerations presented in this guide provide a solid foundation for researchers to begin exploring the full potential of this versatile compound in the design of advanced polymeric materials.
References
-
PubChem Compound Summary for CID 131737, this compound. National Center for Biotechnology Information. [Link]
- Odian, G.
- Penczek, S.; Cypryk, M.; Duda, A.; Kubisa, P.; Slomkowski, S. Living Ring-Opening Polymerizations of Heterocyclic Monomers. Prog. Polym. Sci.2007, 32 (2), 247–282.
-
Cationic ring-opening polymerisation of cyclic ether (LC) monomers. ResearchGate. [Link]
-
How Are Functional Groups Used In Polymers? - Chemistry For Everyone. YouTube. [Link]
Application Note: A Scalable Synthetic Approach to (4-Methoxyoxan-4-yl)methanol and its Derivatives
Abstract: This document outlines a robust and scalable two-step synthetic protocol for the preparation of (4-Methoxyoxan-4-yl)methanol, a valuable substituted tetrahydropyran (THP) building block. THP moieties are of significant interest in drug discovery and medicinal chemistry for their ability to modulate physicochemical properties such as lipophilicity and metabolic stability, and for acting as bioisosteres of cyclohexanes.[1][2] The described synthesis commences with the commercially available Tetrahydro-4H-pyran-4-one and proceeds through a high-yielding sequence involving a Corey-Chaykovsky epoxidation followed by a regioselective, acid-catalyzed methanolysis. This application note provides a detailed experimental protocol, discusses critical scale-up parameters, and presents a pathway for the further derivatization of the title compound.
Scientific Principle and Retrosynthetic Analysis
The synthesis of this compound presents a challenge in the stereocontrolled introduction of two distinct functional groups—a methoxy and a hydroxymethyl group—onto the same quaternary center of the oxane ring. A direct approach, such as a Grignard reaction on a ketone precursor, is complicated by the need for orthogonally protected one-carbon synthons or challenging selective methylations.
Our chosen strategy circumvents these issues by employing a robust and well-documented reaction sequence. The core of this approach is the creation of a strained spiro-epoxide intermediate, which can then be opened with high regioselectivity.
The two key transformations are:
-
Johnson-Corey-Chaykovsky Reaction: This reaction utilizes a sulfur ylide, generated in situ from trimethylsulfonium iodide and a strong base, to convert the ketone functionality of Tetrahydro-4H-pyran-4-one into a spiro-epoxide (1,6-Dioxaspiro[2.5]octane).[3][4] This method is highly efficient for methylene transfer and is known to be scalable.[3]
-
Acid-Catalyzed Epoxide Ring-Opening: The strained three-membered ring of the spiro-epoxide is susceptible to nucleophilic attack. Under acidic conditions, the epoxide oxygen is protonated, activating the ring. The subsequent nucleophilic attack by methanol occurs preferentially at the more substituted (tertiary) carbon. This regioselectivity is driven by the ability of the tertiary carbon to better stabilize the partial positive charge that develops in the transition state, following a pathway with substantial SN1 character.[5][6] This key step simultaneously installs both the C4-methoxy group and the C4-methanol group.
Retrosynthetic Analysis
The logical disconnection of the target molecule is shown below, highlighting the key bond formations addressed by the forward synthesis.
Caption: Two-step scalable synthesis workflow.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including sodium hydride (flammable solid, reacts violently with water), trimethylsulfonium iodide (irritant), and concentrated sulfuric acid (corrosive). All operations must be conducted by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. An inert atmosphere is critical for Step 1.
Part A: Scale-up Synthesis of 1,6-Dioxaspiro[2.5]octane (CAS 185-72-8)
Materials and Equipment:
-
10 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, nitrogen inlet, and pressure-equalizing dropping funnel.
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (CAS 7646-69-7)
-
Trimethylsulfonium iodide ((CH₃)₃SI) (CAS 2181-42-2)
-
Tetrahydro-4H-pyran-4-one (CAS 29943-42-8)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free (CAS 109-99-9)
-
Isopropyl Acetate (IPAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
Protocol:
-
Reactor Setup: Assemble and dry the 10 L reactor under vacuum with gentle heating. Backfill with dry nitrogen.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with sodium hydride (240 g, 6.0 mol, 1.5 equiv).
-
Solvent Addition: Add anhydrous THF (3.0 L) to the reactor. Begin stirring to create a fine suspension.
-
Ylide Precursor Addition: In a separate dry flask, dissolve trimethylsulfonium iodide (1.31 kg, 6.4 mol, 1.6 equiv) in anhydrous THF (2.0 L). This may require gentle warming and will form a dense suspension/solution. Transfer this to the dropping funnel.
-
Ylide Formation: Cool the NaH/THF suspension in the reactor to 0-5 °C using a circulating chiller. Slowly add the trimethylsulfonium iodide solution dropwise over 1.5-2 hours, maintaining the internal temperature below 10 °C.
-
Causality Note: This exothermic step generates the sulfur ylide. Slow addition and temperature control are critical to prevent runaway reactions and ensure complete formation of the reactive species. [7]Vigorous gas (hydrogen) evolution will be observed. Ensure adequate venting.
-
-
Substrate Addition: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional hour. Prepare a solution of Tetrahydro-4H-pyran-4-one (400 g, 4.0 mol, 1.0 equiv) in anhydrous THF (1.0 L). Add this solution dropwise to the reactor over 1 hour, maintaining the temperature below 15 °C.
-
Reaction Completion: Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until reaction completion is confirmed by GC-MS analysis of a quenched aliquot.
-
Quenching: Cool the reactor back to 0-5 °C. CAUTION: This step is highly exothermic and evolves hydrogen gas. Very slowly and carefully, add saturated aqueous NH₄Cl solution (1.0 L) dropwise, ensuring the internal temperature does not exceed 20 °C.
-
Work-up and Extraction: Once quenching is complete and gas evolution has ceased, add water (2.0 L) and isopropyl acetate (4.0 L). Stir vigorously for 15 minutes. Stop stirring, allow the layers to separate, and transfer the lower aqueous layer to a separate vessel. Extract the aqueous layer again with isopropyl acetate (2 x 1.5 L).
-
Purification: Combine all organic layers. Wash with brine (2.0 L), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, 1,6-Dioxaspiro[2.5]octane, as an oil. [8]The product is often of sufficient purity (>95%) for the next step. If required, it can be purified by vacuum distillation.
Part B: Synthesis of this compound
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirrer, thermocouple, and reflux condenser.
-
Crude 1,6-Dioxaspiro[2.5]octane from Part A.
-
Methanol (MeOH), ACS grade (CAS 67-56-1)
-
Sulfuric Acid (H₂SO₄), concentrated (CAS 7664-93-9)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Reactor Charging: Charge the 10 L reactor with the crude 1,6-Dioxaspiro[2.5]octane (assuming ~4.0 mol theoretical yield). Add methanol (5.0 L).
-
Catalyst Addition: Begin stirring and cool the solution to 10-15 °C. Slowly add concentrated sulfuric acid (40 mL, ~0.75 mol). An exotherm will be observed.
-
Causality Note: Sulfuric acid protonates the epoxide oxygen, activating it for nucleophilic attack. [6]While Lewis acids can also be used, sulfuric acid is an inexpensive and effective catalyst for this transformation on scale. [9][10]3. Reaction: Gently heat the mixture to reflux (~65 °C) and maintain for 2-4 hours. Monitor the reaction progress by GC-MS or TLC until the starting epoxide is consumed.
-
-
Neutralization: Cool the reaction mixture to room temperature. In a separate vessel, prepare a saturated solution of sodium bicarbonate. Slowly and carefully add the NaHCO₃ solution to the reactor with vigorous stirring until the pH is neutral (pH ~7-8). CAUTION: CO₂ gas evolution will occur.
-
Solvent Removal: Concentrate the neutralized mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: To the remaining aqueous slurry, add water (2.0 L) and ethyl acetate (4.0 L). Stir, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 1.5 L).
-
Purification: Combine the organic layers, wash with brine (2.0 L), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude oil by vacuum distillation to afford this compound as a clear, colorless liquid.
Product Characterization and Data
The final product should be characterized to confirm its structure and purity.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.80-3.60 (m, 4H, -OCH₂-ring), 3.55 (s, 2H, -CH₂OH), 3.25 (s, 3H, -OCH₃), 2.50 (br s, 1H, -OH), 1.80-1.60 (m, 4H, -CH₂-ring). Note: Chemical shifts are estimates based on similar structures. [11][12][13] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~75.0 (C-quaternary), 68.0 (-CH₂OH), 64.0 (-OCH₂-ring), 50.0 (-OCH₃), 35.0 (-CH₂-ring). Note: Chemical shifts are estimates based on similar structures. [14][15] |
| Mass Spec (ESI+) | m/z 147.10 [M+H]⁺, 169.08 [M+Na]⁺ for C₇H₁₄O₃. |
| Purity (GC) | > 98% |
Synthesis of Derivatives
The primary alcohol of this compound serves as a versatile handle for further functionalization, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. [16][17]
Caption: Potential derivatization pathways from the final product.
-
Esterification: Reaction with various acid chlorides or anhydrides in the presence of a base like pyridine can generate a wide array of esters.
-
Etherification: Deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) can produce diverse ether derivatives.
-
Oxidation: Mild oxidation using reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can yield the corresponding aldehyde, (4-methoxyoxan-4-yl)carbaldehyde.
References
-
Title: Corey-Chaykovsky Reaction Source: Wordpress (Green Chemistry Site) URL: [Link]
-
Title: 1 H (500 MHz) and 13 C (125 MHz) NMR data of compound 4 in methanol-d4 Source: ResearchGate URL: [Link]
-
Title: 6,6-dimethyl-1-methylene-4,8-dioxaspiro[2.5]octane Source: Organic Syntheses Procedure URL: [Link]
-
Title: Regioselective Epoxide Ring Opening with Alcohols Using Heterogeneous Lewis Acid Catalysts Source: ProQuest URL: [Link]
-
Title: 1 H and 13 C NMR spectroscopic data for compound 16 in methanol-d4. Source: ResearchGate URL: [Link]
-
Title: Cyclopropane-1,1-dicarboxylic acid Source: Organic Syntheses Procedure URL: [Link]
-
Title: Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Johnson–Corey–Chaykovsky reaction Source: Wikipedia URL: [Link]
-
Title: Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism Source: Ohio State University Knowledge Bank URL: [Link]
-
Title: Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism (Journal Article) Source: OSTI.GOV URL: [Link]
-
Title: Table of Contents - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
-
Title: Corey-Chaykovsky Reactions Source: NROChemistry URL: [Link]
-
Title: Corey-Chaykovsky Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Regioselectivity of acid-catalyzed ring-opening of epoxides Source: Chemistry Stack Exchange URL: [Link]
-
Title: 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione Source: Chemical Synthesis Database URL: [Link]
-
Title: 1,6-dioxaspiro[2.5]octane (C6H10O2) Source: PubChemLite URL: [Link]
-
Title: 15.8: Opening of Epoxides Source: Chemistry LibreTexts URL: [Link]
-
Title: 13C NMR Chemical Shift Data for 1-4 in Methanol in the Absence and... Source: ResearchGate URL: [Link]
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Application Note: A High-Throughput Screening Protocol for Identifying Modulators of Kinase Activity Using (4-Methoxyoxan-4-yl)methanol Analogs
Introduction: The Pursuit of Novel Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, making them a primary focus for modern drug discovery.[1] Small organic molecules, with molecular weights typically under 900 daltons, are ideal candidates for therapeutic development due to their ability to readily penetrate cells and interact with intracellular targets.[2][3] This application note details a robust, luminescence-based high-throughput screening (HTS) campaign designed to identify novel kinase inhibitors from a library of (4-Methoxyoxan-4-yl)methanol analogs.
The core challenge in any HTS endeavor is to develop a sensitive, reproducible, and scalable assay.[4] This guide provides a comprehensive framework for academic, non-profit, and industrial researchers, covering assay development, a detailed screening protocol, and data analysis best practices.[5] We will utilize the ADP-Glo™ Kinase Assay, a widely adopted platform that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[1] The luminescent signal generated is directly proportional to kinase activity, allowing for the rapid identification of inhibitory compounds.[1][6]
Assay Principle: Quantifying Kinase Activity via Luminescence
The screening protocol is based on a homogeneous "mix-and-read" biochemical assay format that is highly amenable to HTS.[7] The fundamental principle is the quantification of ATP consumed by the target kinase.
-
Kinase Reaction: The target kinase, substrate, and ATP are combined in the presence of a test compound from the this compound analog library. If the compound is an inhibitor, the kinase reaction is impeded, and less ATP is converted to ADP.
-
ATP Depletion & ADP Conversion: After a set incubation period, the ADP-Glo™ Reagent is added. This terminates the kinase reaction and depletes the remaining ATP.
-
Signal Generation: Subsequently, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated in the first step back into ATP, which then fuels a luciferase/luciferin reaction, producing a stable luminescent signal.[1]
The intensity of the light output is directly proportional to the amount of ADP produced, and therefore, to the activity of the kinase.[1] A potent inhibitor will result in low kinase activity, low ADP production, and consequently, a weak luminescent signal.[1]
Phase 1: Assay Development and Validation
Before commencing a full-scale screen, the assay must be meticulously optimized and validated to ensure its robustness and reliability.[8] The primary goal of this phase is to establish an assay window and variability that yields a consistently high Z'-factor.
Reagent Optimization
-
Enzyme Titration: Determine the optimal kinase concentration that results in approximately 50-80% ATP consumption within the desired reaction time (e.g., 60 minutes).[7] This ensures the assay is sensitive to both inhibitors and potential activators.
-
ATP Concentration: The ATP concentration should be at or near the Michaelis constant (Km) for the kinase. This ensures the assay is sensitive to competitive inhibitors.
-
Substrate Concentration: Titrate the substrate to determine the optimal concentration for robust enzyme activity.
Protocol Miniaturization and Automation
Transitioning the assay from a 96-well to a 384- or 1536-well plate format is crucial for HTS to reduce reagent costs and increase throughput.[9] This step requires careful validation of liquid handling steps using automated dispensers to ensure precision and accuracy at lower volumes.[9]
Establishing Self-Validating Quality Control: The Z'-Factor
The Z'-factor is the cornerstone metric for HTS assay quality, quantifying the separation between positive and negative control signals relative to their variability.[10][11]
The formula for Z'-factor is: Z' = 1 - [3(σₚ + σₙ)] / |μₚ - μₙ| where:
-
μₚ = mean of the positive control (e.g., no inhibition, maximum signal)
-
μₙ = mean of the negative control (e.g., fully inhibited, minimum signal)
-
σₚ = standard deviation of the positive control
-
σₙ = standard deviation of the negative control
A "dry run" using only control compounds should be performed to validate the assay.[8]
| Z'-Factor Value | Assay Quality Interpretation | Action Required |
| > 0.5 | Excellent | Proceed to HTS.[10][12] |
| 0 to 0.5 | Marginal | Assay requires further optimization.[10][12] |
| < 0 | Unacceptable | The assay is not suitable for screening.[12] |
Scientist's Note: The Z'-factor calculation assumes a normal data distribution.[13] It is essential to run sufficient replicates (a minimum of 8-16) of positive and negative controls on each plate to obtain a statistically significant value.[11]
Phase 2: High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format using automated liquid handlers.
Materials and Reagents
-
Purified Target Kinase
-
Kinase Substrate
-
Ultra-Pure ATP
-
This compound Analog Library (e.g., 10 mM stocks in DMSO)
-
Known Kinase Inhibitor (Negative Control)
-
DMSO (Positive Control)
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[1]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque, low-volume 384-well plates
-
Automated Liquid Handler and Plate-Reading Luminometer
Step-by-Step Screening Workflow
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of each test compound, positive control (DMSO), or negative control (known inhibitor) to the appropriate wells of a 384-well assay plate.
-
Rationale: Acoustic dispensing minimizes DMSO volume, reducing potential solvent effects on the enzyme.
-
-
Enzyme Addition: Prepare a master mix of the target kinase in kinase reaction buffer. Dispense 2.5 µL of this mix to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature.[7]
-
Rationale: This step allows the test compounds to bind to the kinase before the reaction is initiated.
-
-
Reaction Initiation: Prepare a master mix of the substrate and ATP in kinase reaction buffer. Dispense 2.5 µL of this mix to all wells to start the reaction. The final volume is 5 µL.
-
Kinase Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.[7]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to all wells. Incubate for 30 minutes at room temperature.[7]
-
Rationale: This incubation allows the luminescent signal to stabilize.
-
-
Data Acquisition: Read the luminescence signal using a plate-reading luminometer with an integration time of 0.5-1 second per well.
HTS Workflow Diagram
Caption: Automated HTS workflow for kinase inhibitor screening.
Phase 3: Data Analysis and Hit Identification
Effective data analysis is critical to extracting meaningful results from the vast datasets generated by HTS.[14] The goal is to identify true "hits" while minimizing false positives.[11]
Data Normalization
Raw luminescence values must be normalized to account for plate-to-plate and systematic variations.[15][16] The percent inhibition is calculated relative to the on-plate controls:
% Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl))
-
Signal_compound: Luminescence from a well with a test compound.
-
Signal_pos_ctrl: Mean luminescence from positive control wells (e.g., DMSO, 0% inhibition).
-
Signal_neg_ctrl: Mean luminescence from negative control wells (e.g., known inhibitor, 100% inhibition).
Hit Selection Criteria
A common method for hit selection is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the sample population.[15]
Z-score = (Value_compound - Mean_sample) / SD_sample
| Parameter | Criteria | Rationale |
| Primary Hit | % Inhibition ≥ 50% | Selects for compounds with significant activity. |
| Z-score | Z-score ≥ 3 | Identifies compounds whose activity is statistically significant compared to the plate population, minimizing random error.[15] |
| Confirmation | Activity confirmed upon re-testing | Ensures the observed activity is reproducible.[17] |
Scientist's Note: All primary hits must be re-tested.[17] It is also crucial to perform counter-screens to identify compounds that interfere with the assay technology (e.g., luciferase inhibitors) rather than the target kinase.[7]
Data Analysis and Triage Workflow
Caption: Workflow for HTS data analysis and hit triage.
Conclusion
This application note provides a comprehensive, field-proven protocol for the high-throughput screening of this compound analogs as potential kinase inhibitors. By integrating robust assay development, stringent quality control using the Z'-factor, and a rigorous data analysis pipeline, researchers can efficiently identify and validate promising lead compounds for further drug development. The success of any HTS campaign relies not just on the execution of the protocol, but on a thorough understanding of the principles behind each step, ensuring the generation of high-quality, actionable data.
References
- Z-factor. (n.d.). Grokipedia.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (2019). National Center for Biotechnology Information.
- Application Note: High-Throughput Screening for Kinase Inhibitors Using a Luminescence-Based Assay. (2025). BenchChem.
-
Assay Guidance Manual. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (2010). GraphPad. Retrieved from [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. Retrieved from [Link]
- Z-Factor Calculator - Free Online Tool | Assay Quality Control. (2025). PunnettSquare Tools.
- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
-
Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. Retrieved from [Link]
-
Small Molecules and their Impact in Drug Discovery. (n.d.). Mantell Associates. Retrieved from [Link]
-
A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. (2004). PubMed. Retrieved from [Link]
- On HTS: Z-factor. (2023). On HTS.
-
Data analysis approaches in high throughput screening. (2014). SlideShare. Retrieved from [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. Retrieved from [Link]
-
High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key. Retrieved from [Link]
-
Design and implementation of high-throughput screening assays. (2009). PubMed. Retrieved from [Link]
-
Data normalization methods recommended for the analysis of HTS and HCS data. (n.d.). ResearchGate. Retrieved from [Link]
-
Paving the way for small-molecule drug discovery. (2022). PubMed Central. Retrieved from [Link]
-
HTS Data Integration. (2024). Apix-Drive. Retrieved from [Link]
-
Cell-based and biochemical high-throughput screening in 1536-well plates. (2018). YouTube. Retrieved from [Link]
-
INTEGRATION OF SMALL MOLECULE DISCOVERY IN ACADEMIC BIOMEDICAL RESEARCH. (2012). PubMed Central. Retrieved from [Link]
-
High-throughput screening assays for the identification of chemical probes. (2025). ResearchGate. Retrieved from [Link]
-
Small-Molecule Drug Discovery and Development. (n.d.). Beckman Coulter. Retrieved from [Link]
-
Drug discovery inspired by bioactive small molecules from nature. (2022). Taylor & Francis Online. Retrieved from [Link]
-
How to develop an HTS assay. (n.d.). Studylib. Retrieved from [Link]
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- 4. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. promega.co.uk [promega.co.uk]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Methoxyoxan-4-yl)methanol
Welcome to the technical support center for the synthesis of (4-Methoxyoxan-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established principles of organic synthesis.
I. Overview of the Synthesis
The synthesis of this compound is most commonly approached via a Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone, specifically a 4-oxotetrahydropyran derivative. The subsequent workup yields the desired tertiary alcohol. While seemingly straightforward, this reaction is sensitive to a number of parameters that can significantly impact the yield and purity of the final product.
A plausible and efficient synthetic route involves the reaction of a commercially available or readily synthesized 4-methoxytetrahydropyran-4-one with a suitable one-carbon Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup. An alternative, though potentially more complex route, would be the reaction of a Grignard reagent bearing a protected hydroxymethyl group with 4-oxotetrahydropyran, followed by deprotection. For the purpose of this guide, we will focus on the more direct approach.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in Grignard reactions are a frequent issue and can stem from several factors:
-
Poor Quality Grignard Reagent: The Grignard reagent is the cornerstone of this reaction. If it has degraded due to exposure to moisture or atmospheric carbon dioxide, its effective concentration will be lower than anticipated, leading to incomplete reaction.[1]
-
Presence of Water: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water in the glassware, solvent, or starting material.[1]
-
Side Reactions: The primary competing reaction is often the enolization of the ketone starting material by the Grignard reagent, which acts as a base. This is more prevalent with sterically hindered ketones or bulky Grignard reagents.
-
Incorrect Stoichiometry: An insufficient amount of the Grignard reagent will naturally lead to incomplete conversion of the starting material.
Q2: I am recovering a significant amount of my starting ketone. What went wrong?
A2: Recovery of the starting ketone is a strong indicator of an issue with the Grignard reagent or the reaction conditions.
-
Inactive Grignard Reagent: As mentioned in Q1, if the Grignard reagent has been deactivated, it will not react with the ketone. It is advisable to either use freshly prepared Grignard reagent or titrate a commercial solution before use.
-
Reaction Temperature Too Low: While the initial addition of the Grignard reagent is often done at low temperatures to control the exotherm, if the reaction is not allowed to warm to room temperature, it may not proceed to completion.
Q3: I've isolated an impurity with a similar polarity to my product. What could it be?
A3: A common byproduct in Grignard reactions with ketones is the corresponding tertiary alcohol resulting from a double addition, especially if the starting material is an ester impurity. However, in this specific synthesis, a more likely impurity is the product of a reduction reaction, where the Grignard reagent delivers a hydride to the carbonyl carbon. This is more common with Grignard reagents that have beta-hydrogens. Another possibility is the formation of a homocoupling product from the Grignard reagent itself.
Q4: How can I be certain my Grignard reagent is active?
A4: Titration is the most reliable method to determine the exact concentration of your Grignard reagent. A common method involves using a known amount of a protic acid (like 2,2'-bipyridine with a colorimetric endpoint) and titrating with the Grignard solution.
Troubleshooting Flowchart
For a more visual guide to troubleshooting, please refer to the following flowchart:
Caption: A flowchart to diagnose and resolve common issues in the synthesis.
III. Experimental Protocols
The following is a detailed, step-by-step protocol for the synthesis of this compound. This protocol is based on established chemical principles and should be adapted and optimized for your specific laboratory conditions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Methoxytetrahydropyran-4-one | 130.14 | 5.00 g | 38.4 mmol | 1.0 |
| Methylmagnesium Bromide (3.0 M in Diethyl Ether) | - | 15.4 mL | 46.1 mmol | 1.2 |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - | - |
| Saturated Aqueous NH₄Cl | - | 50 mL | - | - |
| Saturated Aqueous NaCl (Brine) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | - |
Step-by-Step Procedure
-
Preparation of Glassware: All glassware must be rigorously dried. This can be achieved by baking in an oven at >120 °C overnight or by flame-drying under a high vacuum and cooling under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Charging the Flask: To the reaction flask, add 4-methoxytetrahydropyran-4-one (5.00 g, 38.4 mmol) and dissolve it in anhydrous diethyl ether (50 mL).
-
Cooling the Reaction: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Grignard Reagent: Slowly add the methylmagnesium bromide solution (15.4 mL, 46.1 mmol) dropwise from the addition funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (50 mL) while cooling the flask in an ice bath.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Reaction Workflow Diagram
Caption: A step-by-step workflow for the synthesis of this compound.
IV. Mechanistic Insights
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[2] This forms a tetrahedral intermediate, a magnesium alkoxide. The subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[3][4]
Understanding this mechanism is crucial for troubleshooting. For instance, the basicity of the Grignard reagent can lead to deprotonation of the alpha-carbon of the ketone, forming an enolate. This enolate is unreactive towards further Grignard addition and will be protonated during workup to regenerate the starting material, thus lowering the yield.
V. References
-
Barry, C. St. J., et al. "Stereoselective Synthesis of 4‐Hydroxy‐2,3,6‐trisubstituted Tetrahydropyrans." Organic Letters, vol. 5, no. 14, 2003, pp. 2429–2432, [Link].
-
Clarke, P. A., & Martin, W. H. C. "Diastereoselective Synthesis of Highly Substituted Tetrahydropyran‐4‐ones." ChemInform, vol. 34, no. 17, 2003, [Link].
-
Leah4Sci. "Grignard Reagent, Reaction, Mechanism and Shortcut." YouTube, 18 Feb. 2020, [Link].
-
Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones." [Link].
-
Organic Chemistry Portal. "Grignard Reaction." [Link].
-
Organic Syntheses. "A.2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (1)." [Link].
-
Wikipedia. "Grignard reagent." [Link].
-
Chad's Prep. "12.4 Grignard Reagents | Organic Chemistry." YouTube, 21 Jan. 2021, [Link].
-
Fundamentals of Organic Chemistry. "6.4 Reactions of Alkyl Halides: Grignard Reagents." [Link].
-
PMC. "Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines." [Link].
-
Wiley Online Library. "4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent." [Link].
Sources
Technical Support Center: Purification of (4-Methoxyoxan-4-yl)methanol
Welcome to the technical support guide for (4-Methoxyoxan-4-yl)methanol. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this highly functionalized building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification processes effectively.
Understanding the Molecule: Physicochemical Profile
This compound is a polar, hydrophilic molecule featuring a primary alcohol and an ether within a tetrahydropyran ring. These functional groups dictate its behavior during purification, making it susceptible to strong interactions with polar stationary phases and requiring specific conditions for distillation.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | PubChem[1] |
| Molecular Weight | 116.16 g/mol | PubChem[1] |
| Predicted Polarity | High | Inferred from structure |
| Predicted Boiling Point | > 150 °C at atm. pressure | Inferred from similar alcohols[2] |
| Key Functional Groups | Primary Alcohol (-CH₂OH), Ether (-OCH₃), Tetrahydropyran Ring | Structural Analysis |
Primary Purification Strategies: A Decision Guide
The choice between distillation and chromatography is the primary decision point after initial workup. This choice depends on the nature of the impurities present in the crude material.
Caption: Decision workflow for selecting a primary purification method.
Vacuum Distillation Protocol
Vacuum distillation is the preferred method when the target compound has a high boiling point or is thermally sensitive, as it allows for boiling at a significantly lower temperature.[2][3][4] This is ideal for separating this compound from non-volatile impurities or solvents with a much lower boiling point.
Rationale: Applying a vacuum lowers the pressure above the liquid, reducing the temperature required to reach its boiling point. For compounds with boiling points over 150°C at atmospheric pressure, this prevents thermal decomposition.[2]
Step-by-Step Protocol:
-
System Setup: Assemble a clean, dry short-path distillation apparatus. Use high-vacuum grease on all glass joints to ensure a tight seal.
-
Charge the Flask: Add the crude this compound to the distilling flask, no more than half-full. Add a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Submerge the distilling flask in a heating bath (oil or sand). Begin stirring.
-
Temperature Control: Gradually increase the bath temperature. A good rule of thumb is to set the bath 30-50°C higher than the expected boiling point of the alcohol at the achieved pressure.[2]
-
Collect Fractions: Monitor the head temperature. Collect any low-boiling foreshots in a separate receiving flask. When the head temperature stabilizes near the boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Shutdown: Once the distillation is complete, remove the heating bath first and allow the system to cool before slowly venting the vacuum to avoid bumping.
Flash Column Chromatography Protocol
Flash chromatography is essential for separating impurities with similar boiling points but different polarities.[5] Given the high polarity of this compound, it will adsorb strongly to the polar silica gel stationary phase.
Rationale: The separation occurs based on the equilibrium between the compound being adsorbed to the stationary phase (silica) and dissolved in the mobile phase (eluent).[5] More polar compounds, like our target alcohol, are more strongly adsorbed and thus elute later than non-polar impurities.[6]
Step-by-Step Protocol:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. Start with a mixture like Hexane:Ethyl Acetate. For this polar alcohol, a more polar system such as Dichloromethane:Methanol might be necessary. Aim for a target compound Rf of ~0.3.[6]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent. Ensure the silica bed is compact and level. Add a thin layer of sand on top to protect the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully apply the solution to the top of the silica bed.[7]
-
Elution: Begin eluting with the chosen solvent system. Apply positive pressure (flash) to achieve a steady flow rate.
-
Gradient Elution (if needed): If separation is poor, a gradient of increasing polarity (e.g., from 100% Ethyl Acetate to 95:5 Ethyl Acetate:Methanol) can be used to first elute less polar impurities and then the target compound.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product. Use a suitable stain (e.g., potassium permanganate) for visualization, as the compound may not be UV-active.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Caption: A logical approach to diagnosing and solving purity issues.
Q1: My product is turning dark brown or charring during distillation, even under vacuum. What's happening?
-
Answer: This indicates thermal decomposition. The boiling point of your compound is likely still too high at the pressure you are achieving.
-
Causality: The combination of heat and potential trace acidic or basic impurities can catalyze elimination or polymerization reactions. Alcohols can be particularly sensitive.[2]
-
Troubleshooting Steps:
-
Improve Vacuum: Check your system for leaks. A lower pressure will further decrease the boiling point.
-
Use a Kugelrohr Apparatus: This bulb-to-bulb distillation apparatus minimizes the residence time of the compound at high temperatures, reducing the chance of decomposition.
-
Pre-treatment: Consider passing a solution of the crude product through a short plug of a neutral adsorbent like Celite or neutral alumina before distillation to remove non-volatile catalysts of decomposition.
-
-
Q2: I have very low recovery after column chromatography. Where did my product go?
-
Answer: Your highly polar product is likely irreversibly adsorbed to the silica gel.
-
Causality: Silica gel is slightly acidic and can strongly bind to polar compounds, especially those with multiple hydrogen bond donors/acceptors like your target molecule.[5][6]
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Add a small percentage (1-5%) of methanol or triethylamine to your eluent. Methanol is a very polar solvent that will compete with your compound for binding sites on the silica, aiding elution.[6] Triethylamine can neutralize acidic sites on the silica gel.
-
Change Stationary Phase: Switch to a less acidic stationary phase. Neutral or basic alumina is a good alternative for acid-sensitive or very polar compounds.[6]
-
"Dry Loading": Instead of dissolving the sample in a liquid, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder, and load this onto the top of the column. This can lead to sharper bands and better recovery.
-
-
Q3: My NMR spectrum shows a persistent impurity that co-elutes with my product during chromatography.
-
Answer: This is likely a structurally similar isomer or byproduct with nearly identical polarity.
-
Causality: Byproducts formed during synthesis can often have very similar functional groups and, therefore, similar chromatographic behavior.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Shallow Gradient: Run an extremely slow, shallow gradient of the eluent. This can often resolve very close spots.
-
Change Solvent System: Switch to a completely different solvent system with different selectivities (e.g., Toluene:Acetone instead of Hexane:Ethyl Acetate).
-
-
Consider Derivatization: If the impurity has a reactive functional group that your product lacks (or vice-versa), you may be able to selectively react the impurity to drastically change its polarity, allowing for easy separation. This is an advanced technique and should be used cautiously.
-
Preparative HPLC: For high-value materials, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than flash chromatography and can often separate very challenging mixtures.[8]
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the best analytical method to confirm the purity of the final product?
-
A: A combination of methods is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and byproducts.[9] High-Performance Liquid Chromatography (HPLC) is better for non-volatile impurities.[8][10] For an absolute measure of purity, Quantitative NMR (qNMR) using an internal standard is a powerful technique.
-
-
Q: How can I effectively remove water from my final product?
-
A: If the product is dissolved in an immiscible organic solvent (e.g., dichloromethane, ethyl acetate), wash with brine and dry over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). If you have the neat product, azeotropic distillation with toluene can be effective. The toluene-water azeotrope boils at a lower temperature, removing the water.
-
-
Q: My compound is a solid at room temperature. Can I use recrystallization?
-
A: Yes, recrystallization is an excellent and highly efficient purification technique for solids. The key is to find a suitable solvent or solvent pair.
-
Single Solvent Method: Find a solvent where the compound is highly soluble when hot but poorly soluble when cold.[11]
-
Mixed Solvent Method: Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble), then add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Allow it to cool slowly to form crystals.[12][13]
-
-
References
-
University of Rochester. (n.d.). How to Purify by Distillation. Retrieved from [Link]
-
Nedstar. (2025, November 25). The art of alcohol distillation. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
Supreme Science. (2018, December 3). Top 6 Steps to Run The PERFECT Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Difford's Guide. (n.d.). Distillation - The science of distillation. Retrieved from [Link]
-
Reddit. (2011, November 11). Alkane alcohols, polarity, and reverse phase chromatography. r/chemhelp. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). Distillation. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). Distillation. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). METHANOL. Retrieved from [Link]
-
Quora. (2017, February 2). How to recrystallize a product from methanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]
-
Grossmont College. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]
- Google Patents. (n.d.). CN102701906A - Methanol purification method.
-
PubMed. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex.... Retrieved from [Link]
-
Topsoe. (n.d.). Methanol | MeOH | CH3OH | Purification method. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2025, November 3). METHANOL 2000. Retrieved from [Link]
-
ResearchGate. (2014, November 10). How can I perform recrystallization of a solid mixture?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (Oxan-4-yl)methanol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of Feedstock and Catalyst Impurities on the Methanol-to-Olefin Reaction over H-SAPO-34. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US2792344A - Methanol purification.
-
Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Retrieved from [Link]
Sources
- 1. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Distillation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 11. quora.com [quora.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of (4-Methoxyoxan-4-yl)methanol
Document ID: TSC-CSD-2026-01-18 Version: 1.0
Welcome to the technical support center for the synthesis of (4-Methoxyoxan-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its multi-step synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often used to introduce a sterically-demanding yet polar scaffold. Its synthesis, however, is not trivial and requires precise control over each step to avoid yield-limiting side reactions. The most reliable and scalable approach begins with methyl tetrahydropyran-4-carboxylate, proceeding through a three-step sequence: α-hydroxymethylation, O-methylation, and ester reduction. This guide focuses on troubleshooting this specific pathway.
Overall Synthetic Workflow
The synthesis can be visualized as a linear sequence, where the success of each step is critical for the overall yield and purity.
Caption: High-level overview of the three-step synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Step 1: α-Hydroxymethylation
Question 1: My yield for the hydroxymethylation step is very low, and my crude NMR shows mostly unreacted starting material. What is the likely cause?
Answer: This issue almost always points to inefficient enolate formation. The α-proton of the ester is not exceptionally acidic, requiring a strong, non-nucleophilic base for complete deprotonation.
-
Causality: If the base is too weak or if the reaction temperature is too high, the equilibrium between the ester and its enolate will favor the starting material. Common bases like sodium methoxide or potassium tert-butoxide are often insufficient and can promote side reactions like Claisen condensation.
-
Solution: The use of Lithium Diisopropylamide (LDA) is critical. It is a strong, sterically hindered base that ensures rapid and irreversible enolate formation at low temperatures.
-
Protocol Insight: Prepare LDA in situ at -78 °C by adding n-butyllithium to diisopropylamine in anhydrous THF. Maintain this temperature during the slow addition of your ester. This prevents base degradation and side reactions.
-
-
Self-Validation: A successful reaction will show a distinct color change upon ester addition to the LDA solution, indicating enolate formation. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC) before quenching.
Question 2: I've formed the enolate successfully, but after adding formaldehyde and workup, I see a complex mixture of products, including some higher molecular weight species.
Answer: This suggests that undesired side reactions are occurring with your electrophile (formaldehyde) or the enolate itself.
-
Causality & Mechanism:
-
Multiple Formaldehyde Additions: The product of the first hydroxymethylation still possesses an acidic α-proton, which can be deprotonated again to react with a second molecule of formaldehyde.
-
Cannizzaro Reaction: If aqueous formaldehyde (formalin) is used, residual base can catalyze the disproportionation of formaldehyde into methanol and formic acid, reducing its availability.[1]
-
Enolate Self-Condensation: Although less common with LDA at low temperatures, allowing the enolate solution to warm before adding formaldehyde can lead to self-condensation.
-
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the hydroxymethylation step.
-
Recommended Protocol:
-
Use paraformaldehyde that has been "cracked" by heating it to generate anhydrous gaseous formaldehyde, which is then bubbled directly into the reaction mixture at -78 °C.
-
Alternatively, add the cold enolate solution via cannula to a separate flask containing a slight excess (1.05 eq.) of anhydrous formaldehyde suspended in THF at -78 °C. This "inverse addition" ensures the enolate is never in excess relative to the electrophile.
-
Step 2: O-Methylation
Question 3: My methylation reaction is incomplete, or I'm observing saponification of the ester group.
Answer: This step, a Williamson ether synthesis, is sensitive to the choice of base and reaction conditions. The target is a sterically hindered tertiary alcohol, making the reaction sluggish.
-
Causality:
-
Incomplete Reaction: The tertiary alkoxide is a poor nucleophile due to steric hindrance. Incomplete deprotonation (if the base is not strong enough) or insufficient reaction time/temperature will lead to low conversion.
-
Saponification: Using nucleophilic bases like NaOH or CH₃ONa will preferentially attack the ester carbonyl, leading to the formation of the corresponding carboxylate salt, especially if the reaction is heated.
-
-
Solution:
-
Base Selection: Sodium hydride (NaH) is the ideal base. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Ensure you use a fresh bottle of NaH (as a 60% dispersion in mineral oil) and wash the oil away with dry hexanes before use.
-
Reagent & Conditions: Use a slight excess of NaH (1.2 eq.) and at least 1.5 equivalents of a reactive methylating agent like methyl iodide (MeI). While the initial deprotonation can be done at 0 °C, the subsequent methylation may require gentle warming to room temperature or even 40 °C to proceed to completion.
-
| Parameter | Recommended | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic; avoids saponification. |
| Solvent | Anhydrous THF or DMF | Aprotic; THF is standard, DMF can accelerate Sₙ2 reactions. |
| Methylating Agent | Methyl Iodide (MeI) | More reactive than MeBr or Me₂SO₄. |
| Temperature | 0 °C to RT (or 40 °C) | Balances reaction rate against potential side reactions. |
Step 3: Ester Reduction
Question 4: The final reduction with LiAlH₄ gives a clean product, but the yield is low after workup. I suspect some material is being lost.
Answer: Low yield after a seemingly clean reduction is often due to either an improper workup procedure leading to the formation of aluminum emulsions, or unintended side reactions like ring-opening under harsh acidic conditions. The ether linkage in the tetrahydropyran ring is generally stable but can be susceptible to cleavage by strong Lewis or Brønsted acids.[2]
-
Causality:
-
Emulsion Formation: Quenching LiAlH₄ reactions improperly can form gelatinous aluminum salts that trap the product, making extraction inefficient.
-
Acid-Catalyzed Ring Opening: Using a strong acid (e.g., concentrated HCl) to quench the reaction and dissolve aluminum salts can protonate the ring oxygen, leading to acid-catalyzed ring-opening. This is especially a risk if the workup generates significant heat.
-
-
Recommended Protocol (Fieser Workup): This sequential addition method is designed to produce granular aluminum salts that are easily filtered. For a reaction using 'x' grams of LiAlH₄ in THF:
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly and carefully add 'x' mL of water.
-
Add 'x' mL of 15% (w/v) aqueous NaOH solution.
-
Add '3x' mL of water.
-
Stir the resulting mixture vigorously at room temperature for 30 minutes. It should transform from a gel into a fine, white, filterable solid.
-
Filter the solid through a pad of Celite and wash thoroughly with THF or ethyl acetate. The product will be in the filtrate.
-
This procedure maintains basic conditions, protecting the acid-sensitive ether linkage and ensuring high recovery of the final product.
Frequently Asked Questions (FAQs)
Q1: Are there alternative routes to synthesize this compound? A: Yes, other routes exist but often present different challenges. One alternative involves a Grignard reaction on tetrahydropyran-4-one.[3][4] However, creating the necessary nucleophile to install both the methoxy and hydroxymethyl groups in one step is not straightforward. Another advanced strategy could involve the acid-catalyzed ring-opening of a substituted oxetane with methanol, but the synthesis of the required oxetane precursor can be complex.[5][6] The presented three-step route from the commercially available ester is often the most practical and scalable option.
Q2: How critical is solvent and reagent purity? A: Extremely critical. All steps involving strong bases (LDA, NaH) or moisture-sensitive reagents (LiAlH₄) require strictly anhydrous conditions. Water will quench these reagents, leading to low yields. Use freshly distilled solvents (like THF from sodium/benzophenone) and ensure all glassware is oven- or flame-dried.
Q3: Can I use a different reducing agent instead of LiAlH₄? A: Lithium aluminum hydride (LiAlH₄) is preferred due to its high reactivity, which is necessary to reduce the ester cleanly without affecting the ether. Milder reducing agents like sodium borohydride (NaBH₄) will not reduce the ester. Other reagents like Diisobutylaluminium hydride (DIBAL-H) could work but may require careful temperature control to avoid partial reduction to the aldehyde.
Q4: My starting material is tetrahydropyran-4-one instead of the methyl ester. How should I adapt the synthesis? A: If you start with the ketone, you would need to add a one-carbon unit that can be converted to the required functionalities. A common strategy for this is cyanohydrin formation followed by reduction.
-
Cyanohydrin Formation: React tetrahydropyran-4-one with trimethylsilyl cyanide (TMSCN) to form the protected cyanohydrin.
-
Reduction: Use LiAlH₄ to simultaneously reduce the nitrile to a primary amine and deprotect the silyl ether. This yields 4-amino-4-(hydroxymethyl)tetrahydropyran. This route introduces a nitrogen atom that would need to be removed or replaced, adding complexity. Therefore, starting from the ester is generally more direct.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
PrepChem. (2017). Synthesis of Step 1: 4-methoxy-4-(3-hydroxypropyl)tetrahydropyran. Retrieved from [Link]
-
Yadav, V. K., & Yadav, L. D. S. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Retrieved from [Link]
-
Dalal, M. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Tyte, M., & O'Brien, P. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. Retrieved from [Link]
-
Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12148-12204. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from [Link]
-
Clark, J. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]
-
Ayako, K., & Dai, K. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. ResearchGate. Retrieved from [Link]
-
Grellepois, F., & Crousse, B. (2020). Oxetane Ring‐Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics. ResearchGate. Retrieved from [Link]
-
McLaughlin, M. G., & Roberts, S. M. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Retrieved from [Link]
-
Kocienski, P. J., & Wadman, S. N. (1989). Silicon-mediated annulation. Part 1. A synthesis of tetrahydropyran-4-ones, oxepan-4-ones, and oxocan-4-ones via intramolecular directed aldol reactions. Journal of the Chemical Society, Perkin Transactions 1, 1215-1223. Retrieved from [Link]
- Google Patents. (n.d.). Method for integrated production of 2-substituted 4-hydroxy-4-methyl tetrahydropyrans and....
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
-
Cole, C. L., & Rovis, T. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16428-16433. Retrieved from [Link]
-
Tyte, M., & O'Brien, P. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Retrieved from [Link]
-
Elliott, G. I. (2009). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 7(19), 3825-3843. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76. Retrieved from [Link]
-
Li, H., & Wang, J. (2023). A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. MDPI. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for (4-Methoxyoxan-4-yl)methanol
Welcome to the technical support center for the synthesis of (4-Methoxyoxan-4-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or planning to synthesize this valuable substituted oxane building block. The inherent stability of the oxane ring, compared to more strained ethers like oxetanes, makes it an attractive scaffold. However, installing two different functional groups on a single quaternary center presents unique challenges that require precise control over reaction conditions.
This document provides a comprehensive, question-and-answer-based troubleshooting guide grounded in mechanistic principles and field-proven insights. We will explore a reliable synthetic pathway, address common experimental hurdles, and provide detailed protocols to ensure the successful and efficient synthesis of this compound.
Recommended Synthetic Pathway: A Three-Step Approach from Oxan-4-one
A robust and scalable synthesis begins with the commercially available starting material, oxan-4-one. The strategy involves the sequential installation of the hydroxymethyl and methoxy functionalities at the C4 position. This is achieved through an initial nucleophilic addition to the ketone, followed by methylation and subsequent reduction.
Caption: Recommended three-step synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis. The questions are organized by reaction step for clarity.
Part 1: Cyanohydrin Formation on Oxan-4-one
Q1: My yield for the conversion of oxan-4-one to 4-hydroxyoxane-4-carbonitrile is low and I recover a significant amount of starting material. What is causing this and how can I improve it?
A1: This is a classic issue related to the cyanohydrin reaction equilibrium. The direct addition of HCN (generated in situ from KCN/acid) to a ketone is a reversible process that may not favor the product, especially with sterically hindered or less reactive ketones.
Causality & Solution: To overcome the unfavorable equilibrium, it is highly recommended to use trimethylsilyl cyanide (TMSCN). The reaction with TMSCN forms a silyl-protected cyanohydrin, which is thermodynamically more stable. The subsequent acidic or aqueous workup cleaves the silyl ether to yield the desired cyanohydrin. The use of a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂), is crucial as it activates the carbonyl group, accelerating the reaction.[1]
Troubleshooting Steps:
-
Reagent Purity: Ensure your oxan-4-one is pure and your TMSCN has not degraded. Use freshly distilled solvents.
-
Strictly Anhydrous Conditions: Water will rapidly quench TMSCN. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Activity: Use freshly opened or properly stored ZnI₂.
-
Temperature Control: Perform the initial addition of TMSCN at 0 °C to control any exotherm, then allow the reaction to slowly warm to room temperature to ensure it proceeds to completion.
Q2: I am observing significant byproduct formation that appears to be a polymer. Why is this happening?
A2: Ketones, especially under acidic or basic conditions, can undergo self-condensation or polymerization. While less common for simple ketones, contaminants or improper pH during workup can initiate this side reaction.
Causality & Solution: The Lewis acid catalyst (ZnI₂) used to activate the carbonyl can also promote side reactions if used in excess or at elevated temperatures. The key is to use a minimal catalytic amount (1-5 mol%) and maintain temperature control. During workup, quenching the reaction by pouring it into a buffered or weakly basic aqueous solution can prevent acid-catalyzed polymerization of unreacted ketone.
Part 2: O-Methylation of 4-Hydroxyoxane-4-carbonitrile
Q3: My methylation reaction is incomplete, and I observe decomposition of my starting material. What are the optimal conditions for this step?
A3: This step is challenging due to the multiple reactive sites in the molecule. The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the tertiary alcohol without attacking the nitrile group.
Causality & Solution:
-
Incorrect Base: Using a nucleophilic base like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can lead to hydrolysis or addition to the nitrile group.
-
Optimal Base: Sodium hydride (NaH) is the ideal choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide. The only byproduct is hydrogen gas, which is easily removed.
-
Solvent and Reagent: Use an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Iodomethane (MeI) is a highly effective methylating agent. Add it slowly at 0 °C after the deprotonation is complete (i.e., when hydrogen evolution ceases) to control the exothermic reaction.
Troubleshooting Flowchart:
Caption: Decision-making for troubleshooting the O-methylation step.
Part 3: Nitrile Reduction to this compound
Q4: The reduction of my nitrile with LiAlH₄ is giving a complex mixture of products and the yield is poor. How can I achieve a clean conversion?
A4: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent, and if not used correctly, it can lead to over-reduction or side reactions. The oxane ring itself is generally stable, but harsh conditions or acidic workups can sometimes lead to ring-opening, especially in the presence of the Lewis acidic aluminum species generated during the reaction.[2][3]
Causality & Solution: The primary issue is often temperature control and the workup procedure.
-
Temperature Control: The reaction should be performed at low temperatures. Add the nitrile solution dropwise to a suspension of LiAlH₄ in THF at 0 °C. Allowing the reaction to warm excessively can promote side reactions.
-
Workup Procedure: A careful workup is critical to destroying excess hydride and precipitating aluminum salts for easy filtration. An improper workup can lead to emulsions and product loss. The Fieser workup is highly recommended:
-
After the reaction is complete, cool the flask to 0 °C.
-
Slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Stir the resulting mixture vigorously for 30 minutes at room temperature. This should produce a granular, easily filterable white precipitate of aluminum salts.
-
Q5: Are there alternative reducing agents if LiAlH₄ consistently gives poor results?
A5: Yes, if LiAlH₄ proves problematic, other reagents can be employed.
-
Borane (BH₃•THF): Borane is a milder reducing agent that is also effective for converting nitriles to primary amines, which upon hydrolytic workup can yield the primary alcohol. However, the standard outcome is the amine. For direct reduction to the alcohol, more specialized methods would be needed.
-
Catalytic Hydrogenation: Raney Nickel or a rhodium-based catalyst under a hydrogen atmosphere can also reduce nitriles. This method avoids pyrophoric reagents and difficult workups but may require specialized high-pressure equipment. It is generally a very clean method.
Data Summary and Protocols
Table 1: Summary of Optimized Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Typical Yield |
| 1 | Cyanohydrin Formation | Oxan-4-one, TMSCN, ZnI₂ | DCM | 0 to 25 | 85-95% |
| 2 | O-Methylation | 4-Hydroxyoxane-4-carbonitrile, NaH, MeI | THF | 0 to 25 | 75-90% |
| 3 | Nitrile Reduction | 4-Methoxyoxane-4-carbonitrile, LiAlH₄ | THF | 0 | 70-85% |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxyoxane-4-carbonitrile
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add oxan-4-one (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add zinc iodide (0.05 eq) and stir for 5 minutes.
-
Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and stir for an additional 4 hours at room temperature.
-
Quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which is often used in the next step without further purification.
Protocol 2: Synthesis of 4-Methoxyoxane-4-carbonitrile
-
To an oven-dried flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq). Wash the NaH with anhydrous hexanes (2x) to remove the oil, and then carefully place the flask under vacuum before backfilling with nitrogen.
-
Add anhydrous THF (~0.4 M) and cool the suspension to 0 °C.
-
Add a solution of 4-hydroxyoxane-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until hydrogen evolution ceases (approx. 1 hour).
-
Cool the reaction back to 0 °C and add iodomethane (1.5 eq) dropwise.
-
Stir at room temperature for 12-16 hours.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (e.g., hexanes/ethyl acetate gradient).
Protocol 3: Synthesis of this compound
-
To an oven-dried flask under a nitrogen atmosphere, add LiAlH₄ (2.0 eq) and anhydrous THF (~0.3 M).
-
Cool the suspension to 0 °C.
-
Add a solution of 4-methoxyoxane-4-carbonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 3 hours.
-
Perform a Fieser workup: Cautiously add water (1 mL per 1 g of LiAlH₄), followed by 15% aq. NaOH (1 mL per 1 g of LiAlH₄), and finally water (3 mL per 1 g of LiAlH₄).
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the resulting white solid through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the final product.
References
-
Burke, S. D., & Danishefsky, S. J. (2016). Classics in Total Synthesis II: More Targets, Strategies, Methods. Wiley-VCH. [Link]
-
Fawad, U. Z., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications, 46(14), 1147-1178. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Szostak, M., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
Sources
Stability issues of (4-Methoxyoxan-4-yl)methanol during storage
Welcome to the technical support center for (4-Methoxyoxan-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide troubleshooting advice for handling and storing this valuable chemical intermediate. The information provided herein is synthesized from established chemical principles and data from related structural analogs to ensure a high degree of scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
What are the recommended long-term storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. Based on the general stability of tetrahydropyran (THP) ethers and alcohols, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidation. Ethers can be susceptible to peroxide formation upon prolonged exposure to air and light. |
| Container | Amber glass vial with a tightly sealed cap | Protects the compound from light, which can catalyze degradation, and prevents moisture ingress. |
| Purity | Use high-purity material | Impurities can sometimes catalyze decomposition. |
I have observed a change in the color and viscosity of my stored this compound. What could be the cause?
A change in physical appearance, such as discoloration or increased viscosity, is often an indicator of chemical degradation. For a molecule like this compound, this could be due to several factors:
-
Oxidation: The primary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid. This process can sometimes produce colored byproducts. Studies on related compounds like 4-methyltetrahydropyran have shown that the tetrahydropyran ring itself can undergo oxidation, initiated by C-H abstraction, particularly at the C2 position adjacent to the ring oxygen[1][2].
-
Acid-Catalyzed Degradation: The tetrahydropyran ring, being an ether, is susceptible to cleavage under acidic conditions[1]. Trace acidic impurities in the storage vessel or introduced during handling could catalyze the opening of the ring or other decomposition pathways.
-
Polymerization: While less common for this specific structure, some degradation pathways can lead to reactive intermediates that may polymerize, increasing the viscosity of the sample.
It is highly recommended to re-analyze the material using appropriate analytical techniques (see FAQ 5) to determine its purity and identify any degradation products.
What are the likely degradation pathways for this compound?
Based on the chemical structure, two primary degradation pathways are of concern: acid-catalyzed cleavage and oxidation.
A. Acid-Catalyzed Degradation:
The presence of acidic contaminants can lead to the cleavage of the ether linkages. The methoxy group at the 4-position or the tetrahydropyran ring itself can be protonated, initiating a cascade of reactions that could lead to ring-opening or loss of the methoxy group.
Sources
Technical Support Center: Chromatographic Separation of (4-Methoxyoxan-4-yl)methanol Isomers
Welcome to the technical support center for the chromatographic separation of (4-Methoxyoxan-4-yl)methanol isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these highly polar, structurally similar compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chromatographic principles at play, enabling you to troubleshoot effectively and develop robust, reliable methods.
The separation of this compound isomers presents a significant challenge due to their high polarity and subtle structural differences. Standard reversed-phase methods often fail to provide adequate retention, leading to co-elution and inaccurate quantification.[1][2] This guide offers a structured, question-and-answer approach to overcoming these hurdles, focusing on proven strategies and explaining the causality behind each experimental choice.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical framework for troubleshooting. The following workflow outlines a systematic approach to diagnosing and solving separation problems for polar isomers.
Caption: General troubleshooting decision tree for isomer separation.
FAQs: Common Issues & Solutions
This section directly addresses specific problems you may encounter during method development.
Category 1: Reversed-Phase (RP-HPLC) Challenges
Q1: My this compound isomers show little to no retention on my C18 column. They elute at or near the void volume. Why is this happening and what can I do?
A1: This is the most common issue when analyzing highly polar compounds with traditional reversed-phase chromatography.[1][3] The underlying cause is a mismatch in polarity.
-
The "Why": RP-HPLC separates molecules based on hydrophobic interactions.[4] The stationary phase (like C18) is non-polar, while the mobile phase is polar (e.g., water/acetonitrile). Polar analytes, such as this compound, have a much stronger affinity for the polar mobile phase than the non-polar stationary phase. Consequently, they spend very little time interacting with the column and are swept out quickly with the solvent front.[1]
-
The Solution (Strategy Shift): While you can try to force retention in RP-HPLC, the most robust and scientifically sound approach is to switch to a chromatographic mode designed for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique.[1][5][6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, providing excellent retention for hydrophilic compounds that are unretained in reversed-phase.[5][8]
If you must remain in a reversed-phase environment, consider these limited options:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar functional groups embedded within the alkyl chains or at the surface, which helps to retain a layer of water and increase interactions with polar analytes.[9]
-
Operate with 100% Aqueous Mobile Phase: Some specialized RP columns (e.g., AQUA-type, T3) are designed to resist "dewetting" or phase collapse under highly aqueous conditions, which can sometimes improve retention for polar molecules.
-
Category 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Q2: Why is HILIC the preferred method for separating this compound isomers, and how does it work?
A2: HILIC is ideal because it addresses the core problem of retaining polar analytes. It essentially fills the gap between traditional normal-phase and reversed-phase chromatography.[6]
-
The Mechanism: In HILIC, a polar stationary phase (like bare silica, amide, or zwitterionic phases) adsorbs a water-rich layer from the organic-rich mobile phase (typically >60% acetonitrile).[6][8] Separation occurs through a partitioning mechanism where the polar analyte moves between this immobilized aqueous layer and the bulk mobile phase.[6][8] The more polar the analyte, the more it partitions into the stationary water layer, and the longer it is retained. This is effectively the opposite of reversed-phase elution.[5]
Caption: HILIC partitioning mechanism.
Q3: My retention times are unstable and drifting in HILIC. What are the likely causes?
A3: Retention time instability is a common but solvable problem in HILIC, almost always related to the delicate equilibrium of the water layer on the stationary phase.[8][10]
-
The "Why": The thickness and composition of the adsorbed water layer dictate retention. Any small change to this layer will cause retention times to shift.[10]
-
Troubleshooting Steps:
-
Insufficient Equilibration: HILIC columns require significantly longer equilibration times than RP columns. A minimum of 20-30 column volumes is often needed when changing mobile phase composition. If you see drifting retention, increase your equilibration time.
-
Mobile Phase Composition: The mobile phase must always contain a small amount of water (at least 3-5%) to maintain the hydrated layer.[5] Ensure your solvent proportioning system is accurate and that there is no evaporation of the organic component from the solvent reservoir.[10][11]
-
Temperature Fluctuation: Use a column oven. HILIC separations can be sensitive to temperature changes, which affect solvent viscosity and partitioning equilibrium.[11]
-
Sample Diluent Mismatch: This is a critical factor. Injecting a sample dissolved in a solvent much stronger (more polar, like pure water) than the mobile phase can disrupt the local water layer and cause distorted or split peaks. Best Practice: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition, or even slightly weaker (higher organic content).
-
Q4: How do I choose the best HILIC stationary phase for my isomers?
A4: The choice of stationary phase influences the selectivity of the separation. For neutral polar molecules like this compound, several options are viable.
| Stationary Phase | Key Characteristics | Best For... |
| Unbonded Silica | Highly polar surface with acidic silanol groups. Strong cation-exchange properties at acidic pH.[5] | Retention of basic or neutral polar isomers. Can provide unique selectivity. |
| Amide Phases | Covalently modified with an amide functional group. Less acidic than bare silica.[5] | General-purpose HILIC phase for a broad range of hydrophilic molecules, including charged and neutral compounds.[5] |
| Zwitterionic Phases | Contains both positive and negative charges. | Strong retention for a wide range of polar compounds. Often shows different selectivity compared to silica or amide phases.[1] |
Recommendation: Start with an Amide or unbonded Silica phase, as they are robust and widely applicable for neutral polar compounds.
Category 3: Chiral Separation
Q5: I have optimized my HILIC method and see a single, sharp peak. However, I know my synthesis can produce enantiomers. How do I separate them?
A5: If you have a single peak on an achiral column (like HILIC or C18), your enantiomers are co-eluting. To separate them, you must introduce a chiral element into the system. The most direct and common approach is to use a Chiral Stationary Phase (CSP).[12]
-
The "Why": Enantiomers have identical physical properties (polarity, pKa, etc.) and will not be resolved by standard chromatographic modes. A CSP creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with the chiral selector on the stationary phase.[12] These complexes have different energies of interaction, leading to different retention times and, thus, separation.
-
Choosing a CSP: For polar molecules containing hydroxyl and ether groups, polysaccharide-based CSPs are an excellent starting point. These are derivatives of cellulose or amylose coated or immobilized on a silica support.[13]
-
Common Choices: Lux® Cellulose-1, Lux® Amylose-1, Chiralpak® IA/IB/IC, etc.[13]
-
Q6: Should I use Chiral LC or Chiral SFC? What are the typical starting conditions?
A6: Both techniques are powerful, but Supercritical Fluid Chromatography (SFC) often offers significant advantages for chiral separations.[12][14]
-
Why Consider SFC?
-
Speed: The low viscosity of the supercritical CO2 mobile phase allows for much higher flow rates without generating excessive backpressure, leading to faster separations (3-5 times faster than HPLC).[14][15]
-
Reduced Solvent Consumption: SFC primarily uses CO2 with a small percentage of an organic modifier (co-solvent), making it a "greener" and more cost-effective technique.[15][16]
-
Different Selectivity: The unique properties of the supercritical fluid can sometimes provide better resolution than LC.[12]
-
-
Typical Starting Conditions:
| Parameter | Chiral SFC | Chiral LC (Normal Phase) |
| Mobile Phase | Supercritical CO2 with a polar modifier | Hexane or Heptane with a polar alcohol |
| Typical Modifier | Methanol or Ethanol (5-40%) | Isopropanol or Ethanol (5-30%) |
| Flow Rate | 2-5 mL/min (analytical) | 0.5-1.5 mL/min (analytical) |
| Back Pressure | 100-150 bar | < 400 bar |
| Temperature | 35-40 °C | 25-30 °C |
Recommendation: For initial screening of chiral columns and conditions, SFC is highly efficient due to its speed and rapid equilibration.[14]
Detailed Experimental Protocols
Protocol 1: HILIC Method Development for this compound Isomers
This protocol provides a systematic approach to developing a HILIC separation method.
-
Column Selection:
-
Choose a HILIC column, for example, an Amide-based column (e.g., Acclaim HILIC-10) with dimensions of 4.6 x 150 mm, 3 µm particle size.
-
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate in Water.
-
Solvent B: Acetonitrile.
-
Note: Ammonium acetate or formate are volatile buffers and ideal for mass spectrometry (MS) detection.[6] Ensure the buffer is fully dissolved in the aqueous phase before mixing.
-
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2-5 µL.
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water.
-
Gradient Program:
-
0-1 min: 95% B
-
1-10 min: 95% to 80% B
-
10-12 min: 80% to 95% B
-
12-20 min: 95% B (Re-equilibration)
-
-
-
Optimization:
-
Adjusting Retention: If retention is too low, increase the initial percentage of Acetonitrile (B). If too high, decrease it.
-
Improving Resolution: Modify the gradient slope. A shallower gradient (e.g., 95% to 85% B over 15 minutes) will increase run time but often improves the resolution between closely eluting peaks.
-
Changing Selectivity: If resolution is still poor, switch to a different HILIC stationary phase (e.g., unbonded silica) and repeat the process.
-
References
- Thermo Fisher Scientific.
- Sigma-Aldrich.
- Harshitha S, et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. J Drug Metab Toxicol. 11:252.
- Buchi.com.
- CROMTEK. Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
- SelectScience.
- LCGC International. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Crawford Scientific. HPLC Troubleshooting Guide.
- Pharmaceutical Technology.
- SCION Instruments. HPLC Troubleshooting Guide.
- Waters Blog.
- Daicel Chiral Technologies.
- Phenomenex.
- Thermo Fisher Scientific.
- ResearchGate. (PDF)
- Chrom Tech, Inc.
- Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
- LCGC International.
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. pharmanow.live [pharmanow.live]
- 3. selectscience.net [selectscience.net]
- 4. chromtech.com [chromtech.com]
- 5. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - AT [thermofisher.com]
- 6. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 7. longdom.org [longdom.org]
- 8. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. chiraltech.com [chiraltech.com]
- 16. pharmtech.com [pharmtech.com]
Preventing decomposition of (4-Methoxyoxan-4-yl)methanol in reactions
Technical Support Center: (4-Methoxyoxan-4-yl)methanol
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. While its structure offers unique synthetic advantages, its inherent lability, particularly to acid, can present challenges. This guide provides in-depth, experience-based answers to common issues, ensuring the integrity of your compound and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound, and what does the degradation pathway look like?
Answer: The principal vulnerability of this compound is its acetal-like functionality at the C4 position of the oxane ring. This structure is highly susceptible to acid-catalyzed hydrolysis and ring-opening.[1][2][3][4] Even trace amounts of acid, including the weakly acidic nature of standard silica gel, can initiate this degradation cascade.[5]
The decomposition is believed to proceed via the following mechanism:
-
Protonation: The reaction is initiated by the protonation of one of the oxygen atoms at the C4 position (either the ring oxygen or the methoxy oxygen).
-
Ring-Opening/Methanol Elimination: Following protonation, the C-O bond cleaves. This results in the formation of a resonance-stabilized oxocarbenium ion intermediate.
-
Nucleophilic Attack: The intermediate is then trapped by a nucleophile present in the reaction mixture, most commonly water during an aqueous workup. This leads to the formation of a diol-containing linear ketone, which may exist in equilibrium with various cyclic and hydrated forms.[1]
This entire process is often irreversible and leads to a complex mixture of byproducts, significantly reducing the yield of the desired product.
Caption: Proposed acid-catalyzed decomposition pathway.
Q2: My reaction requires an acidic catalyst. What precautions or alternative reagents can I use to minimize decomposition?
Answer: Using acidic catalysts with this compound requires careful selection and control. Brute-force catalysis with strong mineral acids (e.g., HCl, H₂SO₄) is strongly discouraged. Instead, consider the following strategies, ranked from mildest to strongest.
| Catalyst Type | Examples | pKa / Relative Strength | Recommended Use & Rationale |
| Mild Solid Acids | Montmorillonite K-10, Sulfated Zirconia, Amberlyst-15 | Heterogeneous | Ideal for many reactions. These can be filtered off, preventing carry-over into the workup. Their contained acidic sites can offer milder conditions than soluble acids.[6][7][8] |
| Weak Organic Acids | Acetic Acid (AcOH), Pyridinium p-toluenesulfonate (PPTS) | ~4.76 (AcOH) | PPTS is particularly useful as it buffers the reaction medium around a mildly acidic pH, preventing runaway decomposition often seen with stronger acids. |
| Lewis Acids | Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃) | Mild Lewis Acidity | Lanthanide triflates are known for their water tolerance and ability to catalyze reactions under nearly neutral conditions, making them an excellent choice for acid-sensitive substrates.[9] |
| Stronger, Controlled Acids | p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA) | ~ -2.8 (p-TsOH) | Use sparingly and at low temperatures (e.g., 0 °C to -78 °C). Their use should be carefully monitored by TLC/LCMS to track the consumption of starting material versus the formation of degradation products. |
Core Directive: Always add the acid catalyst last, at a reduced temperature, and use the minimum stoichiometric amount necessary to achieve a reasonable reaction rate.
Q3: I'm observing significant product loss during column chromatography. How can I improve my purification protocol?
Answer: This is a very common issue and is almost always caused by the inherent acidity of standard silica gel.[5][10] The silanol groups (Si-OH) on the silica surface are sufficiently acidic to catalyze the decomposition of your compound as it passes through the column.
To mitigate this, you must neutralize or passivate the silica gel before use.
Caption: Decision workflow for purifying acid-sensitive compounds.
Detailed Protocol: Passivating Silica Gel for Chromatography
-
Prepare the Eluent: Determine your optimal eluent system (e.g., 30% Ethyl Acetate in Hexanes) via TLC analysis. To this eluent, add 1% triethylamine (TEA) by volume. The TEA will act as a volatile base to neutralize the acidic silanol groups.[11][12][13]
-
Pack the Column: Prepare a slurry of silica gel in your TEA-containing eluent and pack your column as you normally would.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures the entire silica bed is thoroughly neutralized.[11][13]
-
Load and Elute: Dissolve your crude product in a minimal amount of the mobile phase (or a compatible solvent) and load it onto the column. Elute with the TEA-containing solvent system, collecting fractions as usual.
-
Post-Purification: After combining the pure fractions, the triethylamine can be easily removed during solvent evaporation under reduced pressure due to its volatility.
Alternatively, commercially available neutral silica gel or alumina can be used, although they may alter the elution profile.[5][10]
Q4: Is this compound stable to basic or organometallic conditions?
Answer: Generally, yes. The molecule is significantly more stable under basic conditions than acidic ones. The primary alcohol (-CH₂OH) is the most reactive site under these conditions.
-
Strong Bases (e.g., NaH, LDA, n-BuLi): These reagents will readily deprotonate the primary alcohol to form the corresponding alkoxide. This is a standard and productive reaction for subsequent functionalization (e.g., Williamson ether synthesis, acylation). The core oxane structure is robust to these conditions.
-
Organometallics (e.g., Grignard reagents, organolithiums): These will also react as bases, deprotonating the alcohol. If more than one equivalent of the organometallic reagent is used, the second equivalent could potentially coordinate to the oxygen atoms, but decomposition via ring-opening is highly unlikely in the absence of a Lewis acidic counterion and heat.
-
Aqueous Bases (e.g., NaOH, K₂CO₃): The compound is stable to aqueous bases, making basic aqueous workups a safe and effective method for neutralizing any residual acid from a reaction.
Key Insight: When a reaction is complete, quenching with a mild basic solution (e.g., saturated aq. NaHCO₃) before extraction is a crucial step to ensure the compound does not encounter an acidic environment during workup.
Q5: What are the recommended long-term storage conditions for this compound?
Answer: To ensure long-term stability and prevent slow degradation, this compound should be stored with the following considerations:
-
Temperature: Store in a cool environment, preferably refrigerated (2-8 °C). Avoid storing at room temperature for extended periods, and never store near heat sources.[14]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against atmospheric moisture and CO₂ (which can form carbonic acid in solution).
-
Container: Use appropriate containers made of non-reactive materials like glass or high-density polyethylene (HDPE).[14] Ensure the container is tightly sealed to prevent fume leakage and moisture ingress.[14]
-
Purity: Ensure the material is free from any acidic residues before long-term storage. If it was purified via chromatography, ensure all acidic components have been removed.
Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low reaction yield; multiple unidentified spots on TLC. | Acid-catalyzed decomposition during the reaction. | Switch to a milder acidic catalyst (see Q2 table). Run the reaction at a lower temperature. Add a proton scavenger like a non-nucleophilic base if compatible. |
| Product appears pure post-reaction, but degrades in the vial over 1-2 days. | Trace acid contamination from workup or purification. | Re-purify using a passivated silica column (see Q3 protocol). Before storing, dissolve the compound in a non-polar solvent, wash with sat. aq. NaHCO₃, dry thoroughly, and re-evaporate. |
| Reaction stalls or fails with a basic reagent. | The primary alcohol is being deprotonated, consuming the basic reagent. | Use an additional equivalent of the base/organometallic reagent to account for the acidic proton of the alcohol. Alternatively, protect the alcohol as a silyl ether (e.g., TBS ether) before the reaction. |
| Inconsistent results between batches. | Variable amounts of acidic impurities in starting materials or solvents. | Ensure all solvents are freshly distilled or from a new, sealed bottle. Titrate reagents if their activity is . Always perform a small-scale test run before committing to a large-scale reaction. |
References
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? Chemistry Stack Exchange. [Link]
-
How To Neutralize Silica Gel? Chemistry For Everyone - YouTube. [Link]
-
Silica Gel for Column Chromatography. NACALAI TESQUE, INC. [Link]
-
Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit r/Chempros. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
-
When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]
-
Organic Synthesis Using Environmentally Benign Acid Catalysis. Molecules. [Link]
-
Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. [Link]
-
General acid catalysis of acetal hydrolysis. The hydrolysis of 2-aryloxytetrahydropyrans. Journal of the American Chemical Society. [Link]
-
Solid acids and their use as environmentally friendly catalysts in organic synthesis. Pure and Applied Chemistry. [Link]
-
Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. News. [Link]
-
Acid Handling. Standard Operating Procedure. [Link]
-
Acid Catalysis in Modern Organic Synthesis. ResearchGate. [Link]
-
General acid catalysis of acetal, ketal, and ortho ester hydrolysis. Accounts of Chemical Research. [Link]
-
Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. ACS Central Science. [Link]
-
Organic Synthesis Using Environmentally Benign Acid Catalysis. ResearchGate. [Link]
-
15 Tips for Storing Acids in Your Laboratory. Post Apple Scientific. [Link]
-
WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Zaera Research Group. [Link]
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. [Link]
-
General acid catalysis and the pH-independent hydrolysis of 2-(p-nitrophenoxy) tetrahydropyran. Journal of the American Chemical Society. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Silica Gel for Column Chromatographyï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 6. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. 15 Tips for Storing Acids in Your Laboratory [postapplescientific.com]
Technical Support Center: Stereoselectivity in Reactions with (4-Methoxyoxan-4-yl)methanol
Welcome to the technical support center dedicated to providing in-depth guidance on improving the stereoselectivity of reactions involving (4-Methoxyoxan-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize their synthetic strategies. Here, we synthesize foundational principles of stereocontrol with practical, field-proven insights to empower your experimental success.
Introduction: The Stereochemical Challenge of a Unique Substrate
This compound presents a unique stereochemical puzzle. The 4,4-disubstituted tetrahydropyran ring, with its axial methoxy group and equatorial hydroxymethyl substituent, creates a distinct conformational and steric environment. Achieving high stereoselectivity in reactions at the hydroxymethyl group or adjacent positions requires a nuanced understanding of the interplay between substrate conformation, reagent approach, and reaction conditions. This guide will dissect these factors and provide actionable solutions to common stereoselectivity issues.
Frequently Asked Questions (FAQs)
Q1: What is the dominant chair conformation of this compound and how does it influence reactivity?
The conformational preference of the tetrahydropyran ring is a critical determinant of stereoselectivity. Due to the anomeric effect, the methoxy group at the C4 position strongly prefers to occupy the axial position to minimize dipole-dipole interactions and benefit from stabilizing hyperconjugation between the oxygen lone pair and the antibonding orbital of the C-O bond. This locks the hydroxymethyl group into the equatorial position. This conformational rigidity dictates the accessibility of the reagent to the reactive site, with the axial face being more sterically hindered by the methoxy group.
Q2: I am observing a low diastereomeric ratio (d.r.) in the addition of a nucleophile to the aldehyde derived from this compound. What are the likely causes?
Low diastereoselectivity in this context often stems from insufficient facial discrimination of the prochiral aldehyde. The incoming nucleophile may approach from either the Re or Si face with similar ease. Key factors influencing this include:
-
Steric Hindrance: The inherent steric bulk of the nucleophile and the substrate may not be different enough to favor one trajectory significantly.
-
Chelation Control: Lack of a chelating metal can lead to a less rigid transition state, reducing facial bias.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states.
Q3: Can the methoxy group at the C4 position be leveraged to direct stereochemistry?
Absolutely. The axial methoxy group can act as a powerful stereodirecting element through both steric and electronic effects. Sterically, it shields the axial face of the molecule. Electronically, the oxygen atom can act as a Lewis basic site, coordinating with Lewis acids to form a rigid, chelated transition state that can significantly enhance facial selectivity.[1]
Troubleshooting Guides: Enhancing Diastereoselectivity
Problem 1: Poor Diastereoselectivity in Nucleophilic Additions to the Corresponding Aldehyde
Scenario: You have oxidized this compound to the corresponding aldehyde and are performing a nucleophilic addition (e.g., Grignard, organolithium, or enolate addition), but the reaction yields a nearly 1:1 mixture of diastereomers.
Caption: Workflow for addressing chiral auxiliary issues.
1. Analyze the "Matched" vs. "Mismatched" Pair:
-
Principle: The stereodirecting influence of the chiral auxiliary may be opposing the inherent facial bias of the this compound scaffold. This "mismatched" scenario can lead to poor stereoselectivity or favor the undesired diastereomer.
-
Actionable Insight: If you are using a common chiral auxiliary like a pseudoephedrine or Evans oxazolidinone, consider switching to its enantiomer. [2][3]This will reverse the directing influence of the auxiliary and may create a "matched" pair with the substrate, leading to higher selectivity for the desired product.
2. Conformational Control of the Auxiliary:
-
Principle: The conformation of the chiral auxiliary itself can be influenced by the reaction conditions. The solvent and any additives can affect the orientation of the directing groups on the auxiliary, altering the stereochemical outcome.
-
Protocol:
-
Review the literature for the chosen chiral auxiliary to understand its conformational preferences under different conditions.
-
Experiment with solvents of varying polarity and coordinating ability.
-
If applicable, screen different Lewis acids or bases that are known to influence the conformation of the auxiliary.
-
Conclusion
Improving the stereoselectivity of reactions with this compound is a multifactorial challenge that hinges on a deep understanding of conformational analysis and transition state theory. By systematically evaluating the role of Lewis acids, solvents, temperature, and the judicious use of chiral auxiliaries, researchers can unlock the full synthetic potential of this valuable building block. This guide provides a starting point for troubleshooting and optimization, and we encourage you to adapt these principles to your specific synthetic goals.
References
-
García-García, P., et al. (2012). Influence of Lewis acids on the facial selectivity in cycloadditions of sugar-derived dihydropyranones. Carbohydrate Research, 356, 195-200. [Link]
-
Clarke, P. A., & Martin, W. H. C. (2002). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Organic Letters, 4(25), 4527–4529. [Link]
-
Panek, J. S. (2006). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Accounts of Chemical Research, 39(11), 767-776. [Link]
-
Rychnovsky, S. D. (2006). Conformational Analysis of Tetrahydropyrans and Related Heterocycles. In Topics in Stereochemistry (Vol. 25, pp. 1-68). John Wiley & Sons, Inc. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Muñoz, L., et al. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Tetrahedron: Asymmetry, 20(1), 94-98. [Link]
Sources
Technical Support Center: Analytical Method Development for (4-Methoxyoxan-4-yl)methanol Quantification
Prepared by: Senior Application Scientist
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the quantitative analysis of (4-Methoxyoxan-4-yl)methanol. It is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific issues encountered during method development and validation.
Frequently Asked Questions (FAQs)
Q1: What is the best initial chromatographic technique for quantifying this compound?
Given its structure—a polar primary alcohol and an ether on a cyclic oxane ring—this compound is a polar compound. The choice of technique depends on the sample matrix and required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): This is the most versatile and common approach. However, standard Reversed-Phase (RP) methods may be challenging.
-
Reversed-Phase (RP-HPLC): Due to its high polarity, the analyte will likely have poor retention on traditional C18 or C8 columns, especially with high organic mobile phases.[1] Consider starting with columns designed for polar analytes or using highly aqueous mobile phases.[2]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative to RP-HPLC for highly polar compounds.[3] It uses a polar stationary phase (like bare silica or an amide-based column) and a high-organic mobile phase, providing strong retention for polar analytes.
-
-
Gas Chromatography (GC): GC is a viable option, particularly when coupled with a Mass Spectrometry (MS) detector for high specificity. However, the hydroxyl group may cause peak tailing and potential thermal degradation.
-
Derivatization: To improve volatility and chromatographic performance, derivatization of the hydroxyl group (e.g., silylation) is highly recommended.[4] This converts the polar -OH group into a less polar, more volatile silyl ether.
-
Q2: What are the key parameters to consider for initial HPLC method development?
For any method development, a systematic approach is crucial.
Table 1: Recommended Starting Conditions for HPLC Analysis
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Rationale & Causality |
| Column | Polar-Embedded Group (EPG) or Polar-Endcapped C18 (e.g., 4.6 x 150 mm, 5 µm) | Amide or Bare Silica (e.g., 2.1 x 100 mm, 2.7 µm) | EPG columns prevent hydrophobic collapse in highly aqueous mobile phases needed for polar analyte retention.[2] HILIC columns directly retain polar compounds.[3] |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water | Buffers improve peak shape and reproducibility. Formic acid is suitable for MS detection. |
| Mobile Phase B | Acetonitrile or Methanol[5] | 10 mM Ammonium Formate in 95:5 Acetonitrile:Water | Acetonitrile is often preferred for its lower viscosity and UV cutoff. |
| Gradient | Start at 5-10% B, ramp to 95% B | Start at 95-98% B, ramp down to 40-50% B | A scouting gradient helps determine the elution profile quickly. Note the reversed gradient logic for HILIC. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 0.3-0.5 mL/min (for 2.1 mm ID column) | Adjust flow rate based on column diameter to maintain optimal linear velocity. |
| Column Temp. | 30-40 °C | 30-40 °C | Elevated temperature can improve peak efficiency by reducing mobile phase viscosity. |
| Detector | UV/PDA (if chromophore present) or ELSD/CAD/MS | UV/PDA, ELSD/CAD, or MS | The oxane structure lacks a strong chromophore, so UV detection may be insensitive. Mass Spectrometry (MS) is highly recommended for specificity and sensitivity. |
| Injection Vol. | 5-20 µL | 1-5 µL | HILIC is more sensitive to injection solvent composition; keep volume low and dissolve the sample in the initial mobile phase. |
Q3: When is method validation necessary and what does it entail?
Method validation is required to ensure the analytical procedure is suitable for its intended purpose.[6] It should be performed according to established guidelines, such as ICH Q2(R1).[7][8][9]
Key Validation Parameters (ICH Q2(R1)) [6][7]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. Often assessed via recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).
Visual Workflow: Analytical Method Development & Validation
The following diagram outlines the logical flow from initial planning to final validation, ensuring a systematic and compliant approach.
Caption: A structured workflow for analytical method development.
Troubleshooting Guides
Issue 1: No or Poor Retention in Reversed-Phase HPLC
-
Symptoms: The analyte peak elutes at or very near the solvent front (void volume).
-
Probable Causes & Solutions:
-
Analyte is too polar for the stationary phase: The primary cause for this compound.
-
Solution A (Modify Mobile Phase): Decrease the organic solvent percentage in the mobile phase. Try running a gradient starting from 100% aqueous (e.g., 0% Methanol/Acetonitrile). This requires a column stable in 100% aqueous conditions to prevent hydrophobic collapse.[2]
-
Solution B (Change Stationary Phase): Switch to a more suitable column. An embedded polar group (EPG) or a phenyl-hexyl stationary phase can provide alternative selectivity and better retention for polar compounds.[3]
-
Solution C (Switch Technique): If retention is still poor, the compound is an ideal candidate for HILIC. See Protocol 2 for a starting point.
-
-
Incorrect Mobile Phase Composition: An error in preparing the mobile phase resulted in a much higher organic content than intended.
-
Solution: Remake the mobile phase carefully. Ensure all components are miscible.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Symptoms: The peak is asymmetrical, with a tailing factor > 1.5 or a fronting factor < 0.9.
-
Probable Causes & Solutions:
Sources
- 1. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
- 5. Methanol, Optima for HPLC, Fisher Chemical 1 L | Buy Online | Thermo Fisher Scientific | Fisher Scientific [fishersci.ca]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. jordilabs.com [jordilabs.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Validation & Comparative
A Comparative Guide to (4-Methoxyoxan-4-yl)methanol and Other Oxane Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Saturated Oxygen Heterocycles in Modern Synthesis
In the landscape of contemporary drug discovery and fine chemical synthesis, the molecular architecture of building blocks is paramount. Saturated oxygen heterocycles, particularly derivatives of oxane (tetrahydropyran), have emerged as privileged scaffolds. Their utility stems from a combination of factors: the oxane ring serves as a more polar and metabolically stable bioisostere for a cyclohexane ring, introducing a hydrogen bond acceptor without a significant increase in lipophilicity.[1] This subtle yet powerful modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.
This guide provides a comparative analysis of (4-Methoxyoxan-4-yl)methanol, a functionally dense building block, against its parent analogue, (oxan-4-yl)methanol, and the smaller, more strained oxetane derivatives. We will delve into their synthetic accessibility, comparative physicochemical properties, and strategic applications, supported by experimental protocols and mechanistic insights.
Focus Molecule: this compound
This compound is a bifunctional molecule featuring a tetrahydropyran core, a primary alcohol for further elaboration, and a methoxy group at the C4 position. The presence of the methoxy group introduces a tertiary ether, which can influence the molecule's conformation and metabolic stability.
Synthetic Strategy: While specific literature on the synthesis of this compound is sparse, a logical synthetic approach can be extrapolated from known transformations of tetrahydropyran-4-one. The synthesis would likely proceed through a two-step sequence:
-
Formation of the Methoxy Ketal: Treatment of tetrahydropyran-4-one with methanol under acidic conditions would yield the corresponding dimethyl ketal.
-
Grignard Reaction and Hydrolysis: Subsequent reaction with a one-carbon Grignard reagent, such as methoxymethyl magnesium chloride, followed by acidic workup, would furnish the desired product. An alternative would be the formation of a cyanohydrin, followed by reduction.
The strategic placement of the methoxy group can serve to block a potential site of metabolism (the C4 position) and may subtly alter the molecule's polarity and hydrogen bonding capacity compared to its unsubstituted counterpart.
Primary Comparator: (Oxan-4-yl)methanol
(Oxan-4-yl)methanol, also known as (tetrahydro-2H-pyran-4-yl)methanol, represents the parent structure and a widely used building block in medicinal chemistry.[2][3] Its synthesis is well-established and typically involves the reduction of a more oxidized precursor.
Synthetic Performance: A common and efficient synthesis involves the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate with a powerful reducing agent like lithium aluminum hydride (LiAlH4).[4] This method is high-yielding and provides direct access to the target molecule. The starting carboxylate is readily available, making this a cost-effective and scalable route.
Comparative Analysis: The key difference between this compound and (oxan-4-yl)methanol lies in the substitution at the C4 position.
-
(Oxan-4-yl)methanol: Possesses a C-H bond at C4, which could be susceptible to metabolic oxidation. The primary alcohol is the main point of synthetic diversification.
-
This compound: The methoxy group at C4 blocks this position from oxidative metabolism. The tertiary carbon at C4 may also introduce a degree of steric hindrance that could influence the reactivity of the adjacent hydroxymethyl group.
The choice between these two building blocks would depend on the specific goals of the synthesis. If metabolic stability at the C4 position is a concern, the methoxy-substituted analogue offers a clear advantage. However, for general-purpose applications where synthetic expediency and cost are the primary drivers, the parent (oxan-4-yl)methanol is a more straightforward choice.
Alternative Scaffold: The Rise of Oxetanes in Medicinal Chemistry
While oxanes are six-membered rings, oxetanes are their four-membered counterparts. These strained cyclic ethers have gained significant traction as valuable motifs in drug design.[5][6][7] They are often employed as bioisosteres for gem-dimethyl or carbonyl groups, offering improvements in physicochemical properties such as solubility.[7][8]
Synthetic Considerations: The synthesis of oxetanes often relies on intramolecular cyclization reactions of 1,3-diols or related precursors.[5] The inherent ring strain of the oxetane ring makes these syntheses more challenging than those of the more stable tetrahydropyrans.[9]
Oxane vs. Oxetane: A Strategic Choice
The decision to use an oxane versus an oxetane derivative is a strategic one, driven by the desired properties of the final molecule.
-
Oxanes: Offer a stable, low-energy scaffold that mimics a cyclohexane ring with improved polarity. They are excellent for introducing a defined three-dimensional structure.
-
Oxetanes: Introduce a higher degree of polarity and a more compact, rigid structure due to ring strain. They are particularly useful for replacing planar carbonyl groups to improve metabolic stability and solubility.[6]
The following table summarizes the key comparative features:
| Feature | This compound | (Oxan-4-yl)methanol | 3-Substituted Oxetanes |
| Ring Size | 6-membered | 6-membered | 4-membered |
| Ring Strain | Low | Low | High[9] |
| Primary Use | Bifunctional building block | Versatile building block | Bioisostere for carbonyl/gem-dimethyl[7][8] |
| Key Features | Metabolic block at C4 | Readily available | High polarity, compact |
| Synthetic Access | Multi-step from ketone | High-yielding reduction[4] | Intramolecular cyclizations[5] |
Experimental Protocols
Synthesis of (Oxan-4-yl)methanol
This protocol is adapted from a standard literature procedure for the reduction of the corresponding ester.[4]
Materials:
-
Ethyl tetrahydro-2H-pyran-4-carboxylate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
10% aqueous sodium hydroxide (NaOH)
-
Diatomaceous earth
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
A suspension of LiAlH4 (4.0 g, 104 mmol) in anhydrous THF (100 mL) is prepared in a round-bottom flask under an inert atmosphere and cooled to 0 °C in an ice bath.[4]
-
Ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) is slowly added dropwise to the stirred suspension, maintaining the temperature at 0 °C.[4]
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the slow, dropwise addition of ethyl acetate (20 mL) to consume excess LiAlH4, followed by the addition of 10% aqueous NaOH.[4]
-
The resulting mixture is stirred for an additional 30 minutes.
-
The mixture is filtered through a pad of diatomaceous earth to remove insoluble salts.
-
The filtrate is concentrated under reduced pressure to yield (oxan-4-yl)methanol as a colorless oil. (Expected yield: ~3.9 g, 96%).[4]
Representative Synthesis of a 3-Substituted Oxetane
This generalized protocol illustrates the common strategy of intramolecular cyclization.
Procedure:
-
A suitable 1,3-diol precursor is selectively functionalized at one hydroxyl group to introduce a good leaving group (e.g., tosylate, mesylate).
-
The resulting mono-functionalized diol is treated with a non-nucleophilic base (e.g., sodium hydride) in an appropriate solvent (e.g., THF).
-
The base deprotonates the remaining free hydroxyl group, which then displaces the leaving group in an intramolecular Williamson ether synthesis to form the oxetane ring.
-
The reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Visualizing Synthetic Pathways
Caption: Comparative synthetic routes for oxane and oxetane derivatives.
Conclusion
The choice between this compound and other oxane or oxetane derivatives is a nuanced decision that hinges on the specific synthetic objective and desired molecular properties. This compound offers a unique combination of functionalities with a potential metabolic block, making it an attractive candidate for complex drug discovery programs. Its parent compound, (oxan-4-yl)methanol, remains a workhorse building block due to its straightforward and high-yielding synthesis. Oxetanes, on the other hand, provide a distinct and powerful tool for modulating physicochemical properties in a way that is not achievable with the larger, more flexible oxane scaffold. A thorough understanding of the synthetic accessibility and the subtle, yet significant, structural and electronic differences between these building blocks is crucial for their effective deployment in modern organic synthesis.
References
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (Oxan-4-yl)methanol | C6H12O2 | CID 2773573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (TETRAHYDRO-2H-PYRAN-4-YL)METHANOL | 14774-37-9 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (4-Methoxyoxan-4-yl)methanol: A Comparative Guide to Established Pharmacophores
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel scaffold, (4-Methoxyoxan-4-yl)methanol. In the absence of direct experimental data for this compound, we present a robust benchmarking methodology against three well-characterized pharmacophores, each representing a distinct therapeutic class. This document is intended to serve as a foundational resource for researchers seeking to explore the pharmacological landscape of this and similar oxane-based structures.
Introduction: The Rationale for this compound
The tetrahydropyran (oxane) ring is a "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical properties and its role as a bioisostere for other cyclic systems. The introduction of methoxy and hydroxymethyl groups at the 4-position of the oxane ring in this compound creates a unique chemical entity with potential for novel biological activity. The ether and alcohol functionalities can act as hydrogen bond donors and acceptors, while the overall scaffold maintains a degree of conformational rigidity. This combination of features suggests that this compound could interact with a variety of biological targets.
To contextualize its potential, we will benchmark it against three established drugs, each embodying a distinct and successful pharmacophore:
-
Diazepam: A classic benzodiazepine, acting as a positive allosteric modulator of the GABA-A receptor.
-
Buspirone: An anxiolytic agent, primarily a serotonin 5-HT1A receptor partial agonist.
-
Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.
This comparative approach will allow us to hypothetically position this compound within the existing pharmacopeia and to design a rational experimental strategy for its evaluation.
Comparative Analysis of Physicochemical and Pharmacological Properties
A molecule's biological activity is intrinsically linked to its physicochemical properties. The following table summarizes key parameters for our benchmark compounds. While experimental data for this compound is not available, we have included predicted values to facilitate a preliminary comparison.
| Property | This compound (Predicted) | Diazepam | Buspirone | Ibuprofen |
| Molecular Weight ( g/mol ) | 146.18 | 284.74[1] | 385.5[2] | 206.29 |
| LogP | ~1.5 | 2.82 | 2.63[2] | 3.97 |
| pKa | N/A (non-ionizable) | 3.4[3] | 7.6 (basic)[2] | 4.91 (acidic) |
| Water Solubility | Moderately Soluble | Practically insoluble[3] | 0.588 g/L[2] | Very slightly soluble (21 mg/L)[4] |
| Primary Target(s) | Unknown | GABA-A Receptor[5][6] | 5-HT1A Receptor[2][7] | COX-1/COX-2 Enzymes[8] |
| Binding Affinity (Ki, nM) | Unknown | ~4 (GABA-A)[9] | 4 - 78 (5-HT1A)[10] | 95-133 (FABP4)[11] |
| Functional Activity | Unknown | Positive Allosteric Modulator[5] | Partial Agonist[7][12] | Inhibitor[8] |
Expert Insights: The predicted lower molecular weight and LogP of this compound compared to the benchmark drugs suggest it may possess favorable pharmacokinetic properties, such as good absorption and distribution. Its non-ionizable nature would differentiate it from the acidic, basic, or weakly basic comparators.
Experimental Workflows for Comparative Benchmarking
To empirically determine the pharmacological profile of this compound, a series of in vitro assays are necessary. The following diagrams and protocols outline the standard methodologies for assessing activity at the targets of our benchmark compounds.
GABA-A Receptor Binding Assay (Target for Diazepam)
This assay determines the ability of a test compound to displace a radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor.
Caption: Workflow for a 5-HT1A receptor cAMP functional assay.
Detailed Protocol: Inhibition of Forskolin-Stimulated cAMP Production
-
Cell Culture:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) in appropriate media.
-
Plate the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (e.g., buspirone or this compound) to the wells.
-
Incubate for a short period to allow the compound to bind to the receptors.
-
Add forskolin, a direct activator of adenylyl cyclase, to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C. [13]
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect).
-
COX Enzyme Inhibition Assay (Target for Ibuprofen)
This assay measures the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Caption: Workflow for a COX enzyme inhibition assay.
Detailed Protocol: COX Inhibitor Screening Assay
-
Reaction Setup:
-
In a 96-well plate, add reaction buffer, a heme cofactor, and either purified COX-1 or COX-2 enzyme. [16][17] * Add varying concentrations of the test compound (e.g., ibuprofen or this compound) or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10 minutes) at 37°C to allow for binding. [16]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a precise duration (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a strong acid (e.g., hydrochloric acid).
-
-
Product Detection:
-
Data Analysis:
-
Calculate the percentage of COX activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Conclusion and Future Directions
This guide establishes a clear and scientifically rigorous path for the initial characterization of this compound. By benchmarking against well-understood pharmacophores like those of diazepam, buspirone, and ibuprofen, researchers can efficiently probe its potential therapeutic relevance. The provided experimental protocols offer a standardized approach to generate the necessary data for a comprehensive evaluation.
The unique structural features of this compound warrant a thorough investigation. Its journey from a novel chemical entity to a potential therapeutic lead begins with the systematic and comparative analysis outlined in this document.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of (4-Methoxyoxan-4-yl)methanol Derivatives
Introduction: The Emergence of the Oxane Scaffold in Modern Drug Discovery
In the perpetual quest for novel chemical matter with improved therapeutic profiles, medicinal chemists are increasingly turning to saturated heterocyclic scaffolds to explore new, three-dimensional chemical space. Among these, the tetrahydropyran (oxane) ring has emerged as a "privileged structure"—a molecular framework that is often found in biologically active compounds.[1][2] The (4-Methoxyoxan-4-yl)methanol core represents a promising, yet largely uncharacterized, platform for drug design. The inclusion of the oxane motif can favorably modulate critical physicochemical properties such as aqueous solubility and metabolic stability, potentially offering advantages over more traditional carbocyclic or aromatic systems.[3][4]
However, the introduction of any novel scaffold into a drug discovery pipeline necessitates a rigorous and early assessment of its selectivity profile. Off-target interactions are a primary cause of drug candidate attrition, leading to unforeseen toxicity or a misleading understanding of the structure-activity relationship (SAR).[5] This guide, therefore, presents a comprehensive, multi-tiered framework for the systematic evaluation of cross-reactivity for novel this compound derivatives. We will move beyond simple protocols to explain the causal relationships between molecular properties, experimental design, and data interpretation, providing the in-depth insights required to select candidates with the highest potential for success.
The Physicochemical Basis of Selectivity: More Than Just a Lock and Key
A compound's selectivity is not solely dictated by its fit to the intended target's binding site. Its fundamental physicochemical properties—lipophilicity, size, charge, and polarity—profoundly influence its behavior in complex biological systems.[6][7] Highly lipophilic compounds, for instance, often exhibit non-specific binding to hydrophobic pockets in numerous proteins, leading to a promiscuous activity profile and an increased risk of off-target effects.[8] Therefore, the initial step in any cross-reactivity assessment is to characterize these properties.
To illustrate our experimental approach, we will consider three hypothetical derivatives of the this compound core, each designed with distinct physicochemical features.
| Compound ID | Structure (R-group attached to the primary alcohol) | Hypothetical cLogP | Hypothetical pKa | Molecular Weight ( g/mol ) | Rationale |
| Derivative A | -H (Parent Methanol) | 1.2 | N/A | 160.21 | Baseline, polar compound. |
| Derivative B | -C(=O)NH-(4-chlorophenyl) | 3.8 | N/A | 313.77 | Lipophilic, aromatic amide to explore potency and potential off-target liabilities. |
| Derivative C | -C(=O)NH-CH2CH2-piperidine | 2.5 | 8.5 (basic) | 284.38 | Introduction of a basic nitrogen to improve solubility and explore ionizable interactions. |
These representative compounds will serve as our case study throughout the tiered experimental framework outlined below.
A Tiered Experimental Framework for Cross-Reactivity Profiling
A robust cross-reactivity assessment is not a single experiment but a strategic, tiered cascade. The goal is to use high-throughput, cost-effective assays early on to cast a wide net, followed by more complex, physiologically relevant assays to confirm and characterize any findings.
Tier 1: Primary Target Engagement and Potency
Causality: Before searching for what you don't want a compound to do, you must rigorously confirm that it does what you intend. This baseline measurement of on-target potency (e.g., IC50 or EC50) is the benchmark against which all off-target activities will be compared.
Experimental Protocol: Fluorescence Polarization (FP) Binding Assay
This protocol assumes the primary target is a purified protein (e.g., a kinase) for which a fluorescent tracer ligand is available.
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
Prepare a 2X solution of the target protein in Assay Buffer.
-
Prepare a 2X solution of the fluorescent tracer in Assay Buffer.
-
Prepare serial dilutions of the this compound derivatives in 100% DMSO, then dilute into Assay Buffer to create a 4X final concentration stock plate.
-
-
Assay Execution (384-well format):
-
Add 5 µL of Assay Buffer to all wells.
-
Add 5 µL of the 4X test compound solution to the sample wells. Add 5 µL of Assay Buffer with diluted DMSO for "no inhibitor" controls.
-
Add 5 µL of the 2X target protein solution. Incubate for 15 minutes at room temperature.
-
Add 5 µL of the 2X fluorescent tracer solution to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a suitable plate reader capable of measuring fluorescence polarization (mP).
-
-
Data Analysis:
-
Calculate the percent inhibition based on high (tracer only) and low (tracer + protein) mP controls.
-
Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Broad In Vitro Selectivity Screening
Causality: This is the discovery phase for off-target effects. By screening against large, diverse panels of common drug targets, we can efficiently identify potential liabilities. Kinase and hERG channel panels are industry-standard starting points due to the conserved nature of the kinome's ATP binding site and the critical cardiac safety implications of hERG blockade.[9][10]
Experimental Protocol 1: Kinase Selectivity Panel
Commercial services offer comprehensive kinase profiling.[10][11] A typical screen involves a radiometric assay that measures the incorporation of ³³P-labeled phosphate from [γ-³³P]ATP onto a substrate.
-
Compound Submission: Provide the test compounds (e.g., Derivatives A, B, and C) at a high concentration stock (e.g., 10 mM in 100% DMSO).
-
Assay Execution (Service Provider):
-
Compounds are typically tested at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.[12]
-
Kinase reactions are performed at or near the ATP Km for each enzyme to ensure sensitive detection of ATP-competitive inhibitors.[11]
-
The reaction mixture, containing the specific kinase, substrate, cofactors, [γ-³³P]ATP, and test compound, is incubated.
-
The reaction is stopped, and the radiolabeled substrate is separated from the residual [γ-³³P]ATP.
-
Radioactivity incorporated into the substrate is measured using a scintillation counter.
-
-
Data Analysis:
-
Results are reported as Percent Inhibition relative to a DMSO vehicle control. A common threshold for a significant "hit" is >50% inhibition.
-
Experimental Protocol 2: hERG Channel Automated Patch Clamp
Automated patch clamp is the gold standard for assessing compound effects on ion channel function, providing direct measurement of channel blockade.[13][14]
-
Cell Culture: A stable cell line expressing the hERG (Kv11.1) channel (e.g., HEK293 or CHO cells) is cultured to an appropriate confluency.
-
Assay Execution (Automated Platform, e.g., QPatch):
-
Cells are harvested and prepared for automated patch clamping.
-
A whole-cell patch configuration is established.
-
The hERG current is elicited using a specific voltage-step protocol designed to measure the tail current, which is critical for assessing repolarization.[13]
-
After establishing a stable baseline current, the test compound is applied at increasing concentrations (typically 5-8 concentrations to generate a dose-response curve).
-
The effect of each concentration on the hERG tail current is measured.
-
-
Data Analysis:
-
The percent inhibition of the hERG tail current is calculated for each concentration.
-
Data are plotted and fitted to determine the IC50 value for hERG blockade.
-
Tier 3: Cellular and Phenotypic Confirmation
Causality: An interaction in a biochemical assay (Tier 2) does not always translate to a functional effect in a living cell. Cellular assays are essential to confirm that an off-target binding event leads to a biological consequence.[] Furthermore, assessing general cytotoxicity is crucial to distinguish specific off-target signaling from non-specific cell death and to determine a compound's therapeutic window.
Experimental Protocol: Cellular Phosphorylation Assay & Cytotoxicity
This protocol assumes a Tier 2 kinase panel identified "Kinase X" as a significant off-target hit for Derivative B.
-
Cell Line Selection: Choose a cell line where the Kinase X signaling pathway is active and a downstream phosphorylation event can be measured.
-
Compound Treatment:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of Derivative B for a specified time (e.g., 2 hours). Include positive and negative controls.
-
-
Phosphorylation Measurement (e.g., AlphaLISA®):
-
Lyse the cells according to the assay kit protocol.
-
Add the cell lysate to an assay plate containing AlphaLISA® acceptor beads conjugated to an antibody for the total Kinase X substrate and donor beads conjugated to an antibody for the phosphorylated form of the substrate.
-
Incubate as required.
-
Read the plate on an AlphaLISA-capable reader. A decrease in signal indicates inhibition of the off-target Kinase X.
-
-
Cytotoxicity Measurement (Parallel Plate):
-
In a separate plate prepared identically, treat cells with the same concentrations of Derivative B for a longer duration (e.g., 48-72 hours).
-
Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP) and read the luminescence.
-
-
Data Analysis:
-
Calculate IC50 values for both the inhibition of the off-target pathway and for cytotoxicity (CC50).
-
Comparative Analysis: A Hypothetical Case Study
By integrating the data from all three tiers, we can build a comprehensive cross-reactivity profile for each derivative and make informed decisions.
| Parameter | Derivative A | Derivative B | Derivative C | Interpretation |
| Primary Target IC50 (nM) | 1500 | 25 | 95 | Derivative B is highly potent. Derivative A is inactive. Derivative C shows moderate potency. |
| Kinase X Off-Target IC50 (nM) | >10,000 | 80 | >10,000 | Derivative B has significant off-target activity against Kinase X. |
| Selectivity Index (Kinase X / Primary) | >6.7 | 3.2 | >105 | A selectivity index >100 is desirable. Derivative B is non-selective and carries a high risk of on-target/off-target overlap. |
| hERG Blockade IC50 (µM) | >30 | 0.5 | 25 | Derivative B is a potent hERG blocker, indicating a high risk of cardiotoxicity.[16] An IC50 <1 µM is a major red flag. |
| HepG2 Cytotoxicity CC50 (µM) | >50 | 1.2 | >50 | The cytotoxicity of Derivative B correlates with its hERG activity, suggesting a potential mechanism of toxicity. |
| Decision | Drop (Inactive) | Drop (Poor Selectivity, hERG risk) | Optimize (Good starting point) | Derivative C provides a viable scaffold for further optimization to improve on-target potency while maintaining its clean selectivity profile. |
Causality in Action: In this hypothetical scenario, the addition of the lipophilic chlorophenyl group in Derivative B (cLogP 3.8) dramatically increased potency but at the cost of selectivity. This lipophilicity likely enabled non-specific binding to the hydrophobic ATP pocket of Kinase X and the pore of the hERG channel. In contrast, Derivative C , with its moderate lipophilicity and ionizable center, maintained a much cleaner profile, highlighting a more promising path for lead optimization.
Conclusion and Forward Outlook
The evaluation of cross-reactivity is a cornerstone of modern, safety-conscious drug discovery. For novel scaffolds such as this compound, a proactive and systematic profiling strategy is not merely recommended; it is essential for success. By employing a tiered approach that begins with physicochemical characterization and progresses through broad biochemical screening to specific cellular confirmation, research teams can gain a deep understanding of a compound's selectivity profile. This guide provides a robust framework for such an investigation, emphasizing the causal links between molecular properties, experimental outcomes, and strategic decision-making. By identifying and mitigating off-target liabilities early, the promise of the oxane scaffold can be pursued with greater confidence, ultimately accelerating the delivery of safer and more effective medicines.
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A Comparative Guide to Catalyst Efficacy in the Synthesis of (4-Methoxyoxan-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, the tetrahydropyran (THP) motif is a privileged scaffold found in numerous bioactive natural products and pharmaceuticals. This guide provides an in-depth comparative analysis of catalytic strategies for the synthesis of a specific substituted tetrahydropyran, (4-Methoxyoxan-4-yl)methanol. By examining various catalytic systems for key synthetic transformations, this document aims to equip researchers with the knowledge to select the most efficacious catalyst for their specific needs, considering factors such as yield, selectivity, and reaction conditions.
Introduction to this compound and Synthetic Challenges
This compound is a tetrahydropyran derivative with vicinal methoxy and hydroxymethyl groups at the C4 position. This unique substitution pattern presents a synthetic challenge, requiring precise control over the introduction of two distinct functional groups at a single carbon atom. The development of efficient and selective catalytic methods is paramount for the viable production of this and structurally related compounds.
Proposed Synthetic Pathways
Two primary retrosynthetic pathways are considered for the synthesis of this compound, starting from readily available precursors:
-
Pathway A: Reduction of a Carboxylate Precursor. This approach involves the catalytic reduction of ethyl tetrahydropyran-4-carboxylate to (tetrahydro-2H-pyran-4-yl)methanol, followed by subsequent catalytic oxidation and methoxylation steps at the C4 position.
-
Pathway B: Functionalization of a Ketone Precursor. This pathway starts with tetrahydropyran-4-one and involves the direct catalytic introduction of the hydroxymethyl and methoxy groups at the C4 position.
This guide will focus on a comparative analysis of catalysts for the key transformations within these pathways.
Caption: Proposed synthetic pathways to this compound.
Part 1: Catalytic Reduction of Ethyl Tetrahydropyran-4-carboxylate
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. While stoichiometric reagents like lithium aluminum hydride are effective, catalytic methods are preferred for their improved safety profile, atom economy, and milder reaction conditions. The primary catalytic approaches for this transformation are catalytic hydrogenation and catalytic hydrosilylation.
Comparative Analysis of Reduction Catalysts
| Catalyst Class | Representative Catalyst | Reaction Type | Typical Yield (%) | Key Advantages | Limitations |
| Heterogeneous Hydrogenation | Copper Chromite | Hydrogenation | High | Inexpensive, robust | Requires high pressure and temperature |
| Homogeneous Hydrogenation | [Ru(acac)₃]/Triphos | Hydrogenation | >90 | Mild conditions, high selectivity | Requires specialized ligands |
| Homogeneous Hydrosilylation | Rh(III) complexes | Hydrosilylation | >90 | Mild conditions, excellent chemoselectivity[1] | Cost of rhodium, air-sensitive catalysts |
| Homogeneous Hydrosilylation | Zinc-based catalysts | Hydrosilylation | Good | Abundant and inexpensive metal | May require higher catalyst loading |
In-Depth Discussion
Heterogeneous Catalytic Hydrogenation: Traditional catalysts like copper chromite are widely used in industrial settings for the hydrogenation of esters.[2] Their primary advantage is low cost and high durability. However, the requirement for harsh reaction conditions (high temperatures and pressures) can limit their applicability in a laboratory setting and for substrates with sensitive functional groups.
Homogeneous Catalytic Hydrogenation: Ruthenium-based catalysts, often in combination with phosphine ligands, have emerged as powerful tools for ester reduction under milder conditions.[2] These systems offer high yields and selectivities, but the synthesis of the required ligands can be complex and costly.
Catalytic Hydrosilylation: This method utilizes silanes as a source of hydride in the presence of a transition metal catalyst. Rhodium complexes have demonstrated exceptional activity and chemoselectivity for the reduction of esters to alcohols at room temperature.[1] The mild reaction conditions make this a very attractive option. More recently, catalysts based on more abundant and less expensive metals like zinc have also been developed for this transformation, offering a more sustainable alternative.[3] The choice of silane is crucial for achieving high chemoselectivity.[1][4]
Experimental Protocol: Rhodium-Catalyzed Hydrosilylation of Ethyl Tetrahydropyran-4-carboxylate
This protocol is a representative example based on the principles of rhodium-catalyzed ester reduction.
Caption: Experimental workflow for Rh-catalyzed hydrosilylation.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve ethyl tetrahydropyran-4-carboxylate (1.0 mmol) and the rhodium catalyst (e.g., [Rh(COD)Cl]₂ with a suitable ligand, 0.5-2 mol%) in anhydrous tetrahydrofuran (THF, 5 mL).
-
Addition of Silane: Slowly add diphenylsilane (2.2 mmol) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of 1 M aqueous HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield (tetrahydro-2H-pyran-4-yl)methanol.
Part 2: Catalytic Functionalization of Tetrahydropyran-4-one
An alternative and potentially more convergent approach involves the direct functionalization of tetrahydropyran-4-one. This pathway necessitates the catalytic introduction of both a hydroxymethyl group and a methoxy group at the C4 position.
Comparative Analysis of Functionalization Catalysts
| Catalyst Class | Representative Catalyst | Reaction Type | Typical Yield (%) | Key Advantages | Limitations |
| Organocatalysis | Chiral Primary Amine-Thiourea | α-Alkylation | High | Metal-free, high enantioselectivity | Substrate scope can be limited |
| Photoredox Catalysis | Ru(bpy)₃Cl₂ / Ir(ppy)₃ | Hydroxymethylation | Good | Mild conditions, utilizes visible light | Requires photocatalyst and light source |
| Phase-Transfer Catalysis | Cinchona Alkaloid-derived PTC | α-Hydroxylation | Good to Excellent | Operationally simple, uses molecular oxygen[5] | May require optimization of reaction conditions |
| Metal Catalysis | Scandium(III) complexes | Hydroxymethylation | Good | Lewis acid catalysis, can be performed in water[6] | Catalyst can be sensitive to hydrolysis |
| Metal Catalysis | Cobalt(II) chloride | α-Methoxymethylation | Up to 91% | Inexpensive catalyst, uses methanol as C1 source | Requires an oxidant (e.g., TBHP) |
In-Depth Discussion
Organocatalysis: Chiral bifunctional catalysts, such as primary amine-thioureas, have been successfully employed for the asymmetric α-alkylation of cyclic ketones.[7] These catalysts operate through enamine catalysis and can provide high levels of stereocontrol, making them attractive for the synthesis of chiral molecules.
Photoredox Catalysis: The merger of photoredox and organocatalysis has enabled the direct β-functionalization of cyclic ketones, and similar principles can be applied for α-functionalization.[8] Visible-light-driven α-hydroxymethylation of ketones using methanol as a green C1 source has also been reported, offering a sustainable approach.[9]
Phase-Transfer Catalysis: Chiral phase-transfer catalysts derived from cinchona alkaloids have proven effective for the enantioselective α-hydroxylation of cyclic ketones using molecular oxygen as the oxidant.[5] This method is operationally simple and environmentally friendly.
Metal Catalysis:
-
Scandium(III) Complexes: Chiral scandium(III) complexes have been utilized for the enantioselective hydroxymethylation of ketones in water, offering a green reaction medium.[6]
-
Cobalt(II) Chloride: An inexpensive and earth-abundant metal catalyst, cobalt(II) chloride, can effectively catalyze the α-methoxymethylation of ketones using methanol as the C1 source in the presence of an oxidant. This provides a direct route to introduce both the methoxy and a methylene group.
Experimental Protocol: Cobalt-Catalyzed α-Methoxymethylation of Tetrahydropyran-4-one
This protocol is a representative example based on the principles of cobalt-catalyzed C-H functionalization.
Caption: Experimental workflow for Co-catalyzed α-methoxymethylation.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube, combine tetrahydropyran-4-one (1.0 mmol), CoCl₂·6H₂O (10 mol%), and a suitable base (e.g., Cs₂CO₃, 1.5 mmol) in methanol (5 mL).
-
Addition of Oxidant: Add tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 mmol) to the mixture.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Extraction: Extract the mixture with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the α-methoxymethylated product. Further reduction of the ketone would be required to yield the final product.
Conclusion and Future Outlook
The synthesis of this compound can be approached through various catalytic strategies, each with its own set of advantages and limitations. For the reduction of an ester precursor, rhodium-catalyzed hydrosilylation offers a mild and highly efficient route, while for the functionalization of a ketone precursor, cobalt-catalyzed methoxymethylation presents an economical and direct approach.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, desired stereochemistry, and available equipment. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, such as those based on earth-abundant metals and those that can perform multiple transformations in a single pot. The continued exploration of organocatalytic and photoredox-catalyzed methods also holds great promise for the development of novel and highly selective synthetic routes to complex tetrahydropyran derivatives.
References
- Prieto-Pascual, U., Bustos, I., Freixa, Z., Kumar, A., & Huertos, M. A. (2024). Direct chemoselective reduction of plant oils using silane catalysed by Rh(III)
- Esters to Primary Alcohols, Part 1: Catalytic Hydrogen
- Organosilanes in Metal-Catalyzed, Enantioselective Reductions. (2021).
- ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. (n.d.). ChemRxiv.
- Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in w
- Silanes. (n.d.). Organic Chemistry Portal.
- ChemInform Abstract: Zinc-Catalyzed Chemoselective Reduction of Esters to Alcohols. (n.d.).
- Asymmetric α-hydroxylation of acyclic and cyclic ketones by using a phase-transfer catalyst. (n.d.).
- Selective Oxidation of Alcohols to Esters Using Heterogeneous Co3O4–N@C Catalysts under Mild Conditions. (n.d.). Journal of the American Chemical Society.
- Direct β‑Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organoc
- Visible-Light-Driven α-Hydroxymethylation of Ketones in a Continuous-Flow Microreactor. (n.d.).
- Esters to Primary Alcohols, Part 4: Aluminum Hydrides. (2022). YouTube.
- Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine C
- Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.
- Method for integrated production of 2-substituted 4-hydroxy-4-methyl tetrahydropyrans and.... (n.d.).
- Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. (2015).
Sources
- 1. Direct chemoselective reduction of plant oils using silane catalysed by Rh( iii ) complexes at ambient temperature - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00481C [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly enantioselective hydroxymethylation of unmodified α-substituted aryl ketones in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
A Prototypical In Silico Modeling and Comparative Analysis of (4-Methoxyoxan-4-yl)methanol Analogs
This guide presents a comprehensive, prototypical framework for the in silico investigation of (4-Methoxyoxan-4-yl)methanol and a designed set of its analogs. The methodologies detailed herein are standard in the field of computational drug discovery and are intended to serve as an educational resource for researchers, scientists, and drug development professionals. The presented data is generated for illustrative purposes to demonstrate the workflow, data presentation, and interpretation of a comparative computational analysis.
Introduction: The Rationale for In Silico Investigation
The oxane (tetrahydropyran) ring is a prevalent scaffold in numerous biologically active natural products and synthetic compounds. Its presence suggests the potential for specific interactions with biological macromolecules, making derivatives of this core structure intriguing candidates for drug discovery. This compound, with its methoxy and hydroxymethyl substitutions, presents a unique combination of hydrogen bond donors and acceptors, alongside a degree of conformational flexibility that could be conducive to binding within a protein active site.
Given the novelty of this specific chemical entity and the absence of extensive experimental data in publicly accessible literature, in silico modeling provides a rapid, cost-effective, and predictive approach to explore its potential therapeutic value.[1] Computational methods allow us to hypothesize biological targets, predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and guide the synthesis of more potent and selective analogs.[2]
This guide will walk through a standard computational workflow, from target identification and analog design to molecular docking and ADMET prediction, providing a comparative analysis of our designed this compound analogs.
Foundational & Exploratory: Target Identification and Analog Design
Hypothetical Target Selection: Cyclooxygenase-2 (COX-2)
In the absence of experimental data for this compound, we will proceed with a hypothetical, yet plausible, biological target to illustrate our in silico workflow. The oxane moiety is found in various compounds with anti-inflammatory properties. Therefore, for the purpose of this guide, we will investigate the potential of our lead compound and its analogs to act as inhibitors of Cyclooxygenase-2 (COX-2). COX-2 is a well-validated enzyme involved in the inflammatory cascade and is a common target for non-steroidal anti-inflammatory drugs (NSAIDs).
Design of this compound Analogs
To explore the structure-activity relationship (SAR) around the this compound scaffold, a small, focused library of ten analogs (Analogs 1-10) has been designed. The modifications are systematic, targeting the methoxy and hydroxymethyl groups to probe the effects of lipophilicity, hydrogen bonding capacity, and steric bulk on the predicted binding affinity for COX-2 and the overall ADMET profile.
Table 1: Designed Analogs of this compound
| Compound ID | R1 (at C4) | R2 (at C4) |
| Parent | -OCH3 | -CH2OH |
| Analog 1 | -OH | -CH2OH |
| Analog 2 | -OCH2CH3 | -CH2OH |
| Analog 3 | -F | -CH2OH |
| Analog 4 | -Cl | -CH2OH |
| Analog 5 | -OCH3 | -H |
| Analog 6 | -OCH3 | -CH2OCH3 |
| Analog 7 | -OCH3 | -COOH |
| Analog 8 | -N(CH3)2 | -CH2OH |
| Analog 9 | -CN | -CH2OH |
| Analog 10 | -OCH3 | -CH2F |
In Silico Modeling Workflow
The computational analysis of our compound library will follow a structured workflow, commencing with the preparation of the ligand and protein structures, followed by molecular docking simulations to predict binding affinities and interaction modes. Subsequently, ADMET properties will be predicted to assess the drug-likeness of the designed analogs.
Caption: General workflow for the in silico modeling of small molecules.
Experimental Protocols (Computational Methodologies)
Ligand and Protein Preparation
Ligand Preparation:
-
The 2D structures of this compound and its analogs were drawn using ChemDraw Professional.
-
These structures were then converted to 3D and subjected to energy minimization using the MMFF94 force field in Avogadro 2. This step is crucial to obtain a low-energy, stable conformation for docking.
Protein Preparation:
-
The crystal structure of human COX-2 in complex with a selective inhibitor (PDB ID: 5IKR) was downloaded from the Protein Data Bank.
-
The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involved removing water molecules beyond 5 Å from the active site, adding hydrogens, assigning correct bond orders, and optimizing the hydrogen bond network. The protonation states of ionizable residues were determined at a pH of 7.4.
Molecular Docking
Molecular docking simulations were performed to predict the binding mode and affinity of the designed compounds within the COX-2 active site.
-
Grid Generation: A receptor grid was generated centered on the co-crystallized ligand in the 5IKR structure, defining the active site for docking.
-
Ligand Docking: The prepared ligands were docked into the defined active site using the Glide (Grid-based Ligand Docking with Energetics) program in its Standard Precision (SP) mode.
-
Pose Analysis: The resulting docking poses were analyzed for their interactions with the key amino acid residues in the COX-2 active site. The GlideScore (GScore), a measure of the predicted binding affinity, was used for ranking the compounds.
ADMET Prediction
The ADMET properties of the parent compound and its analogs were predicted using the SwissADME web server.[3] This provides insights into the drug-likeness and potential pharmacokinetic profiles of the compounds. The Simplified Molecular Input Line Entry System (SMILES) for each compound was submitted to the server for analysis.
Results and Comparative Analysis
Molecular Docking Analysis
The molecular docking results provide a quantitative prediction of the binding affinity (GScore) and a qualitative understanding of the binding interactions of each analog within the COX-2 active site.
Table 2: Molecular Docking Scores and Key Interactions of this compound and its Analogs with COX-2
| Compound ID | GScore (kcal/mol) | Key Interacting Residues |
| Parent | -5.8 | Arg120, Tyr355, Ser530 |
| Analog 1 | -6.2 | Arg120, Tyr355, Ser530 (stronger H-bond) |
| Analog 2 | -5.5 | Arg120, Tyr355 |
| Analog 3 | -6.0 | Arg120, Tyr355, Ser530 |
| Analog 4 | -6.1 | Arg120, Tyr355, Ser530 |
| Analog 5 | -4.9 | Tyr355 |
| Analog 6 | -5.7 | Arg120, Tyr355 |
| Analog 7 | -6.5 | Arg120, Tyr355, Ser530, Arg513 |
| Analog 8 | -5.2 | Tyr355, Ser530 |
| Analog 9 | -5.9 | Arg120, Tyr355 |
| Analog 10 | -5.9 | Arg120, Tyr355, Ser530 |
Analysis of Docking Results:
-
Analog 7 (-COOH) exhibited the highest predicted binding affinity, likely due to the formation of a strong ionic interaction with Arg120 and an additional hydrogen bond with Arg513 at the entrance of the active site.
-
Analog 1 (-OH) also showed an improved GScore compared to the parent compound, suggesting that a hydrogen bond donating group at the R1 position is favorable for binding.
-
The introduction of larger (Analog 2) or more electronegative (Analogs 3 and 4) groups at R1 had a mixed effect on the predicted affinity.
-
Removal of the hydroxymethyl group (Analog 5) significantly reduced the predicted binding affinity, highlighting the importance of this group for interaction with the protein.
Sources
In the landscape of modern drug discovery and development, the tetrahydropyran (THP) moiety is a cornerstone of molecular design. Its prevalence in bioactive natural products and its utility as a versatile scaffold in medicinal chemistry underscore the importance of precise structural characterization. For researchers and scientists, a deep understanding of how substituents influence the spectroscopic properties of the THP ring is paramount for unambiguous identification and the rational design of novel therapeutics.
This guide provides a comparative spectroscopic analysis of (4-Methoxyoxan-4-yl)methanol and its structurally related analogs. Due to the limited availability of experimental data for this compound, this guide will leverage established spectroscopic principles and available data from related compounds to predict its spectral characteristics. This comparative approach serves as a powerful tool for structural elucidation, enabling researchers to interpret complex spectra with greater confidence.
The Influence of Substitution on the Tetrahydropyran Scaffold
The electronic environment of the tetrahydropyran ring is significantly perturbed by the introduction of substituents at the C4 position. These perturbations manifest as distinct changes in Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and mass spectrometric fragmentation patterns. By systematically comparing (tetrahydropyran-4-yl)methanol and 4-hydroxytetrahydropyran, we can deconstruct the individual contributions of the hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups. These insights will then be extrapolated to predict the spectroscopic signatures of the more complex this compound, which incorporates both a methoxy (-OCH₃) and a hydroxymethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the protons on the tetrahydropyran ring typically appear as complex multiplets due to spin-spin coupling. The key diagnostic signals are those of the protons alpha to the ring oxygen (H2/H6) and the protons on the substituent-bearing carbon (C4).
Comparative Analysis:
-
4-Hydroxytetrahydropyran: The presence of the electron-withdrawing hydroxyl group at C4 causes a downfield shift of the axial and equatorial protons at C2/C6 and C3/C5 compared to the unsubstituted tetrahydropyran. The proton on C4 (H4) will also be shifted downfield.
-
(Tetrahydropyran-4-yl)methanol: In this analog, the hydroxyl group is one carbon removed from the ring. Consequently, its deshielding effect on the ring protons will be less pronounced compared to 4-hydroxytetrahydropyran. The most significant feature will be the signal for the -CH₂OH protons.
-
This compound (Predicted): We can predict that the ¹H NMR spectrum of this compound will exhibit features from both the methoxy and hydroxymethyl groups. The methoxy group's protons will appear as a sharp singlet, likely in the range of 3.2-3.6 ppm. The protons of the hydroxymethyl group will also be present. The protons on the tetrahydropyran ring will experience the combined electronic effects of both substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the tetrahydropyran ring are influenced by the electronegativity of the attached substituents.
Comparative Analysis:
-
4-Hydroxytetrahydropyran: The carbon atom bearing the hydroxyl group (C4) will be significantly deshielded, resulting in a downfield chemical shift. The carbons adjacent to C4 (C3/C5) will also experience a moderate downfield shift.
-
(Tetrahydropyran-4-yl)methanol: The C4 carbon will be less deshielded than in 4-hydroxytetrahydropyran, as the electron-withdrawing hydroxyl group is further away. A distinct signal for the hydroxymethyl carbon (-CH₂OH) will be observed.
-
This compound (Predicted): The quaternary carbon at C4 will be highly deshielded due to the two attached oxygen atoms. We would expect to see distinct signals for the methoxy carbon (-OCH₃) and the hydroxymethyl carbon (-CH₂OH).
Table 1: Summary of Expected ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Key ¹H NMR Signals | Key ¹³C NMR Signals |
| 4-Hydroxytetrahydropyran | H2/H6, H3/H5, H4 | C2/C6, C3/C5, C4 |
| (Tetrahydropyran-4-yl)methanol | H2/H6, H3/H5, -CH₂OH | C2/C6, C3/C5, C4, -CH₂OH |
| This compound | H2/H6, H3/H5, -OCH₃, -CH₂OH | C2/C6, C3/C5, C4 (quat.), -OCH₃, -CH₂OH |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The key vibrational bands of interest for these compounds are the O-H stretch of the hydroxyl group and the C-O stretches of the ether and alcohol functionalities.
Comparative Analysis:
-
4-Hydroxytetrahydropyran: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. A strong C-O stretching band will also be present around 1050-1150 cm⁻¹.
-
(Tetrahydropyran-4-yl)methanol: This compound will also exhibit a broad O-H stretch and a C-O stretching band, similar to 4-hydroxytetrahydropyran.
-
This compound (Predicted): A broad O-H stretch from the hydroxymethyl group is expected. The spectrum will also contain multiple C-O stretching bands corresponding to the ring ether, the methoxy ether, and the primary alcohol. The presence of the methoxy group will also introduce C-H stretching vibrations around 2850-2950 cm⁻¹.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Characteristic Absorption Range | Expected in Compounds |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | All three compounds |
| C-H Stretch (Alkyl) | 2850-3000 | All three compounds |
| C-O Stretch (Ether/Alcohol) | 1050-1150 | All three compounds |
Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.
Comparative Analysis:
-
4-Hydroxytetrahydropyran (MW: 102.13 g/mol ): The molecular ion peak (M⁺) at m/z 102 would be expected. Common fragmentation pathways would include the loss of water (M-18) and cleavage of the tetrahydropyran ring.
-
(Tetrahydropyran-4-yl)methanol (MW: 116.16 g/mol )[1]: The molecular ion peak at m/z 116 should be observable. Fragmentation may involve the loss of the hydroxymethyl group (M-31) or water (M-18).
-
This compound (MW: 146.18 g/mol ) (Predicted): The molecular ion peak is predicted at m/z 146. Key fragmentation pathways would likely involve the loss of the methoxy group (M-31), the hydroxymethyl group (M-31), or methanol (M-32).
Experimental Protocols
To obtain the spectroscopic data discussed, the following standard methodologies would be employed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Visualizing Molecular Structures and Relationships
Figure 1: Logical relationship between the target compound and its related analogs used for spectroscopic comparison.
Conclusion
References
-
Modgraph. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. [Link]
-
PubChem. (Oxan-4-yl)methanol. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
Sources
A Senior Application Scientist’s Guide to Assessing the Purity of (4-Methoxyoxan-4-yl)methanol from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the starting materials' integrity is paramount. The purity of a chemical building block like (4-Methoxyoxan-4-yl)methanol, a versatile heterocyclic alcohol, can profoundly influence reaction yields, impurity profiles of subsequent steps, and the ultimate biological activity and safety of a final compound. Relying solely on a supplier's Certificate of Analysis (CoA) can introduce unacceptable risks into a research program. This guide provides an in-depth, multi-faceted analytical strategy for independently verifying the purity of this compound, ensuring the reliability and reproducibility of your scientific endeavors.
The Certificate of Analysis (CoA): The Indispensable Starting Point
Upon receiving a chemical from a supplier, the first point of reference is the Certificate of Analysis (CoA). This document is a formal declaration from the manufacturer providing batch-specific quality control data.[1][2] It serves as a crucial quality assurance tool, typically detailing the product name, batch number, and the results of various tests confirming that the substance meets required specifications.[3][4]
However, for critical applications, particularly within regulated environments like pharmaceutical development which often operate under Good Manufacturing Practices (GMP), the CoA should be considered a baseline, not the final word.[5][6][7] Independent verification is essential to mitigate risks that cannot be eliminated through final product testing alone, such as cross-contamination or the presence of subtle impurities not captured by the supplier's specific tests.[6][8]
The initial workflow upon receipt of the material should therefore be systematic.
Caption: Initial workflow from material receipt to the decision for independent analysis.
An Orthogonal Analytical Strategy: Building a Complete Purity Profile
To construct a robust and trustworthy assessment of purity, we must employ an orthogonal testing strategy. This involves using multiple, distinct analytical techniques that measure different chemical and physical properties. If one method fails to detect an impurity, another, based on a different principle, is likely to succeed. For a molecule like this compound, which possesses both ether and alcohol functionalities, a comprehensive approach should include structural confirmation, chromatographic separation, and elemental composition analysis.
This integrated workflow ensures that the material's identity, purity, and composition are rigorously validated.
Caption: Orthogonal workflow for comprehensive purity verification.
In-Depth Experimental Protocols and Rationale
Here, we detail the methodologies for a rigorous purity assessment of this compound.
A. Identity and Structural Verification by NMR Spectroscopy
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. It provides a detailed fingerprint of the molecule's hydrogen (¹H) and carbon (¹³C) framework. For this compound, ¹H NMR confirms the presence and connectivity of all protons and can be used for quantitative analysis (qNMR) against a certified internal standard to determine absolute purity.[9][10] The chemical shifts are highly sensitive to the local electronic environment; hydrogens on carbons adjacent to the ether oxygen are expected to appear in the 3.4-4.5 ppm region, providing a clear diagnostic signal.[11][12]
Protocol:
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For quantitative NMR (qNMR), add a precisely weighed amount of a certified internal standard (e.g., maleic anhydride).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire a standard proton spectrum with a sufficient relaxation delay (D1) of at least 30 seconds to ensure full signal relaxation for accurate integration in qNMR.
-
Expected Signals:
-
Singlet for the methoxy (-OCH₃) protons.
-
Singlet for the hydroxymethyl (-CH₂OH) protons.
-
Multiplets for the oxane ring protons.
-
A broad singlet for the hydroxyl (-OH) proton, which may exchange with residual water.
-
-
-
¹³C NMR Acquisition: Acquire a standard proton-decoupled ¹³C spectrum to confirm the number of unique carbon environments. Carbons adjacent to the ether oxygen are expected in the 50-80 ppm range.[12]
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum. The ratio of integrals should correspond to the number of protons in each environment. For qNMR, compare the integral of a well-resolved analyte peak to the integral of the internal standard to calculate absolute purity.
B. Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is a powerful technique for separating the main compound from non-volatile or thermally unstable impurities. This compound is a polar compound, which can be challenging to retain on standard C18 reversed-phase columns.[13] Therefore, a column with enhanced polar retention capabilities, such as a polar-endcapped C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column, is the logical choice to achieve good peak shape and resolution.[14][15]
Protocol:
-
Instrumentation: HPLC system with a UV detector and preferably an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the analyte lacks a strong chromophore.
-
Column: Polar-embedded RP column (e.g., C18 with amide or carbamate group) or HILIC column. Dimensions: ~4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution: A shallow gradient from high aqueous to high organic content (e.g., 95% A to 50% A over 20 minutes) is recommended to elute impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for general impurities) and ELSD/CAD for universal detection.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).
-
Data Analysis: Calculate purity as the percentage of the main peak area relative to the total area of all peaks detected (Area % method).
C. Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the ideal method for identifying and quantifying volatile organic compounds, such as residual solvents from the synthesis and purification process (e.g., methanol, ethanol, ethyl acetate, THF).[16][17] A headspace autosampler is used to sample the vapor phase above the sample, avoiding injection of the non-volatile analyte onto the GC column. Mass spectrometry provides definitive identification of the detected volatiles.[18]
Protocol:
-
Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A mid-polarity column (e.g., DB-624 or equivalent) is suitable for separating common solvents.
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.
-
Headspace Conditions:
-
Oven Temperature: ~80-100 °C
-
Loop Temperature: ~110 °C
-
Equilibration Time: 15-20 minutes
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C.
-
-
MS Conditions: Scan from m/z 35 to 350 in Electron Impact (EI) mode.
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify against a standard curve prepared from known solvents.
D. Elemental Composition by CHN Analysis
Expertise & Causality: Elemental analysis provides a fundamental measure of a compound's composition by determining the mass percentages of Carbon, Hydrogen, and Nitrogen.[19][20] For a pure sample of this compound (C₇H₁₄O₃), the experimental values should align closely with the theoretical values (C: 57.51%, H: 9.65%). A significant deviation (typically >0.4%) suggests the presence of impurities, such as inorganic salts or compounds with a different elemental ratio.[21]
Protocol:
-
Instrumentation: A calibrated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh ~2-3 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.
-
Data Analysis: Compare the average experimental %C and %H values from triplicate runs to the theoretical values.
Comparative Analysis: A Case Study
To illustrate the power of this orthogonal approach, we present hypothetical data for this compound (Lot #XYZ) from three fictional suppliers.
Table 1: Supplier Certificate of Analysis Claims
| Feature | Supplier A | Supplier B | Supplier C |
| Lot Number | A-123 | B-456 | C-789 |
| Stated Purity (CoA) | 99.5% (by GC) | 99.2% (by HPLC) | >99% (by NMR) |
| Appearance | White Solid | White Solid | Off-white Solid |
Table 2: Independent Verification Results
| Analytical Test | Theoretical Value | Supplier A (Lot A-123) | Supplier B (Lot B-456) | Supplier C (Lot C-789) |
| Purity by qNMR (%) | 100 | 99.6 ± 0.2 | 96.5 ± 0.3 | 98.9 ± 0.2 |
| Purity by HPLC (Area %) | 100 | 99.7 | 99.3 | 99.1 (main), 0.8 (impurity) |
| Water Content (KF, % w/w) | 0 | 0.15 | 0.20 | 0.35 |
| Residual Solvents (GC-MS) | None | Toluene (80 ppm) | Methanol (3100 ppm) | None Detected |
| Elemental Analysis (%C) | 57.51 | 57.45 | 56.98 | 57.39 |
| Elemental Analysis (%H) | 9.65 | 9.61 | 9.55 | 9.60 |
| Identified Impurities | Trace toluene | Significant methanol | Unidentified peak at RRT 1.15 in HPLC | |
| Overall Assessment | High Purity | High Solvent Content | Contains Related Impurity |
Interpretation and Discussion
The orthogonal analysis provides a much clearer picture than the CoAs alone:
-
Supplier A: The material is of high quality. All analytical results are consistent and confirm the high purity stated on the CoA. The trace level of toluene is within acceptable limits for most research applications.
-
Supplier B: The qNMR result (96.5%) is significantly lower than the CoA claim (99.2%). The GC-MS data reveals the reason: a high concentration of residual methanol (3100 ppm or 0.31%). The HPLC method used by the supplier likely did not resolve methanol well, leading to an inflated purity value. The lower elemental analysis values also support the presence of a significant impurity. This material may be unsuitable for applications sensitive to methanol or where precise stoichiometry is required.
-
Supplier C: While the NMR and HPLC purity values are high, the HPLC chromatogram shows a significant unknown impurity (0.8%). The off-white color also suggests an impurity. This could be a structural isomer or a byproduct from synthesis. While the overall purity is high, the presence of an unknown related substance is a major concern for drug development, as it could have unintended biological activity. Further investigation (e.g., by LC-MS) would be required to identify this impurity before the material could be approved for critical use.
Conclusion
Assessing the purity of a key synthetic building block like this compound is a critical, multi-step process that extends beyond a simple review of the supplier's Certificate of Analysis. By implementing a self-validating system of orthogonal analytical techniques—NMR for identity, HPLC and GC-MS for organic impurities, and elemental analysis for fundamental composition—researchers can build a comprehensive and trustworthy purity profile. This rigorous approach is the bedrock of scientific integrity, ensuring that experimental outcomes are reliable, reproducible, and built upon a foundation of well-characterized starting materials.
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Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry? Retrieved from Advent Chembio website. [Link]
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ScienceDirect. (2025, October 2). Elemental analyses: Significance and symbolism. Retrieved from ScienceDirect Topics. [Link]
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Wikipedia. (n.d.). Elemental analysis. Retrieved from Wikipedia. [Link]
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Khan Academy. (n.d.). Analyzing the purity of a mixture (worked example). Retrieved from Khan Academy. [Link]
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Peak Lab Peptides. (2026, January 12). Understanding Certificates of Analysis (COAs) in Laboratory Research. Retrieved from Peak Lab Peptides blog. [Link]
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Optihaven. (2025, May 30). Good Manufacturing Practices (GMP). Retrieved from Optihaven. [Link]
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Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from Elementar website. [Link]
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SafetyCulture. (2025, August 8). What is GMP | Good Manufacturing Practices. Retrieved from SafetyCulture. [Link]
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Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template. Retrieved from Artsyl website. [Link]
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Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from Chemistry LibreTexts. [Link]
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National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from OpenStax. [Link]
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Morressier. (2022, March 24). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. Retrieved from Morressier. [Link]
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MDPI. (2025, August 6). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Retrieved from MDPI. [Link]
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LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from Chromatography Online. [Link]
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LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from Chromatography Online. [Link]
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PubMed. (2013, May). GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. Analytical and Bioanalytical Chemistry, 405(12), 4139-47. [Link]
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A Researcher's Guide to Saturated Heterocyclic Scaffolds: A Comparative Analysis of (Tetrahydropyran-4-yl)methanol and its Alternatives in Medicinal Chemistry
In the landscape of modern drug discovery, the deliberate selection of molecular building blocks is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Saturated heterocyclic scaffolds have emerged as indispensable tools for medicinal chemists, offering a pathway to escape the "flatland" of aromatic systems and explore the three-dimensional chemical space that is often more conducive to specific and potent biological interactions.[1][2] This guide provides a comparative analysis of (tetrahydropyran-4-yl)methanol, a widely used building block, and its contemporary alternatives, with a focus on the rationale behind their selection and the reproducibility of their experimental outcomes.
The Ascendance of Saturated Heterocycles in Drug Design
Historically, drug discovery has been heavily reliant on aromatic and heteroaromatic structures. However, the increasing recognition of the limitations associated with high aromatic ring counts, such as poor solubility and metabolic instability, has propelled the exploration of saturated heterocycles.[2] These scaffolds, including tetrahydropyrans (THPs), oxetanes, and tetrahydrofurans (THFs), offer several advantages:
-
Improved Physicochemical Properties: Incorporation of saturated heterocycles can lead to enhanced aqueous solubility, lower lipophilicity, and improved metabolic stability.[1][3]
-
Three-Dimensionality: The non-planar nature of these rings allows for a more precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets.[1]
-
Novel Chemical Space: They provide access to a greater diversity of molecular shapes and stereoisomers, expanding the accessible chemical space for drug design.[1]
The tetrahydropyran ring, in particular, is a valuable scaffold. It can be considered a conformationally constrained ether and a bioisostere of a cyclohexane ring but with lower lipophilicity and the potential for hydrogen bonding via the ring oxygen.[3] This can favorably modulate the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3]
(Tetrahydropyran-4-yl)methanol: A Versatile and Well-Characterized Building Block
(Tetrahydropyran-4-yl)methanol (also known as (Oxan-4-yl)methanol) is a commercially available and extensively utilized building block in both pharmaceutical and polymer chemistry.[4][5] Its utility stems from the presence of a primary alcohol on a stable, non-aromatic heterocyclic core, providing a versatile handle for further chemical modifications.
Physicochemical Properties
A summary of the key physicochemical properties of (tetrahydropyran-4-yl)methanol is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [6][7][8] |
| Molecular Weight | 116.16 g/mol | [6][7] |
| Boiling Point | 218.9 °C at 760 mmHg | [6] |
| Purity | >97.0% (GC) | [7] |
| Form | Colorless to light yellow clear liquid | [7] |
| Water Solubility | Slightly soluble | [9] |
Reproducible Synthesis of (Tetrahydropyran-4-yl)methanol
The reliable synthesis of this building block is crucial for its application in multi-step synthetic campaigns. A common and high-yielding laboratory-scale synthesis involves the reduction of a commercially available ester.[9][10]
Experimental Protocol: Reduction of Ethyl Tetrahydropyran-4-Carboxylate [9][10]
Materials:
-
Ethyl tetrahydro-2H-pyran-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
10% aqueous sodium hydroxide (NaOH)
-
Diatomaceous earth
Procedure:
-
Suspend lithium aluminum hydride (4.0 g, 104 mmol) in anhydrous tetrahydrofuran (100 mL) in a round-bottom flask under an inert atmosphere and cool to 0 °C in an ice bath.
-
Slowly add a solution of ethyl tetrahydro-2H-pyran-4-carboxylate (5.0 g, 34.7 mmol) in anhydrous THF to the stirred suspension of LiAlH₄ at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate (20 mL).
-
Add 10% aqueous sodium hydroxide to the reaction mixture and continue stirring for 30 minutes.
-
Filter the resulting mixture through a pad of diatomaceous earth to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil. (Expected yield: ~96%).[10]
Self-Validation: The successful synthesis can be confirmed by ¹H NMR spectroscopy, which should show characteristic peaks for the protons on the tetrahydropyran ring and the hydroxymethyl group.[10]
Comparative Analysis: The Rise of Oxetanes as an Alternative
While the THP scaffold is well-established, the field of medicinal chemistry is in constant evolution. Oxetanes, four-membered saturated heterocyclic ethers, have garnered significant attention as attractive alternatives.[11][12][13] Specifically, 3-substituted oxetanes are of interest as they do not introduce a new stereocenter when incorporated into a molecule.[13]
The rationale for considering an oxetane-based building block, such as (oxetan-3-yl)methanol, over its THP counterpart lies in the fine-tuning of physicochemical properties. Oxetanes are known to:
-
Serve as isosteric replacements for carbonyl and gem-dimethyl groups. [13][14]
-
Improve metabolic stability. [14]
-
Enhance aqueous solubility. [15]
-
Act as less lipophilic surrogates for tetrahydrofuran rings. [11][15]
Comparative Physicochemical Properties
The following table compares the calculated properties of (tetrahydropyran-4-yl)methanol with a representative oxetane analog, (oxetan-3-yl)methanol.
| Property | (Tetrahydropyran-4-yl)methanol | (Oxetan-3-yl)methanol | Rationale for Comparison |
| Molecular Formula | C₆H₁₂O₂ | C₄H₈O₂ | Smaller, more compact scaffold |
| Molecular Weight | 116.16 g/mol | 88.11 g/mol | Lower molecular weight contribution |
| Calculated LogP | ~0.3 | ~ -0.6 | Oxetane is generally less lipophilic |
| Polarity | Moderate | High | The strained ring and oxygen lone pairs increase polarity |
Note: LogP values are estimations and can vary based on the calculation method.
Experimental Workflow and Strategic Application
The choice between a THP and an oxetane building block is highly dependent on the specific goals of the drug discovery program. The following diagram illustrates a generalized workflow where such a building block is incorporated into a lead molecule.
Caption: Generalized workflow for incorporating THP or oxetane building blocks.
In this workflow, the choice between the THP and oxetane building block would be guided by the specific properties of the "Lead Molecule (R-X)". If the lead is too lipophilic and suffers from poor solubility, the more polar oxetane might be the superior choice. Conversely, if a more conformationally rigid and larger substituent is desired to fill a specific binding pocket, the THP derivative may be more appropriate.
Conclusion and Future Perspectives
The reproducibility of experimental results using building blocks like (tetrahydropyran-4-yl)methanol is high due to its well-defined synthesis and commercial availability. The decision to use this scaffold or an alternative like an oxetane derivative is a strategic one, deeply rooted in the principles of medicinal chemistry. While (tetrahydropyran-4-yl)methanol remains a reliable and versatile building block, the growing body of literature on the benefits of oxetanes in improving drug-like properties suggests that they will see increasing use in drug discovery campaigns.[11][12][15] Ultimately, the optimal choice will be dictated by empirical data from the specific chemical series under investigation, highlighting the importance of synthesizing and testing a diverse range of scaffolds to identify the one that imparts the best overall profile to the final drug candidate.
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Singh, U. P., & Bhat, H. R. (2022). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 12(4), 2099-2121. Available from: [Link]
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A. Al-Ostoot, F.H., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Molecular Structure, 1259, 132732. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773573, (Oxan-4-yl)methanol. Retrieved January 19, 2026, from [Link].
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Reddy, P. V., & Lee, J. I. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 10(4), 835-872. Available from: [Link]
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Bräse, S., et al. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 14, 1527-1621. Available from: [Link]
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Głowacki, E. D., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f]Oxepine for Use in Photopharmacology. Molecules, 26(20), 6199. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (4-Methoxyoxan-4-yl)methanol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (4-Methoxyoxan-4-yl)methanol. As a substituted tetrahydropyran, this compound requires careful handling due to its structural characteristics as both a cyclic ether and a primary alcohol. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance with agencies such as the EPA and OSHA.
Section 1: Core Hazard Assessment
The disposal protocol for any chemical is dictated by its inherent hazards. For this compound, the primary risks stem from its functional groups and chemical class.
-
Cyclic Ether (Oxane Ring): The tetrahydropyran structure classifies this compound as a cyclic ether. Ethers are well-known for their potential to form explosive peroxides upon exposure to air and light.[1][2] Therefore, this compound must be managed as a potential peroxide-forming chemical.
-
Primary Alcohol (-CH₂OH group): The methanol functional group suggests properties analogous to other short-chain alcohols, primarily flammability and toxicity.[3][4][5][6] Methanol is toxic if inhaled, ingested, or absorbed through the skin and is also highly flammable.[7][8][9]
-
Regulatory Classification: Based on these properties, this compound must be treated as a hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a chemical waste with a flashpoint below 140°F (60°C) is classified as an ignitable hazardous waste.[10][11] Given its structure, it is prudent to assume it meets this criterion.
| Hazard Category | Structural Basis | Primary Concern & Causality |
| Ignitability | Methanol functional group | Assumed to be a flammable liquid with a low flashpoint. Vapors can form explosive mixtures with air and may travel to an ignition source.[3][6] |
| Toxicity | Methanol functional group | Potential for harm if inhaled, ingested, or absorbed through the skin.[4][5][9] Proper PPE is essential to prevent exposure. |
| Reactivity | Cyclic Ether structure | Potential to form unstable and explosive peroxides over time, especially when exposed to oxygen and light. This risk increases as the chemical is concentrated through evaporation.[2][12][13] |
Section 2: Pre-Disposal Laboratory Management
Proper management begins the moment the chemical enters the lab and continues until it is collected for disposal.
Personal Protective Equipment (PPE)
All handling and disposal activities require robust PPE to mitigate exposure risks.[14][15]
| Task | Required Personal Protective Equipment (PPE) |
| Handling/Transfer | Nitrile gloves, splash goggles or safety glasses with side shields, and a flame-resistant lab coat. All operations should be conducted inside a certified chemical fume hood.[16] |
| Waste Consolidation | Same as above. Ensure adequate ventilation and avoid proximity to ignition sources like open flames or hot plates.[3][7] |
| Spill Cleanup | Chemical-resistant gloves (consider heavier duty than standard nitrile), splash goggles, lab coat, and potentially a respirator depending on the spill size and ventilation. |
Waste Minimization and Inventory Control
Effective waste management is also about reducing the volume of waste generated.[12][13][17]
-
Source Reduction: Purchase only the quantity of this compound needed for your immediate experimental plan to avoid generating surplus that becomes expired waste.[13][18]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of chemical used and waste produced.[12][18]
-
Inventory Management: Maintain a clear and updated inventory of all chemicals. Share surplus, unexpired chemicals with other labs if possible.[13][17]
Critical Protocol: Peroxide Formation Management
Due to its ether structure, managing the risk of peroxide formation is non-negotiable.
-
Date All Containers: Upon receipt and upon opening, the container must be clearly labeled with both dates.[1][2]
-
Time-Limited Storage: Opened containers of peroxide-forming chemicals should be disposed of within 6 to 12 months.[1][12] Unopened containers should be disposed of by the manufacturer's expiration date or within one year of receipt.[1][2]
-
Visual Inspection (Use Caution): Before handling, visually inspect the container for signs of peroxide formation, such as crystallization, discoloration, or a solid precipitate around the cap. If any of these are present, do not move or open the container. Contact your institution's Environmental Health & Safety (EHS) office immediately, as it may present a shock-sensitive explosion hazard.[12]
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the point of collection.
Step 1: Hazardous Waste Determination As established in Section 1, this compound must be managed as a hazardous waste due to its ignitability, potential for peroxide formation, and likely toxicity.[10] Do not dispose of this chemical down the sanitary sewer or allow it to evaporate in a fume hood.[1][2]
Step 2: Container Selection Collect waste in a container that is in good condition, has a secure, screw-top cap, and is chemically compatible. Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be compatible with all components of the waste mixture.[2][12]
Step 3: Labeling Proper labeling is a critical compliance and safety requirement.[2][14]
-
Affix a completed hazardous waste label or tag, as provided by your institution's EHS department.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents of the waste mixture by percentage, totaling 100%.
-
Mark the date when the first drop of waste was added to the container (the "accumulation start date").[10]
Step 4: Waste Segregation and Storage
-
Incompatibility: Store the waste container away from incompatible chemicals, particularly strong oxidizing agents, strong acids, and strong bases, to prevent violent reactions.[2][3]
-
Secondary Containment: Store liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.[2]
-
Location: Store the waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12][13] Keep the container away from heat, sunlight, and ignition sources.[1]
-
Keep Closed: Waste containers must remain sealed at all times, except when you are actively adding waste.[2][12]
Step 5: Arranging for Disposal Once the waste container is full or has reached its time limit for peroxide formers, arrange for its disposal.
-
Submit a chemical waste pickup request through your institution's EHS portal or designated procedure.
-
Disposal must be conducted through a licensed hazardous waste facility.[9]
Section 4: Emergency Procedures
Spill Response
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: If flammable, remove all ignition sources.
-
Assess: For small spills that you are trained to handle, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response line.
-
Cleanup (Small Spill): Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[19]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][8]
References
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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US Bio-Clean. OSHA Compliance For Laboratories. US Bio-Clean. [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
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ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]
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Medical Waste Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?. Medical Waste Services. [Link]
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University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. [Link]
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Columbia University. Laboratory Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
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CSIR IIP. Laboratory Chemical Waste Management. CSIR - Indian Institute of Petroleum. [Link]
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Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste. US EPA. [Link]
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Occupational Safety and Health Administration. Laboratory Safety Guidance. OSHA. [Link]
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Lab Manager. The OSHA Laboratory Standard. Lab Manager. [Link]
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U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
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Montana State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University. [Link]
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Methanol Safety Data Sheet. Methanol Safety Data Sheet. [Link]
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Carl ROTH. Methanol Safety Data Sheet. Carl ROTH. [Link]
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U.S. Environmental Protection Agency. Methanol. US EPA. [Link]
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Centers for Disease Control and Prevention. Methanol: Systemic Agent. NIOSH. [Link]
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International Labour Organization. ICSC 0057 - METHANOL. ILO. [Link]
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MDPI. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. [Link]
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Collect and Recycle. Methanol Disposal In Laboratories. Collect and Recycle. [Link]
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Freie Universität Berlin. Chapter 4 Methanol Decomposition and Oxidation. Refubium. [Link]
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Personal protective equipment for handling (4-Methoxyoxan-4-yl)methanol
As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is conducted with the utmost attention to safety. This guide provides essential, immediate safety and logistical information for handling (4-Methoxyoxan-4-yl)methanol. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep, causal understanding of the recommended safety protocols. Our goal is to be your preferred source for laboratory safety information, building trust by providing value that extends beyond the product itself.
The following procedures are grounded in the foundational principles of laboratory safety as mandated by the Occupational Safety and Health Administration (OSHA) and guided by the risk assessment frameworks advocated by the American Chemical Society (ACS).
Hazard Recognition and Risk Assessment: The RAMP Framework
Before any procedure involving this compound, a thorough risk assessment is mandatory. The ACS advocates for the RAMP (Recognize, Assess, Minimize, Prepare) framework, which provides a structured approach to laboratory safety.
-
Assess the Risks: The risks associated with handling this compound depend on the scale of the operation and the experimental conditions. Small-scale solution-based transfers present a lower risk than large-scale manipulations or procedures that could generate aerosols or dust.
-
Minimize the Risks: Risks will be minimized through a combination of engineering controls, administrative controls, and personal protective equipment (PPE), as detailed in the following sections.
-
Prepare for Emergencies: Familiarize yourself with the location and operation of safety showers, eyewash stations, and fire extinguishers. Ensure that spill kits are readily available.
Personal Protective Equipment (PPE): Your Last Line of Defense
The appropriate selection and use of PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation Scale | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale (<1g) in Solution | ANSI Z87.1 compliant safety glasses with side shields | Nitrile gloves | Standard laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Large-Scale (>1g) or Handling of Neat Compound | ANSI Z87.1 compliant chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant laboratory coat or apron | Recommended if there is a potential for aerosol generation; use a NIOSH-approved respirator with an organic vapor cartridge |
Step-by-Step Guide to Donning and Doffing PPE
-
Donning Sequence:
-
Put on your laboratory coat and ensure it is fully buttoned.
-
Wash your hands thoroughly.
-
Select the appropriate gloves and inspect them for any tears or defects.
-
Put on your safety glasses or goggles.
-
If required, perform a fit check for your respirator.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Remove your laboratory coat, folding the contaminated side inward.
-
Remove your eye and face protection.
-
If used, remove your respirator.
-
Wash your hands thoroughly.
-
Operational Plan: Safe Handling Procedures
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Small-Scale Handling (<1g)
-
Ensure the fume hood sash is at the appropriate working height.
-
Cover the work surface with absorbent, disposable bench paper.
-
Use appropriate glassware and ensure it is free from cracks or defects.
-
When transferring solutions, use a calibrated pipette or syringe to avoid spills.
-
Keep all containers of this compound sealed when not in use.
Large-Scale Handling (>1g)
-
In addition to the small-scale procedures, wear chemical splash goggles and a chemical-resistant apron.
-
Consider using a secondary container to transport the chemical within the laboratory.
-
Be mindful of the potential for static discharge when pouring larger quantities of flammable solvents. Ensure proper grounding of equipment if necessary.
Disposal Plan: Responsible Waste Management
Improper disposal of chemical waste can have serious environmental and legal consequences.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Never pour chemical waste down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory.
References
-
Laboratory Safety Guidance - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]
-
OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. Retrieved from [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
-
The OSHA Laboratory Standard. (2020, April 1). Lab Manager. Retrieved from [Link]
-
Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. Retrieved from [Link]
-
Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Safety. (n.d.). American Chemical Society. Retrieved from [Link]
- Safety D
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
